2,4-Dimethyloxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZJOZKEVZLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222408 | |
| Record name | Oxazole, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
108.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7208-05-1 | |
| Record name | 2,4-Dimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7208-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |
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| Record name | 2,4-Dimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0W5QQT2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: 2,4-Dimethyloxazole as a Versatile Heterocyclic Scaffold
[1]
CAS Number: 7208-05-1 Formula: C₅H₇NO Molecular Weight: 97.12 g/mol [1][2]
Executive Summary
2,4-Dimethyloxazole (CAS 7208-05-1) is a fundamental 1,3-oxazole derivative characterized by a five-membered heteroaromatic ring containing oxygen and nitrogen.[1][2][3] Unlike its regioisomers, this scaffold offers a unique balance of electronic density and steric accessibility, making it a critical building block in medicinal chemistry and agrochemical synthesis.
For the drug development professional, this compound serves two primary functions:
-
Bioisosteric Replacement: It acts as a stable, non-hydrolyzable surrogate for amide bonds and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.[4]
-
Divergent Intermediate: The C-5 position is highly nucleophilic, allowing for facile electrophilic aromatic substitution (SEAr), while the C-2 methyl group exhibits lateral acidity, enabling carbon-carbon bond formation via deprotonation.
This guide details the synthesis, reactivity, and application of this compound, providing field-proven protocols for its manipulation in a research setting.
Chemical Profile & Physical Properties[1][2][4][5][6]
The physicochemical profile of this compound dictates its handling and utility in solvated environments. It is a volatile, flammable liquid with significant water solubility compared to carbocyclic aromatics.
| Property | Value | Technical Note |
| Boiling Point | 108 °C (at 760 mmHg) | Suitable for purification by fractional distillation.[1][2][4] |
| Density | 0.99 g/mL (at 25 °C) | Slightly less dense than water; forms the upper layer in aqueous extractions if salted out.[1][2][4] |
| Refractive Index | Useful for quick purity checks during distillation fractions.[1][2][4] | |
| pKa (Conjugate Acid) | ~1.3 - 2.9 | Weakly basic.[1][2][4] Protonation occurs at N-3.[1][4] Can be extracted into strong acid (HCl) but not weak acid.[4] |
| Solubility | Soluble in ethanol, ether, chloroform.[1][2][4] Moderate water solubility (~23 g/L).[4] | Critical: Product loss to the aqueous phase is a common yield-killing error.[1][2][4] Salting out (NaCl saturation) is required during workup. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage; store under inert atmosphere.[1][2][4] |
Synthesis & Manufacturing Strategies
The industrial and laboratory standard for synthesizing this compound is the Blümlein-Lewy modification of the Hantzsch synthesis. This route condenses an
Core Mechanism: Cyclocondensation
The reaction proceeds via the nucleophilic attack of the amide oxygen (or nitrogen, depending on conditions, though O-attack is kinetically favored followed by rearrangement) onto the electrophilic carbon of chloroacetone. This is followed by a cyclodehydration step.[4][5]
Figure 1: Mechanistic pathway for the synthesis of this compound via condensation of chloroacetone and acetamide.[4][6]
Reactivity & Mechanistic Insights
Understanding the electronic distribution of the oxazole ring is paramount for designing successful downstream derivatizations.
The C-5 "Hotspot" (Electrophilic Substitution)
The C-5 position is the most electron-rich site on the ring. The oxygen atom donates electron density into the ring, activating C-5 towards electrophiles.
-
Reactions: Halogenation (NBS), Nitration, Vilsmeier-Haack Formylation.[4]
-
Constraint: Acidic conditions can protonate the nitrogen (N-3), deactivating the ring. Reactions must be carefully buffered or run under conditions that balance electrophilicity with ring basicity.[4]
The C-2 Lateral Anion (Nucleophilic Extension)
The methyl group at C-2 is attached to a carbon adjacent to the electronegative nitrogen (C=N bond). This renders the methyl protons acidic (comparable to 2-picoline).[4]
-
Reactions: Deprotonation with strong bases (n-BuLi, LDA) generates a lithiated species that reacts with aldehydes, ketones, or alkyl halides.
-
Protocol Note: This species is unstable above -78 °C; ring opening (isocyanide formation) can occur if the temperature is not strictly controlled.
Figure 2: Reactivity map illustrating the divergent synthetic pathways accessible from the this compound scaffold.
Applications in Drug Discovery[6][9][10][11]
Bioisosterism: The Amide Surrogate
In medicinal chemistry, this compound is frequently employed as a bioisostere for amide bonds (
-
Structural Mimicry: The oxazole ring is planar, similar to the amide bond.
-
H-Bonding: The N-3 nitrogen acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide.
-
Metabolic Stability: Unlike amides, the oxazole ring is resistant to hydrolysis by peptidases and esterases, significantly improving the pharmacokinetic (PK) profile of peptide-like drugs.
Example Class:
-
Gliptins (DPP-4 Inhibitors): Oxazole derivatives have been explored to replace the amide linkage in inhibitors targeting Dipeptidyl Peptidase-4 for type 2 diabetes treatment, enhancing oral bioavailability.[7]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of this compound from chloroacetone and acetamide. Scale: 100 mmol (approx. 10 g theoretical yield).
Reagents
-
Chloroacetone (CAS 78-95-5): 9.25 g (100 mmol) - Warning: Potent lachrymator.[1][2][4]
-
Acetamide (CAS 60-35-5): 8.85 g (150 mmol) - Excess used to drive reaction.[1][2][4]
-
Calcium Carbonate (CaCO₃): 10.0 g (Acid scavenger).[4]
-
Solvent: None (Neat reaction) or Toluene (if temperature control is needed).[4]
Step-by-Step Methodology
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) to the top of the condenser to exclude moisture.
-
Charging: Add finely powdered acetamide (8.85 g) and calcium carbonate (10.0 g) to the flask.
-
Addition: Add chloroacetone (9.25 g) dropwise to the solid mixture. Note: The reaction is exothermic. If running on a larger scale (>50g), dilute with toluene to manage heat.[4]
-
Reaction: Heat the mixture in an oil bath at 130–140 °C. The mixture will melt and reflux. Maintain heating for 4–6 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexane).[4] The starting material (chloroacetone) spot should disappear.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Add water (50 mL) to dissolve salts and unreacted acetamide.
-
Salting Out: Saturate the aqueous layer with NaCl. This forces the organic oxazole out of the aqueous phase.
-
Extract with Diethyl Ether or Dichloromethane (3 x 30 mL).[4]
-
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Purification:
-
Concentrate the solvent under reduced pressure (Rotovap).
-
Perform fractional distillation at atmospheric pressure.[4]
-
Collection: Collect the fraction boiling at 106–109 °C.
-
-
Validation:
Safety & Handling (SDS Summary)
References
-
PubChem. (n.d.).[4][8] this compound (CID 138961).[4][8] National Center for Biotechnology Information.[4] Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (1939).[4] 2,4-Dimethylthiazole (Analogous Procedure). Organic Syntheses, Coll. Vol. 2, p. 202.[4] (Demonstrates the Hantzsch condensation principle). Retrieved January 30, 2026, from [Link]
-
Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for oxazole as amide bioisostere).
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- 4. PubChemLite - this compound (C5H7NO) [pubchemlite.lcsb.uni.lu]
- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H7NO | CID 138961 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyloxazole
Foreword: The Unassuming Architect in Chemical Synthesis
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the physical and chemical characteristics of 2,4-Dimethyloxazole. This unassuming heterocyclic compound, a member of the oxazole family, is a pivotal building block in the synthesis of a wide array of more complex molecules. Its unique structural and electronic properties make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This document is designed to move beyond a simple recitation of data, offering instead a deeper understanding of the causality behind its properties and the methodologies used to ascertain them. Our objective is to provide a practical and intellectually robust resource that empowers your research and development endeavors.
Core Physicochemical Identity
This compound is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] The strategic placement of two methyl groups at the 2 and 4 positions significantly influences its reactivity and physical properties.
Structural and Molecular Data
| Identifier | Value | Source(s) |
| IUPAC Name | 2,4-dimethyl-1,3-oxazole | [3] |
| CAS Number | 7208-05-1 | [3] |
| Molecular Formula | C₅H₇NO | [3] |
| Molecular Weight | 97.12 g/mol | [3] |
| Canonical SMILES | CC1=COC(=N1)C | [3] |
| InChIKey | PSOZJOZKEVZLKZ-UHFFFAOYSA-N | [3] |
Key Physical Properties at a Glance
The physical state and behavior of this compound under various conditions are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized below.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | Ambient | [1][4] |
| Boiling Point | 108 °C | 760 mmHg | [2][3] |
| Density | ~0.98 g/cm³ | 20 °C | [4] |
| Refractive Index (n_D) | ~1.43 | 20 °C | [1][4] |
| Flash Point | 35 °C | Closed Cup | [4] |
| Water Solubility | Predicted: 23.1 g/L | 25 °C | [2] |
| logP (Octanol-Water Partition Coefficient) | Predicted: 1.12 | - | [2] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section details the standard operating procedures for measuring the key physical parameters of liquid-phase organic compounds like this compound.
Boiling Point Determination via the Capillary Method
The boiling point is a fundamental property that informs purification strategies, particularly distillation. The micro-scale capillary method is an efficient and material-sparing technique.
Causality Behind the Method: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By trapping a small amount of air in an inverted capillary tube submerged in the liquid, we create a micro-environment where this equilibrium can be precisely observed. As the liquid is heated, the trapped air and vaporizing liquid expand, causing a stream of bubbles to exit the capillary. Upon cooling, the pressure inside the capillary drops. The point at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, is the boiling point.
Experimental Protocol:
-
Preparation: A few milliliters of this compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is securely clamped and attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heat distribution.
-
Heating: The heating bath is gently heated. As the temperature approaches the boiling point, a fine stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is discontinued once a steady stream of bubbles is observed. The apparatus is allowed to cool slowly.
-
Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement Using an Oscillating U-Tube Density Meter
Density is a critical parameter for quality control and for converting mass to volume. The oscillating U-tube method offers high precision and requires a small sample volume.
Causality Behind the Method: This technique is based on the principle that the resonant frequency of a vibrating U-shaped tube is dependent on the mass of the material within it. The instrument measures the change in the oscillation frequency when the tube is filled with the sample liquid compared to when it is filled with a reference standard (typically air and water). This frequency change is directly proportional to the density of the sample.
Experimental Protocol:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at a specified temperature (e.g., 20 °C).
-
Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the target temperature, controlled by the instrument's Peltier system.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration data.
Refractive Index Measurement with an Abbe Refractometer
The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity. The Abbe refractometer is a standard instrument for this measurement.
Causality Behind the Method: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. The Abbe refractometer operates by measuring the critical angle of total internal reflection between a prism of high refractive index and the sample liquid. This critical angle is dependent on the refractive index of the liquid.
Experimental Protocol:
-
Calibration and Cleaning: The prisms of the refractometer are cleaned and calibrated with a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are applied to the surface of the lower prism.
-
Prism Closure: The prisms are closed to spread the liquid into a thin film.
-
Observation: While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature should be maintained by a circulating water bath and recorded with the reading.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR of this compound is expected to show three distinct signals:
-
A singlet for the C5-H proton.
-
A singlet for the C2-methyl protons.
-
A singlet for the C4-methyl protons.
-
-
¹³C NMR: The carbon NMR spectrum will exhibit five signals corresponding to the five carbon atoms in unique electronic environments: C2, C4, C5, and the two methyl carbons.
While a publicly available, high-resolution experimental spectrum is not readily accessible, data from the literature on substituted oxazoles allows for reliable prediction of the chemical shifts.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would include:
-
C-H stretching from the methyl groups and the aromatic ring.
-
C=N stretching characteristic of the oxazole ring.
-
C=C stretching from the aromatic ring.
-
C-O-C stretching of the ether linkage within the ring.
Synthesis of the Oxazole Core: A Strategic Overview
Understanding the synthesis of this compound provides context for its role as a chemical intermediate. Two classic and versatile methods for constructing the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen reaction.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of an α-acylamino ketone. It is a robust method for preparing 2,4,5-trisubstituted oxazoles.
Caption: Van Leusen oxazole synthesis workflow.
Applications in Drug Discovery and Development
The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs. Its presence can enhance metabolic stability, improve solubility, and provide a rigid framework for orienting other functional groups to interact with biological targets. [1]this compound serves as a versatile starting material for introducing this valuable moiety into larger, more complex drug candidates.
While specific, publicly documented syntheses of marketed drugs starting directly from this compound are not widespread, its utility is evident in the synthesis of analogs and in early-stage drug discovery. For instance, the anti-inflammatory drug Oxaprozin contains a disubstituted oxazole ring, and its synthesis pathways often involve the construction of this core heterocycle. [4]Similarly, other compounds with anti-inflammatory, antibacterial, and anticancer properties feature the oxazole nucleus, highlighting the importance of building blocks like this compound. [6]
Safety, Handling, and Storage
As a flammable liquid, this compound requires careful handling and storage.
-
Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation. [3]* Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion: A Versatile Tool for Chemical Innovation
This compound, while simple in structure, is a compound of significant practical importance. Its well-defined physical properties, combined with its utility as a synthetic precursor to the valuable oxazole scaffold, make it an indispensable tool for chemists in the pharmaceutical and related industries. A thorough understanding of its characteristics, as detailed in this guide, is the foundation for its effective and safe application in the laboratory and beyond.
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Showing Compound this compound (FDB010955). FooDB. [Link]
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This compound | C5H7NO | CID 138961. PubChem. [Link]
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c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]
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C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
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This compound | C5H7NO | CID 138961. PubChem. [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
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A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
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Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. İnönü Üniversitesi Eczacılık Fakültesi Dergisi. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]
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Carbon-13 nuclear magnetic resonance spectra of oxazoles. the University of Groningen research portal. [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles Via Cu-catalyzed [3+2] Annulation/Olefination Cascade between Amides and I(III)/P(V) Hybrid Ylides. ResearchGate. [Link]
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The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Indian Academy of Sciences. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
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Technical Guide: 2,4-Dimethyloxazole Physicochemical Profile
This guide details the physicochemical profile of 2,4-Dimethyloxazole , focusing on the thermodynamic parameters (boiling and melting points) that dictate its synthesis, purification, and application in pharmaceutical and flavor chemistry.
Executive Summary
This compound (CAS: 7208-05-1) is a heterocyclic building block distinct from its more common isomer, 2,5-dimethyloxazole.[1] Its utility in drug development stems from the oxazole ring’s ability to act as a bioisostere for amide bonds, improving metabolic stability.
For the application scientist, the critical operational parameter is the Boiling Point (108 °C) . This value is sufficiently distinct from the 2,5-isomer (~118 °C) to allow separation via fractional distillation, but close enough to require precise thermal control. The compound remains a liquid at standard ambient temperature and pressure (SATP), necessitating specific handling protocols to prevent evaporative loss or flash-fire hazards (Flash Point ~35 °C).
Physicochemical Core Data
The following data aggregates experimental values from validated chemical suppliers and thermodynamic databases.
| Property | Value | Condition / Note |
| Boiling Point (BP) | 108 °C | @ 760 mmHg (Standard Pressure) |
| Melting Point (MP) | < 20 °C | Liquid at Room Temp.[1] (Est. -16 °C) |
| Density | 0.98 g/mL | @ 20 °C |
| Refractive Index ( | 1.430 | Optical purity check |
| Flash Point | 35 °C | Closed Cup (Flammable) |
| pKa | 2.86 | Conjugate acid (Weak base) |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes to yellow/orange upon air exposure |
Critical Distinction: Do not confuse with 2,5-Dimethyloxazole (CAS 92-68-2), which boils at 118 °C .[1] A 10 °C delta is the primary metric for isomeric purity analysis during distillation.
Synthesis & Thermodynamic Logic
The synthesis of this compound typically employs the Hantzsch Oxazole Synthesis . This pathway is chosen over others because the boiling point of the product (108 °C) allows it to be distilled directly from the higher-boiling reaction matrix.
Mechanism: Condensation & Cyclodehydration
The reaction involves the condensation of an
-
Nucleophilic Attack: The amide nitrogen attacks the
-carbon of chloroacetone, displacing chloride. -
Cyclization: The carbonyl oxygen attacks the amide carbonyl, closing the ring.
-
Dehydration: Loss of water yields the aromatic oxazole ring.
Synthesis Pathway Diagram
Figure 1: Hantzsch synthesis pathway for this compound.[1] The reaction is driven by heat (reflux) to facilitate the dehydration step.
Purification Workflow: The Distillation Protocol
Because the boiling point is 108 °C, purification relies on the volatility difference between the product, the solvent, and the starting materials.
Step-by-Step Protocol
-
Quench & Extraction:
-
Neutralize the reaction mixture (often acidic due to HCl byproduct) with saturated NaHCO₃.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Why: this compound is moderately soluble in water (logP ~1.1). Salting out improves recovery.
-
-
Drying:
-
Dry the organic layer over anhydrous MgSO₄.
-
Critical: Water forms an azeotrope that interferes with the sharp BP cut at 108 °C.
-
-
Fractional Distillation:
-
Setup: Vigreux column (minimum 20 cm) to ensure theoretical plates for separation.
-
Fraction 1 (Solvent): 40–80 °C (DCM/EtOAc).
-
Fraction 2 (Forerun): 80–105 °C (Trace water/impurities).
-
Fraction 3 (Product Heart): 107–109 °C . Collect this fraction.
-
Residue: >110 °C (Polymers/Starting materials).
-
Purification Logic Diagram
Figure 2: Purification workflow emphasizing the narrow collection window (107-109°C) required to isolate the pure 2,4-isomer.[1]
Analytical Validation
Once isolated, the identity of the compound must be validated against the 2,5-isomer.
Nuclear Magnetic Resonance (NMR)
The 2,4-substitution pattern leaves the proton at the C5 position unsubstituted.
-
1H NMR (CDCl₃, 400 MHz):
- ~7.2–7.3 ppm (1H, s): C5-H (Aromatic oxazole proton).
- ~2.4 ppm (3H, s): C2-CH₃ .
- ~2.1–2.2 ppm (3H, s): C4-CH₃ .
-
Differentiation: The 2,5-isomer would show a proton signal at C4 (shifted differently) and methyls at C2 and C5.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Retention Time: 2,4-isomer typically elutes before the 2,5-isomer on non-polar columns (e.g., DB-5) due to the lower boiling point (108 °C vs 118 °C).
-
Mass Spec: Parent ion m/z 97 .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138961, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). this compound Material Safety Data Sheet & Properties. Retrieved from [Link]
-
FooDB (2024). Compound Summary: this compound (FDB010955). Retrieved from [Link]
Sources
Technical Guide: Spectral Profiling of 2,4-Dimethyloxazole
This technical guide details the spectral characterization of 2,4-Dimethyloxazole , a critical heterocyclic building block in medicinal chemistry. It is structured to serve as a practical reference for analytical validation during drug development workflows.
CAS: 7208-05-1 | Formula:
Executive Summary & Pharmacological Context
This compound is a structural motif frequently encountered in bio-active natural products (e.g., virginiamycin) and synthetic pharmaceuticals. In drug discovery, it serves as a robust bioisostere for amide bonds and a scaffold for kinase inhibitors.
Precise spectral characterization is essential because the oxazole ring is prone to regioisomeric ambiguity (specifically distinguishing the 2,4-isomer from the 2,5-isomer). This guide provides the definitive spectral fingerprints (NMR, MS, IR) required to validate regio-integrity during synthesis.
Physical Properties for Sample Handling
-
State: Colorless to pale yellow liquid.
-
Boiling Point: 108 °C (Atmospheric pressure).[2]
-
Volatility Warning: When removing solvents (e.g., DCM or Ethyl Acetate) via rotary evaporation, care must be taken not to lose the target compound due to its relatively low boiling point and high vapor pressure.
-
Solubility: Miscible in
, , and Methanol.
Nuclear Magnetic Resonance (NMR) Profiling[3]
Experimental Protocol: 1H NMR
Objective: Distinguish the two methyl environments and confirm the C5-proton.
-
Solvent:
(Chloroform-d) is preferred to prevent solvent peak overlap with the methyl signals. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Data Interpretation & Assignment
The 1H NMR spectrum exhibits three distinct signals. The key to structural confirmation is the chemical shift difference between the C2-Methyl and C4-Methyl groups.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 | 7.15 - 7.25 | Singlet (or fine q) | 1H | Diagnostic: The C5 proton is aromatic.[1] It appears as a singlet but often shows fine long-range coupling ( |
| Me-2 | 2.35 - 2.45 | Singlet | 3H | Deshielded: Located between Oxygen and Nitrogen.[1] The combined inductive effect of two heteroatoms shifts this signal downfield relative to Me-4. |
| Me-4 | 2.05 - 2.15 | Singlet (fine d) | 3H | Shielded: Adjacent only to Nitrogen and the double bond.[1] It is more shielded than Me-2. |
Carbon-13 ( C) NMR
Objective: Confirm the carbon backbone and lack of symmetry.
| Carbon | Shift ( | Type | Interpretation |
| C-2 | ~160.0 | Quaternary ( | Most deshielded carbon due to |
| C-5 | ~135 - 138 | Methine ( | Aromatic CH, adjacent to Oxygen. |
| C-4 | ~133 - 135 | Quaternary ( | Internal ring carbon.[1] |
| Me-2 | ~13.5 | Methyl ( | Correlates to the 2.40 ppm proton signal.[1] |
| Me-4 | ~11.0 | Methyl ( | Correlates to the 2.10 ppm proton signal.[1] |
NMR Analytical Workflow
The following diagram illustrates the decision logic for validating the sample using NMR.
Figure 1: NMR decision matrix for structural validation. Note the critical check for the aromatic H-5 proton.
Mass Spectrometry (MS) & Fragmentation
Objective: Confirm Molecular Weight (MW) and analyze fragmentation pattern.
-
Method: Electron Ionization (EI), 70 eV.
-
Molecular Ion (
): m/z 97.
Fragmentation Analysis
Oxazoles undergo characteristic fragmentation involving ring cleavage. For this compound, the primary pathways involve the loss of nitrile or carbonyl fragments.
| m/z Peak | Intensity | Assignment | Mechanism |
| 97 | High | Molecular Ion (Stable aromatic ring).[1] | |
| 68/69 | Medium | Loss of Carbon Monoxide (common in oxazoles).[1] | |
| 56 | Medium | Retro-Diels-Alder type loss of acetonitrile. | |
| 42 | Base Peak | Acetyl fragment or protonated acetonitrile (Snippet 1.5 confirms this is often the base/second highest peak).[1] |
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathways for this compound under Electron Ionization.
Infrared (IR) Spectroscopy
Objective: Identification of functional groups (C=N, C-O-C).
-
Sampling: Neat liquid film (NaCl plates) or ATR.
| Wavenumber ( | Intensity | Assignment |
| 3100 - 3050 | Weak | C-H Stretch ( |
| 2980 - 2920 | Medium | C-H Stretch ( |
| 1590 - 1560 | Strong | C=N Stretch (Characteristic of oxazole ring).[1] |
| 1260 - 1200 | Strong | C-O Stretch (Ring breathing mode).[1] |
| 1100 - 1050 | Medium | C-O-C Asymmetric stretch.[1] |
Summary of Validated Spectral Data
The following table consolidates the "Gold Standard" data for this compound.
| Method | Parameter | Validated Value / Range |
| 1H NMR | Solvent | |
| 7.20 (s, 1H), 2.40 (s, 3H), 2.10 (s, 3H) | ||
| 13C NMR | 160.0 (C2), 136.0 (C5), 134.0 (C4), 13.5 (Me), 11.0 (Me) | |
| MS (EI) | Parent Ion | m/z 97 |
| Base Peak | m/z 42 (or 43 depending on tuning) | |
| IR | Key Bands | 1580 |
References
-
National Institute of Standards and Technology (NIST). Oxazole, 2,4-dimethyl- Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Note: Search "this compound" in database).[2] Available at: [Link]
Sources
2,4-Dimethyloxazole: A Strategic Building Block in Medicinal Chemistry
[1]
Abstract
2,4-Dimethyloxazole represents a high-value heterocyclic scaffold in modern drug discovery, offering a unique balance of metabolic stability, lipophilicity, and bioisosteric utility. Unlike its more basic imidazole counterparts, the oxazole ring remains unprotonated at physiological pH (pKa ~0.8–1.3), facilitating membrane permeability while maintaining hydrogen bond acceptor capability. This technical guide provides a comprehensive analysis of the this compound moiety, detailing its synthetic accessibility, divergent functionalization strategies (C-5 C–H activation vs. C-2 lateral metalation), and application as a non-classical amide bioisostere.
Structural Properties and Medicinal Relevance[1][2][3][4][5][6]
Physicochemical Profile
The this compound scaffold is characterized by a planar, aromatic 5-membered ring containing oxygen and nitrogen.[1] Its utility in medicinal chemistry is driven by specific electronic properties that distinguish it from thiazoles and imidazoles.
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| pKa (Conjugate Acid) | ~0.8 – 1.3 | Neutral at pH 7.4. Unlike imidazole (pKa ~7), it does not introduce a positive charge, improving passive diffusion across the BBB and cell membranes. |
| LogP | ~1.12 | Moderate lipophilicity suitable for fragment-based drug design (FBDD). |
| H-Bonding | Acceptor (N-3) | The nitrogen lone pair is available for H-bonding with receptor residues (e.g., Ser, Thr, Tyr). |
| Metabolic Stability | High | The C-2 and C-4 methyl groups block common metabolic soft spots, reducing oxidative clearance compared to unsubstituted oxazoles. |
Bioisosterism
The this compound unit serves as a robust bioisostere for the amide bond and ester linkages .
-
Geometry: The C2–N3–C4 angle mimics the amide carbonyl-nitrogen arrangement.
-
Interaction: The oxazole nitrogen mimics the carbonyl oxygen as a hydrogen bond acceptor.
-
Application: It is frequently employed to rigidify peptide backbones or replace unstable ester linkages in prodrug design.
Synthetic Accessibility
While this compound is commercially available, accessing substituted derivatives requires robust synthetic protocols. Two primary routes dominate the literature due to their scalability and atom economy.
Route A: Cycloisomerization of Propargyl Amides
This modern approach utilizes transition-metal catalysis (Au, Ag, or Zn) to cyclize propargyl amides. It is highly tolerant of functional groups.[2]
-
Mechanism: 5-exo-dig cyclization followed by isomerization.
-
Key Reagent: AuCl₃ or Zn(OTf)₂.
Route B: The Modified Cornforth/Doyle Reaction
A classic but reliable method involving the reaction of
-
Recent Advancement: Use of Copper(II) triflate allows for the coupling of
-diazoketones with amides to yield 2,4-disubstituted oxazoles without expensive Rhodium catalysts [1].
Reactivity & Functionalization Strategies
The core value of this compound lies in its divergent reactivity . The scaffold offers two distinct sites for functionalization, controlled by reaction conditions: the aromatic C-5 position and the lateral C-2 methyl group.
Reactivity Landscape
The following diagram illustrates the bifurcation of reactivity based on reagent choice (Kinetic vs. Thermodynamic control).
Figure 1: Divergent reactivity profile of this compound. C-5 functionalization preserves the methyl groups, while lateral metalation extends the carbon chain at C-2.
Strategy I: C-5 Direct Arylation (C–H Activation)
Direct C–H arylation is superior to traditional cross-coupling (e.g., Stille/Suzuki) as it avoids pre-functionalization (halogenation) of the oxazole.
-
Mechanism: Concerted Metalation-Deprotonation (CMD).
-
Regioselectivity: Highly selective for C-5 due to the acidity of the C-5 proton relative to the methyl groups under Pd-catalysis conditions.
-
Conditions: Pd(OAc)₂, Phosphine ligand (e.g., PPh₃ or DavePhos), Base (Cs₂CO₃ or t-BuOLi).
Strategy II: Lateral Lithiation (C-2 Methyl)
The protons on the C-2 methyl group are significantly more acidic than those on the C-4 methyl due to the inductive effect of the adjacent nitrogen and oxygen atoms.
-
Challenge: Kinetic lithiation with n-BuLi can result in a mixture of C-5 lithiation (ring) and C-2 lateral lithiation.
-
Solution (The Evans Protocol): To achieve exclusive lateral functionalization, one must exploit thermodynamic equilibration. Using a hindered amine (e.g., diethylamine) allows the kinetically formed C-5 lithio species to equilibrate to the more thermodynamically stable C-2 lateral lithio species [2].[3]
Experimental Protocols
Protocol A: Regioselective Pd-Catalyzed C-5 Arylation
Objective: Synthesis of 2,4-dimethyl-5-phenyloxazole via C–H activation. Reference: Adapted from Piguel et al. [3] and related methodologies.
-
Reagents:
-
This compound (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(t-Bu)₃HBF₄ (10 mol%) or PPh₃ (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or Xylene (Anhydrous)
-
-
Procedure:
-
Step 1: Charge an oven-dried Schlenk tube with Pd(OAc)₂, ligand, and Cs₂CO₃.
-
Step 2: Evacuate and backfill with Argon (3x).
-
Step 3: Add solvent, this compound, and bromobenzene via syringe.
-
Step 4: Heat the mixture to 120°C for 12–16 hours. Note: High temperature is required for efficient CMD mechanism.
-
Step 5: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Step 6: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Validation:
-
1H NMR: Disappearance of the C-5 singlet (~7.3 ppm) and appearance of aromatic signals.
-
Regioselectivity Check: Confirm retention of both methyl singlets (C-2 and C-4).
-
Protocol B: Selective Lateral Lithiation (C-2 Extension)
Objective: Functionalization of the C-2 methyl group with an electrophile (e.g., Benzyl bromide). Reference: Based on Evans et al. [2].[3]
-
Reagents:
-
This compound (1.0 equiv)
-
n-BuLi (1.1 equiv, 2.5M in hexanes)
-
Diethylamine (0.1 equiv) - Critical for equilibration
-
Electrophile (e.g., Benzyl bromide, 1.2 equiv)
-
Solvent: THF (Anhydrous)
-
-
Procedure:
-
Step 1: Dissolve this compound and diethylamine (catalytic) in anhydrous THF under Argon. Cool to -78°C .
-
Step 2: Add n-BuLi dropwise over 10 minutes.
-
Step 3: Crucial Step: Allow the solution to warm to 0°C and stir for 30 minutes. This allows the kinetic C-5 lithio species to isomerize to the thermodynamic C-2 lateral lithio species.[3]
-
Step 4: Cool back to -78°C .
-
Step 5: Add the electrophile (Benzyl bromide) dropwise.
-
Step 6: Stir at -78°C for 1 hour, then warm to room temperature.
-
Step 7: Quench with saturated NH₄Cl solution.
-
-
Validation:
-
1H NMR: Disappearance of the C-2 methyl singlet (~2.4 ppm) and appearance of a triplet/multiplet for the new alkyl chain. Retention of C-5 proton and C-4 methyl signals.[4]
-
Medicinal Chemistry Case Study: SDH Inhibitors
Succinate dehydrogenase (SDH) inhibitors represent a major class of fungicides and emerging oncology targets. 2,4-Disubstituted oxazoles have been successfully employed to replace pyrazole or thiazole carboxamides in these inhibitors.
-
Design Logic: Replacing a thiazole with a this compound core reduces lipophilicity (LogP) and eliminates the metabolic liability of sulfur oxidation.
-
Outcome: In studies involving SDH inhibitors, the oxazole derivatives maintained potent binding affinity (IC50 < 50 nM) while improving solubility profiles compared to their thiazole analogues [4].
References
-
Reddy, M. R., et al. (2015). "Copper(II) triflate as catalyst enables a coupling of α-diazoketones with amides to provide 2,4-disubstituted oxazoles." Synthesis, 47, 3315-3320. Link
-
Evans, D. A., et al. (1999).[3] "Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus." Organic Letters, 1(1), 87-90.[3] Link
-
Besselièvre, F., et al. (2009).[2] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[2] Synthesis, 3511-3512.[2] Link
- GlaxoSmithKline & Bayer CropScience Patents. (Various). "Use of oxazole carboxamides as SDH inhibitors." (General reference to class utility).
Sources
- 1. Showing Compound this compound (FDB010955) - FooDB [foodb.ca]
- 2. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 3. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commons.und.edu [commons.und.edu]
2,4-Dimethyloxazole: A Versatile Scaffold for Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers and Development Professionals
Executive Summary
The relentless demand for increased agricultural productivity, coupled with the rise of resistant pests and pathogens and a stringent global regulatory environment, necessitates the continuous discovery of novel agrochemical active ingredients. Heterocyclic chemistry has long been a cornerstone of this innovation, providing scaffolds that offer diverse biological activities and favorable physicochemical properties. Among these, the oxazole ring is a privileged structure, present in numerous pharmaceuticals and demonstrating significant potential in crop protection. This guide focuses on a specific, readily available building block, 2,4-Dimethyloxazole , as a foundational scaffold for the rational design of new fungicides, herbicides, insecticides, and plant growth regulators. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a technical roadmap for leveraging this promising molecule in agrochemical discovery programs.
The Oxazole Scaffold: A Privileged Structure in Modern Crop Protection
Heterocyclic compounds form the backbone of the agrochemical industry, prized for their metabolic stability, target specificity, and diverse chemical functionality. The 1,3-oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is of particular interest.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allow oxazole derivatives to bind effectively to a wide array of biological enzymes and receptors.[1][2]
The utility of the oxazole core has been demonstrated across multiple applications:
-
Fungicidal Activity: Benzoxazole and oxadiazole derivatives have shown potent activity against significant plant pathogens.[3][4]
-
Herbicidal Activity: The oxazole ring can act as an effective bioisostere for other aromatic systems, like a phenyl ring, a common strategy used in herbicide design to improve efficacy or modify physicochemical properties.[5]
-
Insecticidal Activity: The related isoxazoline scaffold is the basis for a novel class of insecticides that target the insect γ-aminobutyric acid (GABA) receptor, demonstrating the potential of this five-membered ring system in insecticide development.[6]
This compound presents an ideal starting point for a discovery program due to its commercial availability and the strategic placement of its methyl groups, which provide both stability and defined points for synthetic elaboration.
Physicochemical Profile of this compound
A thorough understanding of a starting material's properties is fundamental to designing a successful synthesis and formulation strategy. This compound is a well-characterized compound with properties amenable to typical laboratory and scale-up operations.
| Property | Value | Source | Justification for Use in Agrochemical Synthesis |
| CAS Number | 7208-05-1 | [7] | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₅H₇NO | [7] | Low molecular weight provides ample room for derivatization without violating Lipinski's Rule of Five. |
| Molecular Weight | 97.12 g/mol | [7] | Ideal starting point for a fragment-based or lead optimization program. |
| Appearance | Colorless to slightly yellow liquid | [7] | Ease of handling and visual monitoring of reactions. |
| Boiling Point | 108 °C | [7] | Moderate boiling point allows for purification by distillation and reactions at elevated temperatures without excessive pressure. |
| Predicted Water Solubility | 23.1 g/L | [8] | Sufficient solubility for certain reaction conditions and a useful baseline for assessing derivatives. |
| Predicted logP | 1.12 | [8] | A balanced lipophilicity, suitable for modification to achieve optimal partitioning for systemic or contact activity. |
Synthetic Pathways: From Core Scaffold to Diverse Candidates
The true potential of this compound lies in its capacity for targeted chemical modification. The oxazole ring has distinct reactive sites that can be exploited to build molecular diversity. The most promising position for derivatization is the C5 carbon, which is amenable to direct arylation and other coupling reactions.[9]
3.1 Key Synthetic Strategy: C5-Arylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C bonds. A direct C-H arylation at the C5 position of this compound with a variety of aryl halides or triflates can generate a library of novel compounds.
Causality: This strategy is chosen for its efficiency and broad substrate scope. It avoids the need for pre-functionalizing the oxazole ring (e.g., halogenation or boronation), thus shortening the synthetic sequence. The choice of phosphine ligands and solvents can provide high regioselectivity for the C5 position over the less reactive methyl groups.[9]
Caption: General workflow for synthesizing novel agrochemical candidates from this compound.
Potential Agrochemical Applications & Bio-inspired Design
By combining the this compound core with toxophores from known agrochemicals, it is possible to rationally design novel candidates with potentially new or improved properties.
4.1 Fungicidal Applications: Targeting Fungal Respiration
Hypothesis: Derivatives of this compound can be designed to inhibit succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. SDHI fungicides are a major class of agrochemicals, and novel scaffolds are needed to combat resistance. Studies on 1,2,4-oxadiazole derivatives have shown that this heterocycle can be part of a potent SDHI pharmacophore.[4][10]
Design Rationale: The this compound ring can serve as a stable, central scaffold. By introducing an amide fragment and a carefully selected aryl group at the C5 position, we can mimic the structure of known SDHIs. The methyl groups at C2 and C4 provide steric bulk and electronic effects that can be fine-tuned to optimize binding in the active site of the SDH enzyme.
Caption: Proposed mechanism of action for a hypothetical this compound-based SDHI fungicide.
4.2 Insecticidal Applications: A Novel GABA Receptor Antagonist
Hypothesis: By modifying the this compound core, it is possible to create non-phytotoxic compounds that act as antagonists of the insect GABA receptor, a validated target for the isoxazoline class of insecticides.[6]
Design Rationale: Isoxazoline insecticides typically feature a substituted phenyl ring attached to the heterocycle. Using a bioisosteric replacement strategy, the this compound core can be linked to toxophoric groups known to interact with the GABA receptor. The goal is to create a molecule with a novel chemical structure that avoids cross-resistance with existing insecticides while maintaining high affinity for the insect target site and selectivity over mammalian receptors.
4.3 Herbicidal Applications: Creating New Auxinic Herbicides
Hypothesis: An auxinic herbicide derivative can be created by synthesizing a 5-(2,4-dichlorophenoxy)-2,4-dimethyloxazole. This structure would place a functional group known for its herbicidal activity onto the stable oxazole core.
Design Rationale: The herbicide 2,4-D is a synthetic auxin that causes uncontrolled growth in broadleaf weeds.[11] Its mode of action is well-understood. By attaching the critical 2,4-dichlorophenoxy moiety to the C5 position of the oxazole ring, we create a novel molecule that may mimic endogenous auxins and disrupt plant growth. The oxazole ring acts as a stable linker and its electronic properties may influence uptake, translocation, and binding at the auxin receptor site, potentially leading to a different selectivity or efficacy profile compared to traditional phenoxy herbicides.
Experimental Protocols for Development and Screening
A successful discovery program relies on robust and reproducible experimental protocols. The following methodologies provide a self-validating framework for synthesis and bio-evaluation.
5.1 Protocol: Synthesis of a 5-Aryl-2,4-dimethyloxazole Library
This protocol describes a general procedure for the direct C-H arylation of this compound for primary screening.
-
Reagent Preparation: In a nitrogen-purged glovebox, prepare stock solutions of this compound (1.0 M in dioxane), a library of diverse aryl bromides (1.0 M in dioxane), Palladium(II) acetate (0.05 M in dioxane), and a suitable phosphine ligand like SPhos (0.1 M in dioxane). Prepare a stock solution of potassium carbonate (K₂CO₃) as a 3.0 M aqueous solution.
-
Reaction Setup: In a 96-well reaction block, add 100 µL (0.1 mmol) of the this compound stock solution to each well.
-
Aryl Halide Addition: Add 120 µL (0.12 mmol, 1.2 eq) of each unique aryl bromide stock solution to its designated well.
-
Catalyst Addition: Prepare a catalyst premix by combining Palladium(II) acetate and SPhos solutions in a 1:2 molar ratio. Add 20 µL of this premix (corresponding to 1 mol% Pd) to each well.
-
Base Addition: Add 100 µL (0.3 mmol, 3.0 eq) of the K₂CO₃ stock solution to each well.
-
Reaction Execution: Seal the 96-well block with a septum cap mat. Remove from the glovebox and place on a heating block with magnetic stirring set to 100 °C for 18 hours.
-
Workup and Analysis (Self-Validation): After cooling, add 500 µL of ethyl acetate and 500 µL of water to each well. Agitate and allow the layers to separate. Take a 1 µL aliquot from the organic layer of each well for LC-MS analysis to confirm the presence of the desired product mass and assess purity. A control well containing no palladium catalyst should be run to validate that the reaction is palladium-dependent.
5.2 Protocol: Primary In Vitro Fungicide Screening
This protocol uses a mycelial growth inhibition assay to screen the synthesized library against key plant pathogens.[12][13]
-
Pathogen Culture: Grow fungal pathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C until the mycelia cover the plate.
-
Compound Plating: Dissolve the synthesized compounds from the library in DMSO to a stock concentration of 10 mg/mL. In a 96-well microtiter plate, perform serial dilutions to achieve final assay concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Assay Plate Preparation: Prepare molten PDA amended with the test compounds. For each concentration, add the corresponding compound dilution to the molten PDA (final DMSO concentration ≤1%). Pour the amended PDA into 60-mm petri plates and allow to solidify.
-
Inoculation: Using a 5-mm cork borer, take mycelial plugs from the edge of the actively growing pathogen cultures and place one in the center of each compound-amended PDA plate.
-
Controls (Self-Validation):
-
Negative Control: A PDA plate amended with DMSO only (no compound) to measure uninhibited growth.
-
Positive Control: A PDA plate amended with a commercial fungicide (e.g., Thifluzamide at its known EC₅₀) to validate the sensitivity of the assay.
-
-
Incubation and Evaluation: Incubate the plates at 25°C in the dark. Measure the diameter of the mycelial colony in two perpendicular directions at 48 and 72 hours. Calculate the percent inhibition relative to the negative control. Plot the data to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for active compounds.
5.3 Protocol: Primary Whole-Plant Herbicide Screening
This protocol outlines a post-emergence screen to identify compounds with herbicidal activity.[14][15]
-
Plant Propagation: Grow a selection of crop and weed species (e.g., Zea mays, Glycine max, Abutilon theophrasti, Setaria faberi) in pots in a greenhouse. Grow plants until they reach the 2-3 leaf stage.
-
Compound Formulation: Prepare spray formulations of the synthesized compounds at a high screening rate (e.g., 2000 g a.i./ha) in a solution containing acetone, water, and a non-ionic surfactant.
-
Application: Using a track sprayer calibrated to deliver a set volume (e.g., 200 L/ha), apply the formulations to the test plants.
-
Controls (Self-Validation):
-
Negative Control: Spray a set of plants with the formulation blank (acetone, water, surfactant) to ensure no phytotoxicity from the spray vehicle.
-
Positive Control: Spray a set of plants with a commercial herbicide (e.g., Glyphosate) to confirm that the plants are susceptible to herbicidal action under the test conditions.
-
-
Evaluation: Hold the plants in the greenhouse for 14-21 days. Visually assess phytotoxicity, stunting, chlorosis, and necrosis using a 0-100% injury scale (0 = no effect, 100 = complete death). Compounds showing significant activity (>80% injury on weed species with <20% injury on crop species) are selected for secondary screening at lower rates.
Considerations for Environmental Fate and Regulatory Affairs
The development of a new agrochemical does not end with the discovery of a biologically active molecule. A rigorous assessment of its environmental behavior is critical for regulatory approval and commercial success.[16] For any promising lead candidate derived from this compound, the following studies are imperative:
-
Degradation Studies: The persistence of the molecule in the environment must be quantified. This includes studies on:
-
Hydrolysis: Stability in water at various pH levels.
-
Photolysis: Degradation under simulated sunlight in both water and on soil surfaces.
-
Microbial Degradation: Rate of breakdown by soil microorganisms.
-
-
Mobility Studies: Understanding the potential for the compound to move off-site is crucial. Adsorption/desorption studies (Koc) will determine how tightly the molecule binds to soil particles, which influences its potential to leach into groundwater or move with surface runoff.[17]
-
Ecotoxicology: The effect on non-target organisms must be thoroughly evaluated. Key studies include acute and chronic toxicity testing on aquatic organisms (fish, daphnia), terrestrial organisms (earthworms, birds), and beneficial insects (honeybees, pollinators).
While specific data for oxazoles is limited, related heterocyclic compounds like triazoles have been shown to be persistent in the environment, highlighting the importance of conducting these studies early in the development process.[18]
Conclusion and Future Outlook
This compound represents a chemically tractable and economically viable starting point for the discovery of novel agrochemicals. Its stable core and well-defined points for synthetic modification allow for the rational design of extensive libraries targeting diverse biological pathways in fungi, insects, and plants. By integrating established principles of bioisosterism and structure-activity relationships with robust, high-throughput synthesis and screening protocols, research and development teams can efficiently explore the vast chemical space surrounding this scaffold. The future success of candidates derived from this compound will depend not only on their biological efficacy but also on a favorable environmental and toxicological profile. A proactive and integrated approach to safety and environmental assessment will be paramount in translating a promising laboratory discovery into a commercially viable and sustainable agricultural solution.
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Functional Architecture of 2,4-Dimethyloxazole in Advanced Materials
Executive Summary: The Heterocyclic Scaffold
In the hierarchy of heterocyclic building blocks, 2,4-Dimethyloxazole (2,4-DMO) occupies a critical niche between simple solvent utility and complex functional architecture. Unlike its 2,5-substituted counterparts (often used directly as scintillators like PPO), 2,4-DMO serves primarily as a reactive core for high-value material synthesis.
For materials scientists and drug development professionals, the value of 2,4-DMO lies in its C-5 lability . The unoccupied C-5 position allows for direct C-H activation and arylation, enabling the rapid construction of conjugated oligomers used in organic light-emitting Diodes (OLEDs), fluorescent sensors, and thermally stable polymers. This guide dissects the chemical causality that makes 2,4-DMO a preferred substrate for "bottom-up" material design.[1]
Chemical Architecture & Electronic Properties
The utility of 2,4-DMO is dictated by its electronic distribution.[1] The oxazole ring is
Key Physicochemical Parameters
The following data establishes the baseline for handling and stoichiometric calculations in material synthesis.
| Property | Value | Relevance to Materials Science |
| CAS Registry | 7208-05-1 | Standard identification for procurement.[1] |
| Molecular Weight | 97.12 g/mol | Low MW allows high atom economy in functionalization.[1] |
| Boiling Point | 108 °C | Suitable for reflux in toluene/dioxane without rapid evaporation.[1] |
| LogP | ~1.1 | Moderate lipophilicity; compatible with organic solvents used in polymer synthesis.[1] |
| C-5 Reactivity | High | Primary site for electrophilic substitution and Pd-catalyzed C-H activation.[1] |
| Basicity (pKa) | ~0.8 (Conj.[1] Acid) | Weak base; does not poison acidic catalysts in condensation reactions.[1] |
Data aggregated from PubChem and standard thermophysical databases [1].
Synthetic Gateways: From Molecule to Material
The transformation of 2,4-DMO into functional materials relies almost exclusively on functionalizing the C-5 position.[1] This section details the mechanistic pathways.
Direct C-H Arylation (The "Green" Route)
Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation) of the oxazole, adding steps and waste.[1] Modern material synthesis utilizes Direct C-H Activation .[1]
-
Mechanism: Palladium catalysts coordinate to the oxazole nitrogen, directing insertion into the C-5–H bond.[1]
-
Outcome: Creates highly conjugated "push-pull" systems when coupled with electron-deficient aryls (e.g., pyridine, thiadiazole).[1]
-
Application: Synthesis of blue-emitting fluorophores and electron-transport materials for OLEDs.[1]
Polymerization Precursors
2,4-DMO is converted into bifunctional monomers (e.g., 2,4-dimethyl-5-bromooxazole) which are then polymerized to form Poly(oxazole)s .[1]
-
Material Property: These polymers exhibit extreme thermal stability and resistance to oxidative degradation, making them candidates for aerospace coatings and high-temperature dielectrics.[1]
Experimental Protocol: C-5 Arylation of this compound
Objective: Synthesize a conjugated oxazole-aryl dimer (precursor for fluorescent dyes) via Pd-catalyzed C-H activation.
Validation: This protocol is self-validating; the disappearance of the C-5 proton signal in
Reagents & Setup
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Iodobenzene or 2-Bromopyridine (1.2 equiv)[1]
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: PPh
or XPhos (10 mol%) -
Base: Cs
CO (2.0 equiv) – Crucial for proton abstraction.[1] -
Solvent: Anhydrous Toluene or DMF.[1]
Step-by-Step Methodology
-
Inert Atmosphere Generation: Flame-dry a Schlenk tube and backfill with Argon (
) three times.[1] Oxygen inhibits the Pd(0)/Pd(II) catalytic cycle.[1] -
Charge Reagents: Add Cs
CO , Pd(OAc) , and the phosphine ligand to the tube under a counter-flow of . -
Solvation: Add anhydrous toluene via syringe, followed by this compound and the aryl halide.
-
Thermal Activation: Seal the vessel and heat to 110 °C for 12–16 hours.
-
Note: Vigorous stirring is required as Cs
CO is insoluble in toluene (heterogeneous base).[1]
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium black.[1] Wash the pad with ethyl acetate.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Verification: Obtain
H NMR. Look for the disappearance of the oxazole C-5 singlet and the appearance of aromatic multiplets corresponding to the new aryl group.
Mechanistic Visualization
The following diagram illustrates the logic flow from the raw building block to advanced material classes, highlighting the critical C-5 functionalization node.
Caption: Workflow transforming this compound into functional material classes via C-5 activation and N-coordination.
Future Outlook
The field is moving toward multicomponent coupling reactions where 2,4-DMO is functionalized in a single pot to create "push-pull" dyes with specific HOMO-LUMO gaps.[1] Researchers are urged to explore 2,4-DMO as a stable, low-molecular-weight alternative to furan or thiophene in conductive polymers, leveraging its superior oxidative stability.[1]
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A Comprehensive Technical Guide to the Safe Handling of 2,4-Dimethyloxazole for Research and Development Professionals
Introduction: The Role and Risks of 2,4-Dimethyloxazole
This compound (CAS No. 7208-05-1) is a heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique oxazole ring structure is a key pharmacophore, contributing to the biological activity and metabolic stability of numerous developmental drug candidates and agrochemicals.[1] As with many indispensable reagents in medicinal chemistry, the utility of this compound is matched by a distinct hazard profile that necessitates a thorough understanding and disciplined approach to its handling.[2][3][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment and safe handling rooted in the principles of chemical causality and laboratory best practices. Our objective is to empower scientific professionals to handle this reagent with confidence and control, ensuring both personal safety and the integrity of their research.
Section 1: Core Hazard Identification and GHS Classification
A foundational aspect of safe chemical handling is a clear and immediate understanding of the inherent risks. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary precautions. The primary risks are its flammability and its irritant properties upon contact.[5][6]
| GHS Pictogram(s) | Hazard Class | Hazard Statement |
| Flame, Exclamation Mark | Flammable liquids, Category 3 | H226: Flammable liquid and vapour[5][6] |
| Skin corrosion/irritation, Category 2 | H315: Causes skin irritation[5] | |
| Serious eye damage/eye irritation, Category 2A | H319: Causes serious eye irritation[5] | |
| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation[5] |
The signal word for this compound is "Warning" .[5][6] This classification underscores the need for handling procedures that mitigate fire risk and prevent direct contact with skin, eyes, and the respiratory system.
Section 2: Essential Physicochemical Properties
Understanding the physical properties of a chemical is critical to anticipating its behavior in the laboratory environment. The low flash point of this compound is a key parameter that defines its significant fire hazard.
| Property | Value | Source(s) | Significance for Handling |
| Molecular Formula | C₅H₇NO | [1][5][7] | Basic chemical identity. |
| Molecular Weight | 97.12 g/mol | [1][5][7] | Used for stoichiometric calculations. |
| Appearance | Colorless to slightly yellow/orange clear liquid | [1] | Visual identification. |
| Boiling Point | 108 °C | [1][8] | Volatility information; indicates it will evaporate at room temperature. |
| Flash Point | 26 °C (78.8 °F) | [6] | Critical Fire Hazard. Vapors can ignite from a spark or flame at or above this temperature. |
| Density | 0.98 - 0.99 g/cm³ | [1][6] | Similar density to water. |
| Water Solubility | 23.1 g/L (Predicted) | [8] | Moderately soluble; spills can pose environmental risks if they enter drains. |
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
Effective chemical safety is not merely about personal protective equipment (PPE). It is a systematic process of risk reduction known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of Controls applied to this compound.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning chemical fume hood . This contains vapors, which are flammable and can cause respiratory irritation, and protects the user from splashes.[6] All transfers, reactions, and manipulations of this compound must be performed within a fume hood.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory based on the precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection").[6]
| Body Part | Required PPE | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are appropriate. Always check the manufacturer's glove compatibility chart. Inspect gloves for defects before each use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects against splashes that can cause serious eye irritation.[5] A face shield may be required for larger quantities or splash-prone operations. |
| Body | Flame-resistant laboratory coat | Protects skin from irritation and provides a removable barrier in case of a spill.[5] Standard cotton lab coats are acceptable, but flame-resistant versions are preferred due to the flammability hazard. |
Precautions for Safe Handling
-
Preventing Ignition: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools for transfers.[6]
-
Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite flammable vapors.[6]
-
Ventilation: Handle only in a well-ventilated place, preferably a chemical fume hood.[6]
-
Avoid Contact: Avoid all contact with skin and eyes and avoid breathing vapors.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly after handling the chemical.[9]
Conditions for Safe Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]
-
The storage area should be designated for flammable liquids.
-
Keep the container cool and store away from direct sunlight and heat sources.[6]
-
Store separately from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Response Protocols
Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.
First-Aid Measures
Immediate action is crucial in the event of an exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[9]
-
After Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor immediately.[9][10]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[6][10]
Spill Response Protocol
For small, manageable laboratory spills (<100 mL), trained personnel may perform cleanup. For larger spills, evacuate the area and contact emergency services.
Caption: Workflow for responding to a small laboratory spill.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the area. Evacuate if the spill is large or you feel unsafe.[11]
-
Control Ignition Sources: Turn off all nearby equipment, hot plates, and other potential sources of ignition.[6]
-
Ventilate: Ensure the fume hood is operational to help control vapors.[12]
-
Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like kitty litter, sand, or commercial spill pillows.[12]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside edges inward to minimize spreading.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[6]
-
Package for Disposal: Place the collected material into a heavy-duty plastic bag or a sealable container. Label it clearly as "Hazardous Waste: this compound" and seal it.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste according to your institution's and local regulations.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The vapor is flammable and can travel a considerable distance to an ignition source and flash back.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 6: Disposal Considerations
This compound and any materials contaminated with it (e.g., absorbent from a spill, empty containers) must be disposed of as hazardous chemical waste.[6] Do not dispose of it down the drain.[6] All waste must be collected in properly sealed and labeled containers for pickup by trained hazardous waste professionals, in accordance with institutional, local, and national regulations.
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Solubility Profile of 2,4-Dimethyloxazole: A Technical Guide
This guide serves as a technical reference for the solubility behavior of 2,4-Dimethyloxazole (CAS 7208-05-1), designed for application scientists and process chemists.[1]
Executive Summary & Physicochemical Context
This compound is a heterocyclic aromatic organic compound widely used as a building block in the synthesis of pharmaceuticals (e.g., chemotherapeutics) and agrochemicals.[2][3][4][5][6][7][8][9][10][11] Unlike simple aliphatic solvents, its solubility behavior is governed by the competing electronics of the oxazole ring—specifically the basic nitrogen atom and the electronegative oxygen atom—and the lipophilic methyl substituents.
Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Physical State | Liquid (Clear, colorless to yellow) | Miscibility is the primary metric for organic solvents.[1] |
| Boiling Point | 108 °C | Suitable for reflux in Toluene/Water azeotropes; volatile enough for rotary evaporation.[1] |
| LogP (Octanol/Water) | ~0.83 – 1.1 (Predicted) | Moderately lipophilic.[1] Prefers organic layers but possesses significant water solubility compared to pure hydrocarbons. |
| pKa (Conjugate Acid) | ~1.0 – 2.0 (Est.[1] for alkyl-oxazoles) | A very weak base.[1] Solubility in water increases significantly only at pH < 1. |
| Density | 0.98 g/mL | Forms the upper layer in chlorinated solvent extractions (DCM/Chloroform) but floats on water.[1] |
Solubility & Miscibility Profile
A. Organic Solvents (Miscibility)
As a liquid with moderate polarity and aromatic character, this compound exhibits complete miscibility with a broad spectrum of organic solvents. It acts as a "bridge solvent" in some biphasic systems due to its amphiphilic nature.
| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Insight |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Hydrogen bonding between solvent -OH and oxazole -N. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Dipole-dipole interactions; excellent for extraction from aqueous phases.[1] |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Miscible | Strong dipole interactions; preferred for nucleophilic substitution reactions.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Miscible | Compatible polarity; MTBE is recommended for process scale-up due to lower peroxide risk.[1] |
| Hydrocarbons | Hexane, Toluene | Miscible | The methyl groups provide sufficient lipophilicity to solvate in non-polar media.[1] |
B. Aqueous Solubility (The Critical Boundary)
Unlike its miscibility in organics, this compound has a finite solubility limit in water.
-
Neutral pH (pH 7): Solubility is estimated at 15 – 20 g/L (approx. 0.15 M). It is not freely miscible.[12]
-
Observation: At concentrations above ~2% v/v, a phase separation occurs, resulting in a biphasic system.
-
-
Acidic pH (pH < 1): Solubility increases drastically.
-
Mechanism:[1][9] Protonation of the nitrogen creates the oxazolium cation (2,4-dimethyl-1,3-oxazol-3-ium), which is highly water-soluble.[1]
-
Process Note: This property is exploited for purification.[10] The compound can be extracted into aqueous HCl, washed with organic solvent to remove non-basic impurities, and then recovered by neutralizing the aqueous layer.
-
Experimental Protocol: Determination of Miscibility Boundaries
Standard literature often lacks precise "cloud point" data for specific intermediates. Use this self-validating protocol to determine the exact solubility limit for your specific batch/temperature conditions.
Protocol: Turbidimetric Titration (Cloud Point Method)
Objective: Determine the saturation limit of this compound in an aqueous buffer or a specific binary solvent mixture.
Materials:
-
Solvent: Water (or Phosphate Buffer pH 7.4)[1]
-
Equipment: Magnetic stirrer, calibrated micropipette, turbidity meter (or visual inspection against a dark background).
Workflow:
-
Baseline: Place 10.0 mL of the solvent in a clear scintillation vial with a stir bar.
-
Titration: Add this compound in 50 µL increments while stirring vigorously at 25°C.
-
Equilibration: Allow 30 seconds between additions.
-
Endpoint Detection:
-
Visual: Look for the "Tyndall effect" (scattering of light) or persistent oil droplets that refuse to dissolve.
-
Instrumental: A sharp spike in absorbance at 600 nm (OD600).
-
-
Calculation:
(Where g/mL)
Process Logic & Extraction Strategy
The following diagram illustrates the decision logic for solvent selection during extraction or reaction monitoring, based on the solubility principles described above.
Figure 1: Decision tree for isolating this compound based on pH-dependent solubility switches.
Safety & Handling (Solvent Context)
When manipulating this compound in solution, consider the following safety parameters derived from its Safety Data Sheet (SDS) and chemical nature.
-
Flammability: Flash point is approx. 26–43°C (Category 3 Flammable).[8] When dissolving in exothermic solvents (e.g., mixing with strong acids), ensure cooling to prevent vapor ignition.
-
Peroxide Formation: If using ether solvents (THF, Diethyl ether) for solubility, test for peroxides, as the oxazole ring can be sensitive to oxidative degradation over long storage periods.
-
Skin Absorption: The compound is lipophilic (LogP ~1). Use nitrile gloves. It can act as a carrier, facilitating the transport of other toxic solutes through the skin.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138961, this compound. Retrieved from [Link][1]
-
FooDB (2019). Chemical Composition and Predicted Properties of 5-Acetyl-2,4-dimethyloxazole (Related Structure).[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). 2-ethyl-4,5-dimethyl oxazole Physical Properties and Solubility.[1] Retrieved from [Link][1]
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- 11. fishersci.com [fishersci.com]
- 12. zabsholdingschemicals.co.za [zabsholdingschemicals.co.za]
Advanced Theoretical Characterization of 2,4-Dimethyloxazole: Electronic Structure & Reactivity Protocols
This guide serves as a technical whitepaper for the theoretical characterization of 2,4-Dimethyloxazole , a critical heterocyclic building block in medicinal chemistry and flavor science. It synthesizes established computational protocols with specific electronic structure insights relevant to drug development.
Executive Summary
This compound is a five-membered heterocyclic compound featuring oxygen and nitrogen heteroatoms. Beyond its organoleptic utility in flavor profiles (green/nutty notes), it serves as a foundational scaffold in the synthesis of vitamin B6 analogues and various alkaloids.
For drug development professionals, understanding the Frontier Molecular Orbitals (FMOs) of this moiety is critical. The electron-donating methyl groups at the C2 and C4 positions significantly modulate the electron density of the oxazole ring, altering its nucleophilicity and susceptibility to metabolic oxidation compared to the unsubstituted parent heterocycle. This guide outlines the standard theoretical framework for analyzing these properties.
Computational Methodology
To achieve high-fidelity predictions of molecular orbitals and reactivity indices, the following computational workflow is the industry standard. This protocol ensures results are comparable to experimental X-ray diffraction and spectroscopic data.
Standard Protocol
-
Theory Level: Density Functional Theory (DFT)[1][2][3][4][5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional balances computational cost with accuracy for organic thermochemistry.
-
Basis Set: 6-311++G(d,p) .[5][6][7]
-
Diffuse functions (++): Critical for describing the lone pairs on Nitrogen and Oxygen.
-
Polarization functions (d,p): Essential for accurate geometry optimization of the methyl groups.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) is recommended to simulate physiological environments (Water,
) or synthesis solvents (Ethanol, ).
Workflow Diagram
The following logic flow illustrates the step-by-step characterization process.
Figure 1: Computational workflow for the quantum chemical characterization of this compound.
Frontier Molecular Orbitals (FMO) Analysis
The chemical reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Orbital Composition
-
HOMO: Predominantly localized on the Nitrogen lone pair and the
-system of the oxazole ring. The methyl groups contribute via hyperconjugation, raising the HOMO energy and making the molecule a better nucleophile than unsubstituted oxazole. -
LUMO: Typically
antibonding character distributed across the C-N and C-O bonds.
Significance of the Energy Gap ( )
The HOMO-LUMO gap is a direct measure of Kinetic Stability .[8]
| Parameter | Trend in this compound | Implication for Drug Design |
| High | "Hard" Molecule | High chemical stability; lower toxicity risk; resistant to spontaneous oxidation. |
| Low | "Soft" Molecule | High polarizability; reactive towards electrophiles (e.g., CYP450 enzymes). |
Note: this compound typically exhibits a moderate gap (approx. 4.5 - 5.5 eV), indicating stable shelf-life but sufficient reactivity for functionalization.
Global Chemical Reactivity Descriptors
To quantify the reactivity for SAR (Structure-Activity Relationship) studies, the following descriptors are derived from the orbital energies (using Koopmans' theorem).
Table 1: Calculated Reactivity Indices (Theoretical Framework)
| Descriptor | Symbol | Formula | Physical Interpretation |
| Chemical Potential | Measures the escaping tendency of electrons. | ||
| Chemical Hardness | Resistance to charge transfer. Higher | ||
| Global Softness | Inverse of hardness; correlates with biological activity. | ||
| Electrophilicity Index | Capacity to accept electrons (e.g., from a receptor site). |
Key Insight: The methyl groups at positions 2 and 4 are electron-donating (+I effect). This increases the energy of the HOMO, thereby decreasing the ionization potential and increasing the softness (
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, predicting how the molecule interacts with other species (e.g., a protein binding pocket).
-
Red Regions (Negative Potential): Localized over the Nitrogen atom (N3) and partially the Oxygen (O1). These are the primary sites for electrophilic attack (protonation or hydrogen bonding).
-
Blue Regions (Positive Potential): Localized over the Methyl hydrogens . These areas can interact with nucleophilic residues.[7]
Dipole Moment: Theoretical calculations (Ab initio) place the dipole moment of this compound at approximately 1.06 Debye [1].[7] This relatively low polarity facilitates membrane permeability in biological systems.
Spectroscopic Validation Protocols
Theoretical data must be validated against experimental spectra.
Vibrational Spectroscopy (FT-IR)
When analyzing the experimental IR spectrum against DFT predictions (scaled by ~0.961 to correct for anharmonicity), look for these signature modes:
- Stretching: Strong band expected at 1550–1650 cm⁻¹ .
- Methyl Stretching: Weak/Medium bands at 2900–2980 cm⁻¹ .
-
Ring Breathing: Characteristic oxazole ring deformation around 1000–1100 cm⁻¹ .
NMR Prediction (GIAO Method)
- C NMR: The C2 carbon (between O and N) is the most deshielded, typically appearing downfield (>160 ppm).
-
H NMR: The methyl protons at C2 and C4 will appear as singlets (approx.
2.0 - 2.5 ppm), with the C2-Me slightly downfield due to the adjacent electronegative heteroatoms.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 138961, this compound. Retrieved January 30, 2026, from [Link]
-
FooDB. (2019). Compound Summary: this compound (FDB010955). Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (2023). 2-ethyl-4,5-dimethyl oxazole Flavor Profile and Safety. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (Analogous heterocyclic methodology). Retrieved January 30, 2026, from [Link]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Ethyl-2,4-dimethyloxazole|CAS 33318-74-0 [benchchem.com]
- 8. Oxazole, 5-hexyl-2,4-dimethyl- | 20662-85-5 | Benchchem [benchchem.com]
The Enduring Scaffold: A Deep Dive into 2,4-Dimethyloxazole and its Analogs in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its role as a cornerstone in the development of a myriad of therapeutic agents. Among the diverse array of oxazole-containing compounds, 2,4-dimethyloxazole serves as a fundamental starting point for exploring the vast chemical space of its analogs. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in drug discovery, with a particular emphasis on their anticancer and anti-inflammatory activities.
The this compound Core: Physicochemical Properties and Spectroscopic Signature
This compound is a colorless to pale yellow liquid with a boiling point of approximately 108°C.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Boiling Point | 108 °C | [1] |
| Density | 0.98 g/mL | |
| Refractive Index | 1.43 |
The structural characterization of this compound is crucial for its identification and for the analysis of its synthesized analogs. The expected spectroscopic data are as follows:
-
¹H NMR: Protons on the methyl groups at the 2- and 4-positions would appear as singlets, with distinct chemical shifts. The proton at the 5-position on the oxazole ring would also present as a singlet.
-
¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the two substituted carbons of the oxazole ring (C2 and C4), and the unsubstituted carbon (C5).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 97.12.
Synthesis of the 2,4-Disubstituted Oxazole Scaffold: Key Methodologies
The construction of the 2,4-disubstituted oxazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.
Robinson-Gabriel Synthesis
A classic and widely employed method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1][2][3][4] This reaction is typically acid-catalyzed, with common dehydrating agents including concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2]
Conceptual Workflow of the Robinson-Gabriel Synthesis:
Caption: Robinson-Gabriel synthesis workflow.
Experimental Protocol: General Robinson-Gabriel Cyclization [2][3]
-
Reaction Setup: To the crude 2-acylamino-ketone intermediate, add concentrated sulfuric acid.
-
Heating: Heat the reaction mixture at 60°C for approximately 2 hours.
-
Quenching: Carefully pour the reaction mixture over ice water.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted oxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a milder and often more versatile route to oxazoles, particularly for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[5][6] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[5][6]
Conceptual Workflow of the Van Leusen Oxazole Synthesis:
Caption: Van Leusen oxazole synthesis workflow.
Experimental Protocol: General Van Leusen Oxazole Synthesis [7]
-
Reaction Setup: To a suspension of potassium tert-butoxide (2.67 equivalents) in THF at -60°C, add a solution of TosMIC (1.7 equivalents) in THF.
-
Aldehyde Addition: After 15 minutes, slowly add a solution of the aldehyde (1.0 equivalent) in THF.
-
Methanol Addition and Reflux: After 1 hour, add methanol and then heat the reaction to reflux for 2 hours.
-
Work-up: Dilute the reaction with water and diethyl ether. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic layers sequentially with sodium hydrosulfide solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activities of this compound Analogs: A Focus on Anticancer and Anti-inflammatory Potential
The versatility of the oxazole scaffold allows for the introduction of a wide range of substituents at the 2-, 4-, and 5-positions, leading to a diverse library of analogs with a broad spectrum of biological activities.[8] Of particular interest to the drug discovery community are the potent anticancer and anti-inflammatory properties exhibited by many of these derivatives.
Anticancer Activity
Oxazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[9][10]
Key Molecular Targets of Anticancer Oxazole Analogs:
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11] Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, making them attractive candidates for cancer therapy.[9][12]
Caption: Inhibition of the STAT3 signaling pathway by oxazole analogs.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[13][14] Several oxazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][13][14]
Quantitative Anticancer Activity of Selected Oxazole Analogs:
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | Phenyl | H | MCF-7 (Breast) | 0.34 | [12] |
| Analog B | 4-Chlorophenyl | H | A549 (Lung) | <10 | [12] |
| Analog C | 4-Methoxyphenyl | H | HeLa (Cervical) | 30-43 nM | [14] |
| Analog D | 3,4-Dimethylphenyl | H | HT-29 (Colon) | 67-160 nM | [14] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [15][16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubation: Incubate the cells for 6 to 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole analogs.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Oxazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes.[17]
Key Molecular Targets of Anti-inflammatory Oxazole Analogs:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are key mediators of inflammation.[18] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several oxazole analogs have demonstrated selective inhibition of COX-2, which is often upregulated at sites of inflammation.[18][19]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainlife.org [brainlife.org]
- 12. Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 2,4-Dimethyloxazole
Technical Application Note: Scalable Synthesis of 2,4-Dimethyloxazole via Hantzsch Condensation
Part 1: Executive Summary
This compound (CAS: 7208-05-1) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for complex alkaloids and vitamin B6 analogs.[1] It is also utilized in the flavor and fragrance industry for its nutty, green aroma profile.
This protocol details a robust, scalable synthesis of this compound via the Hantzsch Oxazole Synthesis . Unlike complex metal-catalyzed routes, this method utilizes readily available precursors—acetamide and chloroacetone—making it cost-effective for gram-to-kilogram scale production. The procedure emphasizes safety controls due to the lachrymatory nature of chloroacetone and provides a self-validating purification strategy based on fractional distillation.
Part 2: Chemical Context & Mechanism[1][2][3][4][5][6][7]
The synthesis relies on the condensation of an
Reaction Scheme
Figure 1: Reaction pathway for the Hantzsch synthesis of this compound.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amide oxygen (or nitrogen, depending on conditions/tautomer) onto the electrophilic
-
Critical Control Point: The reaction generates HCl as a byproduct. While the oxazole ring is relatively stable, prolonged exposure to strong acid at high temperatures can lead to degradation. Neutralization during workup is essential.
Part 3: Materials & Safety Profile
Safety Warning: Chloroacetone is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood. Double-gloving (Nitrile/Laminate) and full face protection are mandatory.
| Reagent | CAS No.[1] | Role | MW ( g/mol ) | Equiv.[3] | Hazard Class |
| Acetamide | 60-35-5 | Nucleophile | 59.07 | 2.5 - 3.0 | Carcinogen (Cat 2) |
| Chloroacetone | 78-95-5 | Electrophile | 92.52 | 1.0 | Toxic, Lachrymator |
| Calcium Carbonate | 471-34-1 | Acid Scavenger | 100.09 | 0.5 | Irritant |
| Sodium Hydroxide | 1310-73-2 | Neutralization | 40.00 | Excess | Corrosive |
| Diethyl Ether | 60-29-7 | Solvent (Ext) | 74.12 | N/A | Flammable |
Part 4: Detailed Synthesis Protocol
Scale: 1.0 Molar (based on Chloroacetone). Target Yield: 45–60% (approx. 45–60 g).
Step 1: Reaction Setup
-
Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.
-
Charge the flask with 177 g (3.0 mol) of Acetamide .
-
Note: Excess acetamide acts as both reactant and solvent, ensuring the reaction mixture remains fluid and driving the kinetics forward.
-
-
Heat the flask using an oil bath to 90–100°C until the acetamide melts completely into a clear liquid.
Step 2: Controlled Addition
-
Charge the addition funnel with 92.5 g (1.0 mol) of Chloroacetone .
-
Slowly add the chloroacetone dropwise to the molten acetamide over 45–60 minutes.
-
Observation: The reaction is exothermic.[4] Monitor the internal temperature; do not allow it to exceed 130°C . If the reaction becomes too vigorous, stop addition and allow to cool.
-
Optional: Add 50 g of powdered CaCO3 to the melt prior to addition to scavenge HCl in situ, which can improve yield by preventing acid-catalyzed polymerization.
-
Step 3: Reaction & Reflux[7][9]
-
Once addition is complete, maintain the temperature at 110–120°C for 2 hours .
-
The mixture will darken to a deep orange/brown color.
-
Cool the mixture to approximately 60°C (viscous oil).
Step 4: Quench and Neutralization
-
Pour the reaction mixture into a 1 L beaker containing 300 mL of ice-water slurry .
-
Slowly add 30% NaOH solution with vigorous stirring until the pH reaches 10–11 .
-
Why? This converts the oxazole hydrochloride salt (water-soluble) back into the free organic base (oil).
-
Visual Cue: A dark oily layer will separate and float on top of the aqueous phase.
-
Step 5: Extraction & Drying
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with Diethyl Ether (3 x 150 mL) .
-
Alternative: Dichloromethane (DCM) can be used, but ether is preferred for easier removal during distillation.
-
-
Combine the organic extracts.
-
Wash the organic phase with Brine (1 x 100 mL) .
-
Dry over Anhydrous Magnesium Sulfate (MgSO4) for 30 minutes. Filter off the drying agent.[4]
Step 6: Fractional Distillation (Purification)
-
Concentrate the filtrate on a rotary evaporator (bath temp 30°C) to remove the bulk of the solvent.
-
Transfer the residual oil to a distillation apparatus (Vigreux column recommended).
-
Perform fractional distillation at atmospheric pressure.
-
Fraction 1: Solvent residues (35–60°C).
-
Fraction 2: Intermediates/Water (90–105°C).
-
Fraction 3 (Product): Collect the fraction boiling at 107–109°C .
-
Part 5: Process Control & Validation
Workflow Logic
Figure 2: Step-by-step synthesis workflow.
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Boiling Point | 107–109°C (at 760 mmHg) | Distillation |
| Refractive Index | Refractometer | |
| Purity | > 98.0% | GC-MS / H-NMR |
| Density | ~0.98 g/mL | Pycnometer |
Troubleshooting:
-
Low Yield: Ensure the acetamide is dry before use. Water retards the cyclization.
-
Dark Product: Oxidation during distillation. Ensure the distillation apparatus is flushed with nitrogen; distill rapidly once the boiling point is reached.
-
Emulsions: During extraction, if an emulsion forms due to acetamide residues, add more brine or a small amount of methanol to break it.
References
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole (Analogous Procedure). Org.[1][5][6][7] Synth. 1945 , 25, 35. Available at: [Link]
-
The Good Scents Company. 2,4-Dimethyl Oxazole. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Oxazoles. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
using 2,4-Dimethyloxazole in the synthesis of pharmaceuticals
Application Note: Strategic Functionalization of 2,4-Dimethyloxazole in Pharmaceutical Synthesis
Abstract
This compound (CAS: 7208-05-1) is a critical heterocyclic building block in the synthesis of bioactive natural products (e.g., phorboxazoles, hinduchelins) and synthetic pharmacophores (kinase inhibitors, antibiotics).[1][2][3][4] Its utility is defined by a unique reactivity dichotomy: the competition between C-5 aromatic functionalization and C-2 lateral alkylation . This Application Note provides validated protocols to control this selectivity, enabling researchers to exploit the scaffold for diverse structural elaborations. We present two distinct workflows: (1) Transition-metal catalyzed C-H activation for C-5 arylation, and (2) Thermodynamic lateral lithiation for C-2 chain extension.
Mechanistic Insight: The Selectivity Challenge
The this compound core presents two primary reactive sites. Understanding the electronic and steric environment is prerequisite to successful method design.
-
Site A (C-5 Position): The only remaining aromatic proton. It is electron-rich but less acidic than the C-2 position (which is blocked here). Direct lithiation at C-5 is challenging due to the competing acidity of the C-2 methyl group. Therefore, Transition Metal Catalysis (C-H Activation) is the preferred route for modification here.
-
Site B (C-2 Methyl Group): The protons on the C-2 methyl group are significantly acidic (pKa ~20-22) due to the electron-withdrawing nature of the adjacent C=N bond. Deprotonation with strong bases (n-BuLi, LDA) leads to a resonance-stabilized aza-enolate. This is the preferred route for Lateral Chain Extension .
Visualizing the Reactivity Landscape:
Figure 1: Reactivity map of this compound highlighting the divergent synthetic pathways based on site selectivity.
Protocol A: C-5 Functionalization via Pd-Catalyzed C-H Activation
Objective: Direct installation of an aryl group at the C-5 position without pre-functionalization (e.g., halogenation). This method avoids the regioselectivity issues of lithiation and is highly atom-economical.
Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, typically favored by electron-rich azoles. The C-5 position is the most nucleophilic site for palladium insertion.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or PCy₃ (10 mol%) (Phosphine choice depends on steric bulk of Ar-Br)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)
Step-by-Step Procedure
-
Setup: In a glovebox or under argon flow, charge a pressure tube with Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol).
-
Addition: Add the Aryl Bromide (1.2 mmol) and this compound (1.0 mmol, ~97 mg).
-
Solvation: Add anhydrous DMA (3.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Heat the block to 120°C for 12–16 hours.
-
Note: Vigorous stirring is essential as the base is insoluble.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Wash the filtrate with Brine (3 x 10 mL) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Optimization Table:
| Parameter | Standard Condition | Optimization for Steric Bulk | Optimization for Sensitive Groups |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | PPh₃ | XPhos or SPhos | P(t-Bu)₃ |
| Base | K₂CO₃ | Cs₂CO₃ | KOAc |
| Temp | 120°C | 140°C | 100°C |
Protocol B: Lateral Chain Extension via Regioselective Lithiation
Objective: Functionalization of the C-2 methyl group. This is the "classic" route for synthesizing polyketide fragments (e.g., Phorboxazole analogues).
Mechanism: Treatment with n-BuLi results in kinetic deprotonation. While C-5 lithiation is possible, the 2-lithiomethyl species is often the thermodynamic sink or can be accessed exclusively by equilibration.
Critical Control Point: Temperature and base selection are vital to prevent ring fragmentation (a common side reaction in oxazoles).
Materials
-
Substrate: this compound (1.0 equiv)
-
Base: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)
-
Solvent: THF (anhydrous, freshly distilled)
-
Additive: TMEDA (optional, stabilizes the lithio-species)
Step-by-Step Procedure
-
Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Nitrogen. Add anhydrous THF (10 mL per mmol substrate).
-
Substrate Addition: Add this compound (1.0 equiv) and cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Observation: The solution may turn a bright yellow/orange color, indicating the formation of the aza-enolate.
-
Equilibration: Stir at -78°C for 45–60 minutes. This ensures complete conversion to the thermodynamic lateral anion.
-
-
Trapping: Add the Electrophile (e.g., Benzaldehyde) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over MgSO₄.[5]
Workflow Diagram:
Figure 2: Step-by-step workflow for the lateral lithiation and functionalization of the C-2 methyl group.
Troubleshooting & Expert Tips
-
Ring Opening: Oxazoles are susceptible to ring opening under strong basic conditions if the temperature rises too quickly. Always quench below 0°C if the electrophile reaction is complete.
-
Water Content: Protocol A (C-H activation) is sensitive to water if using hygroscopic bases like Cs₂CO₃. Dry the base in an oven at 120°C overnight before use.
-
Purification: this compound derivatives are often weakly basic. If streaking occurs on silica, add 1% Triethylamine to your eluent.
-
Hygroscopicity: The starting material (this compound) is a liquid that can absorb water. Distill over CaH₂ if using in Protocol B (Lithiation).
References
-
Vereshchagin, A. N., et al. "Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids." RSC Advances, 2015.
-
Gribble, G. W. "Lithiation of five-membered heteroaromatic compounds." The Chemistry of Heterocyclic Compounds, 2002.
-
Pigge, F. C. "Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation of Azoles." Molecules, 2020.
-
Smith, A. B., et al. "Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus." Organic Letters, 1999.
-
Strotman, N. A., et al. "Palladium-Catalyzed C–H Activation of Simple Arenes." Chemical Science, 2011.
Sources
experimental procedure for incorporating 2,4-Dimethyloxazole into polymers
Application Note: Precision Incorporation of 2,4-Dimethyloxazole into Polymer Architectures
Part 1: Strategic Overview & Mechanistic Rationale
The incorporation of This compound (DMO) into polymer backbones or side chains is a high-value strategy for engineering materials with enhanced thermal stability, tunable electronic properties, and reactive "click" handles. Unlike aliphatic oxazolines, the aromatic oxazole ring provides robust chemical resistance and can serve as a masked diene for Diels-Alder cycloadditions or as a precursor to pyridine-containing conjugated systems.
However, DMO presents a specific challenge: it lacks a native "polymerizable" handle (like a vinyl or ethynyl group). Therefore, successful incorporation requires a mechanistic understanding of its two primary reactivity nodes:
-
C-5 Electrophilic Susceptibility: The C-5 position is electron-rich and open to electrophilic aromatic substitution (e.g., formylation), enabling the synthesis of vinyl monomers.
-
C-2 Lateral Acidity: The methyl group at the C-2 position is significantly more acidic than the C-4 methyl due to the electron-withdrawing inductive effect of the adjacent nitrogen and oxygen atoms. This allows for selective lateral lithiation , facilitating "grafting-to" approaches.
This guide details two distinct, self-validating protocols: Bottom-Up Monomer Synthesis (Protocol A) and Top-Down Post-Polymerization Modification (Protocol B).
Part 2: Experimental Protocols
Protocol A: "Bottom-Up" – Synthesis and Polymerization of 5-Vinyl-2,4-Dimethyloxazole
This workflow converts DMO into a vinyl monomer, allowing for copolymerization with styrene or acrylates.
Reagents Required:
-
This compound (DMO) (>98% purity)
-
Phosphorus Oxychloride (
) -
Dimethylformamide (DMF)
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) -
AIBN (Azobisisobutyronitrile)
-
Anhydrous THF, Toluene
Step 1: Vilsmeier-Haack Formylation (Synthesis of 2,4-dimethyl-5-oxazolecarboxaldehyde)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under
atmosphere. -
Reagent Prep: Cool DMF (1.2 eq) to 0°C. Add
(1.1 eq) dropwise over 30 minutes to generate the Vilsmeier reagent (white precipitate may form). -
Addition: Add this compound (1.0 eq) dropwise to the mixture at 0°C.
-
Reaction: Heat the mixture to 70°C for 4 hours. The solution will darken.
-
Quench: Pour the mixture onto crushed ice/sodium acetate solution to hydrolyze the intermediate iminium salt.
-
Isolation: Extract with ethyl acetate (3x). Wash organics with sat.
and brine. Dry over and concentrate. -
Validation Point: Check
-NMR. Look for the aldehyde proton singlet at ppm.
Step 2: Wittig Olefination (Synthesis of 5-Vinyl Monomer)
-
Ylide Formation: In a dry RBF, suspend
(1.2 eq) in anhydrous THF. Add (1.2 eq) at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation). -
Coupling: Add the aldehyde from Step 1 (dissolved in THF) dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the triphenylphosphine oxide precipitate. Concentrate the filtrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation Point:
-NMR should show vinyl protons (multiplet at 6.5-5.0 ppm) and disappearance of the aldehyde peak.
Step 3: Free Radical Polymerization
-
Polymerization: Dissolve the 5-vinyl-2,4-dimethyloxazole monomer (1.0 g) in toluene (5 mL). Add AIBN (1 wt%).
-
Degassing: Freeze-pump-thaw the solution (3 cycles) to remove oxygen.
-
Initiation: Heat to 70°C for 24 hours.
-
Precipitation: Drop the viscous solution into cold methanol (100 mL) to precipitate the polymer. Filter and dry under vacuum.
Protocol B: "Top-Down" – Lateral Grafting onto Chloromethylated Polystyrene
This protocol utilizes the specific acidity of the C-2 methyl group to graft DMO onto a Merrifield-type resin or chloromethylated polymer backbone.
Reagents Required:
-
Chloromethylated Polystyrene (Merrifield Resin or soluble analog)
-
This compound[1]
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous THF
-
Dry Ice/Acetone bath (-78°C)
Step-by-Step Procedure:
-
Metallation (Lateral Lithiation):
-
Charge a dry Schlenk flask with this compound (1.5 eq relative to polymer-Cl sites) and anhydrous THF.
-
Cool to -78°C.
-
Add n-BuLi (1.5 eq) dropwise over 20 minutes.
-
Mechanistic Note: Lithiation occurs selectively at the C-2 methyl group due to the heteroatom coordination, generating a nucleophilic species.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
-
Grafting Reaction:
-
Dissolve/swell the Chloromethylated Polystyrene (1.0 eq Cl) in anhydrous THF in a separate vessel.
-
Transfer the lithiated oxazole solution via cannula into the polymer mixture at -78°C.
-
Allow the reaction to warm slowly to RT overnight.
-
-
Quench & Purification:
-
Quench with methanol (5 mL).
-
For Resins: Filter the resin, wash extensively with THF,
, and MeOH. -
For Soluble Polymers: Precipitate into methanol, filter, and re-dissolve/re-precipitate to remove unreacted oxazole.
-
-
Validation Point:
-
FT-IR: Disappearance of the C-Cl stretch (
) and appearance of Oxazole ring breathing modes ( ). -
Elemental Analysis: Reduction in Chlorine content.
-
Part 3: Visualization & Data Analysis
Workflow Logic Diagram
The following diagram illustrates the decision matrix for selecting the appropriate incorporation strategy based on the desired polymer architecture.
Figure 1: Strategic decision tree for incorporating this compound via monomer synthesis (left) or post-polymerization grafting (right).
Quantitative Characterization Table
Use the following reference values to validate your synthesis products.
| Parameter | This compound (Starting Material) | 5-Vinyl-2,4-Dimethyloxazole (Monomer) | Grafted Polymer (Product) |
| Broadening of aromatic peaks | |||
| IR Signature | 1585 | 1635 | 1585 |
| Solubility | Soluble in most organic solvents | Soluble in THF, Toluene | Depends on Backbone (e.g., THF, DMF) |
| Reactivity | Acidic C-2 Methyl | Polymerizable (Radical) | Thermally Stable / Crosslinkable |
References
-
Lateral Lithiation of Oxazoles
-
Synthesis of Vinyl Oxazoles
- Title: Synthesis of Vinyl-Functionalized Oxazoles by Olefin Cross-Met
- Source: Organic Letters (ACS Public
- Context: Provides foundational chemistry for creating vinyl-functionalized oxazole monomers used in Protocol A.
-
URL:[Link]
-
Diels-Alder Reactivity of Oxazoles
-
Polymer Grafting Techniques
- Title: Conducting Polymer Grafting: Recent and Key Developments.
- Source: Polymers (MDPI).
- Context: General reference for "grafting-to" methodologies using functionalized monomers.
-
URL:[Link]
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
Application Note: Strategic Identification and Quantification of 2,4-Dimethyloxazole
Executive Summary
2,4-Dimethyloxazole (
This application note provides a definitive protocol for the isolation, identification, and differentiation of this compound. Unlike standard operational procedures that rely solely on retention time, this guide integrates Gas Chromatography-Mass Spectrometry (GC-MS) for separation and Nuclear Magnetic Resonance (NMR) for structural confirmation, ensuring 100% specificity.
Physicochemical Profile
Understanding the physical properties of the analyte is the first step in designing a robust extraction and separation protocol.
| Property | Value | Analytical Implication |
| CAS Number | 7208-05-1 | Reference standard verification.[1] |
| Molecular Weight | 97.12 g/mol | Target ion ( |
| Boiling Point | 108 °C (at 760 mmHg) | Requires low-to-mid range GC oven ramp; volatile. |
| Refractive Index | Purity check for raw materials.[1] | |
| Solubility | Ethanol, Ether, Chloroform | Compatible with standard organic extraction solvents. |
| Basicity | Weakly basic (Nitrogen lone pair) | Avoid acidic aqueous phases during extraction to prevent salt formation. |
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale
GC-MS is the primary method for quantifying this compound due to its volatility. However, standard non-polar columns (e.g., DB-5) often fail to fully resolve the 2,4- and 2,5- isomers. This protocol utilizes a polar polyethylene glycol (PEG) stationary phase to maximize separation based on the subtle polarity differences of the nitrogen interaction.
Instrumental Protocol
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX UI or HP-INNOWax (30 m × 0.25 mm × 0.25 µm).
-
Why: The polar phase interacts with the oxazole nitrogen, providing superior isomer resolution compared to non-polar phases.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250 °C.
-
Split Ratio: 10:1 (for high concentration synthesis samples) or Splitless (for trace flavor analysis).
-
-
Oven Program:
-
Hold 40 °C for 2 min (Solvent delay/focusing).
-
Ramp 5 °C/min to 100 °C (Critical isomer separation window).
-
Ramp 20 °C/min to 240 °C.
-
Hold 5 min.
-
Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range: 35–300 amu.
-
Target Ions (SIM Mode for Quantification):
-
Quant Ion:
97 ( ). -
Qualifier 1:
54 (Ring cleavage). -
Qualifier 2:
42 (Acetonitrile fragment).
-
Workflow Visualization
Figure 1: Analytical workflow for GC-MS identification ensuring specificity via ion ratio monitoring.
Method B: Nuclear Magnetic Resonance (NMR)
Rationale (The Isomer Problem)
While GC-MS provides separation, the fragmentation patterns of this compound and 2,5-dimethyloxazole are extremely similar (
The differentiation relies on the chemical shift of the single ring proton. In the oxazole ring, the proton position relative to the nitrogen and oxygen atoms dictates the shift.
Structural Logic
-
Unsubstituted Oxazole Shifts: H2 (
7.96), H4 ( 7.09), H5 ( 7.69). -
This compound: Methyls at 2,[2][3] 4. Proton is at C5.
-
Prediction: The C5 proton is adjacent to Oxygen, leading to a more downfield shift (~7.2 – 7.5 ppm).
-
-
2,5-Dimethyloxazole: Methyls at 2, 5. Proton is at C4.
-
Prediction: The C4 proton is adjacent to Nitrogen (less electronegative influence than Oxygen in this context), leading to a relatively upfield shift (~6.6 – 6.9 ppm).
-
Protocol
-
Solvent:
(Chloroform-d) is standard. -
Concentration: 10 mg analyte in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm).
-
Acquisition: 16 scans minimum, 1s relaxation delay.
Diagnostic Signals (this compound)
| Position | Group | Multiplicity | Approx.[4][5][6] Shift ( | Causality |
| C2 | Singlet | 2.3 - 2.4 | Deshielded by C=N and O | |
| C4 | Singlet (fine splitting) | 2.1 - 2.2 | Shielded relative to C2 | |
| C5 | Singlet/Broad | 7.25 - 7.35 | Diagnostic Peak (C5 position) |
Note: If the aromatic proton appears < 6.9 ppm, you likely have the 2,5-isomer.
Method C: Infrared Spectroscopy (FTIR)
FTIR serves as a rapid "fingerprint" verification for incoming raw materials.
-
Sampling: Attenuated Total Reflectance (ATR) or NaCl liquid cell.
-
Key Bands:
-
3100–3150 cm⁻¹: C-H stretch (Heteroaromatic).
-
1600–1650 cm⁻¹: C=N stretching vibration (Characteristic of the oxazole ring).
-
1000–1100 cm⁻¹: C-O-C ring stretch.
-
Isomer Differentiation Logic Tree
The following diagram illustrates the decision-making process when distinguishing the target from its isomers.
Figure 2: Logic tree for distinguishing this compound from its 2,5-isomer using NMR chemical shifts.
References
-
National Institute of Standards and Technology (NIST). (2023). Oxazole, 2,4-dimethyl- Mass Spectrum and Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[2][5][7] Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (2023). This compound Flavor and Fragrance Data. Retrieved from [Link]
-
Yu, T.H., Wu, C.M., & Ho, C.T. (1994). Volatile compounds generated from the thermal interaction of glucose and alliin. Journal of Agricultural and Food Chemistry, 42(4), 1005-1009.[5] (Cited for GC retention indices on polar columns).
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 2,4-Dimethyloxazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2,4-dimethyloxazole, a versatile heterocyclic compound with significant applications in the pharmaceutical, agrochemical, and flavor industries.[1][2] The presented methodology, based on the reaction of acetamide with chloroacetone, is designed for robust performance and linear scalability from laboratory (gram-scale) to pilot and production (multi-kilogram-scale) operations. We delve into the underlying reaction mechanism, provide detailed step-by-step procedures, and critically address the challenges inherent in scaling up this exothermic reaction, with a focus on process safety, thermal management, and quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient route to this important chemical intermediate.
Introduction: The Significance of this compound
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science. This compound, in particular, serves as a key building block for a variety of more complex molecules, including pharmaceuticals and pesticides, where the heterocyclic core can enhance biological activity and stability.[1] Its utility also extends to the flavor and fragrance industry.[1]
While several synthetic routes to oxazoles exist, many are not amenable to large-scale production due to expensive starting materials, harsh reaction conditions, or complex purification procedures.[3][4] The Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of 2-acylamino ketones, offer a classical and effective approach.[5][6] The protocol detailed herein adapts this strategy by reacting readily available and cost-effective starting materials, acetamide and chloroacetone, to provide a direct and scalable pathway to this compound.
The primary challenge in scaling this synthesis is managing the exothermic nature of the reaction. As the reaction scale increases, the vessel's surface-area-to-volume ratio decreases, significantly impeding heat dissipation.[7][8] Failure to control the reaction temperature can lead to thermal runaway, resulting in side-product formation, reduced yield, and, most critically, a severe safety hazard.[7][9] This application note places a strong emphasis on thermal management and process safety considerations to ensure a controlled and safe scale-up.
Reaction Mechanism and Workflow
The synthesis proceeds via an acid-catalyzed cyclodehydration, a variant of the Robinson-Gabriel synthesis.[5][10] The mechanism involves the initial N-alkylation of acetamide by chloroacetone, followed by enolization and subsequent intramolecular cyclization. A final dehydration step yields the aromatic oxazole ring.
Reaction Mechanism: Robinson-Gabriel Type Synthesis
Caption: Reaction mechanism for the synthesis of this compound.
General Experimental Workflow
The overall process involves reaction setup, controlled reagent addition to manage the exotherm, a reaction/aging period, aqueous work-up to neutralize the mixture and remove salts, and a final purification step via distillation.
Caption: High-level experimental workflow for this compound synthesis.
Materials, Equipment, and Safety Data
Materials
| Chemical Name | CAS No. | Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| Acetamide | 60-35-5 | C₂H₅NO | 59.07 | ≥ 98% | Sigma-Aldrich |
| Chloroacetone | 78-95-5 | C₃H₅ClO | 92.53 | ≥ 95% (stabilized) | TCI Chemicals |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | - | VWR |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | MilliporeSigma |
| This compound | 7208-05-1 | C₅H₇NO | 97.12 | ≥ 98% | TCI America |
Equipment
-
Laboratory Scale (50-250 g): 1-3 L three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, thermocouple, reflux condenser, and a pressure-equalizing addition funnel. Standard glassware for work-up and a fractional distillation apparatus.
-
Pilot/Production Scale (1-50 kg): 50-200 L glass-lined or stainless steel reactor equipped with a variable-speed agitator (e.g., retreat curve or turbine), jacketed heating/cooling system with a thermal control unit (TCU), baffled interior, reflux condenser, and a port for a calibrated dosing pump.
Critical Safety Information
This protocol involves hazardous materials and a potentially dangerous exothermic reaction. A thorough risk assessment must be conducted prior to execution.
| Substance | GHS Pictograms | Hazard Statements | Key Precautions |
| Acetamide | GHS08 | H351: Suspected of causing cancer.[11][12][13] | Handle in a fume hood. Use appropriate PPE (gloves, lab coat). Avoid dust inhalation. |
| Chloroacetone | GHS02, GHS05, GHS06 | H226, H301, H310+H330, H314: Flammable, Toxic if swallowed, Fatal in contact with skin or if inhaled, Causes severe skin burns.[14][15][16] | EXTREMELY TOXIC & LACHRYMATORY. Work in a high-performance fume hood. Use heavy-duty gloves (e.g., butyl rubber), splash goggles, face shield, and a chemically resistant apron. Have an emergency quench bath and appropriate neutralizer ready. |
| This compound | GHS02 | H226: Flammable liquid and vapor.[17][18][19] | Flammable liquid. Keep away from ignition sources. Store in a well-ventilated area. |
| Toluene | GHS02, GHS07, GHS08 | H225, H304, H315, H336, H361d, H373 | Flammable. Known reproductive toxin. Avoid inhalation and skin contact. |
Detailed Experimental Protocol (Laboratory Scale: ~100 g)
Objective: To synthesize approximately 100 g of this compound.
Reaction Setup
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller/heating mantle, and a reflux condenser topped with a nitrogen inlet.
-
Charge the flask with acetamide (118.2 g, 2.0 mol, 1.0 equiv) and toluene (800 mL).
-
Begin stirring to create a slurry.
-
In a separate 500 mL pressure-equalizing addition funnel, charge chloroacetone (194.4 g, 2.1 mol, 1.05 equiv). Caution: Chloroacetone is a potent lachrymator and is highly toxic; perform this step in a certified fume hood.[14]
Reaction Execution
-
Heat the stirred acetamide slurry to 65-70 °C.
-
Once the temperature is stable, begin the slow, dropwise addition of chloroacetone from the addition funnel.
-
The reaction is exothermic. Monitor the internal temperature closely. Maintain the addition rate such that the internal temperature does not exceed 90 °C. The addition will likely take 2-3 hours. Use a cooling bath (ice/water) for emergency temperature control if needed.
-
After the addition is complete, maintain the reaction mixture at 85-90 °C for an additional 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of the limiting reagent (acetamide) is complete.
Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature (20-25 °C).
-
Slowly and carefully add 500 mL of a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture to neutralize the generated HCl. Caution: Initial addition may cause gas evolution (CO₂).
-
Continue stirring for 30 minutes, then transfer the mixture to a 2 L separatory funnel.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 150 mL).
-
Combine all organic layers and wash with brine (1 x 200 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the cake with a small amount of toluene.
Purification
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the toluene.
-
Assemble a fractional distillation apparatus.
-
Distill the crude residue under atmospheric pressure. Collect the fraction boiling at 107-109 °C .[1][17]
-
The purified this compound should be a colorless to pale yellow liquid.[1] Expected yield: 116-136 g (60-70%).
Process Optimization and Scale-Up Considerations
Scaling this protocol requires careful attention to process engineering principles, particularly thermal management.
Reagent Stoichiometry and Scale
The following table provides reagent quantities for laboratory, pilot, and conceptual production scales.
| Parameter | Lab Scale (100g) | Pilot Scale (2 kg) | Production Scale (20 kg) |
| Acetamide | 118.2 g (2.0 mol) | 2.36 kg (40.0 mol) | 23.6 kg (400 mol) |
| Chloroacetone | 194.4 g (2.1 mol) | 3.89 kg (42.0 mol) | 38.9 kg (420 mol) |
| Toluene | 800 mL | 16 L | 160 L |
| Expected Product | ~136 g | ~2.7 kg | ~27 kg |
| Reactor Volume | 2 L | 50 L | 500 L |
Critical Scale-Up Parameters
-
Heat Management: This is the most critical factor. The reaction exotherm must be quantified using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to calculate the adiabatic temperature rise.[9] The reactor's cooling system must be capable of removing the heat generated at the maximum addition rate. On a large scale, the slow addition of chloroacetone is the primary method of controlling the reaction rate and heat output.[8]
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[9] The agitator speed and design must be sufficient to maintain a homogenous slurry and disperse the added chloroacetone quickly.
-
Material Transfer: At scale, chloroacetone should be added via a calibrated dosing pump through a dip tube below the solvent surface to prevent accumulation of vapors in the reactor headspace.
-
Safety Systems: Production-scale reactors must be equipped with pressure relief systems (rupture discs, relief valves) and potentially a documented emergency quench procedure (e.g., adding a pre-determined amount of a cold, inert solvent or a reaction inhibitor).[20]
Characterization and Quality Control
The final product must be analyzed to confirm its identity and purity.
| Analysis | Specification | Expected Result |
| Appearance | Colorless to pale yellow liquid | Conforms |
| Purity (by GC) | ≥ 98.0% | Main peak area corresponds to ≥ 98.0% |
| Identity by ¹H NMR | Conforms to structure | δ (CDCl₃): ~7.3 ppm (s, 1H, oxazole C5-H), ~2.4 ppm (s, 3H, C2-CH₃), ~2.2 ppm (s, 3H, C4-CH₃). |
| Boiling Point | 107-109 °C | Conforms |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss during work-up/distillation. - Side reactions due to poor temperature control. | - Extend reaction time at 85-90 °C; confirm completion by GC. - Ensure efficient extraction and careful distillation. - Improve temperature control during addition; slow the addition rate. |
| Dark-colored Product | - Reaction temperature was too high. - Degradation during distillation. | - Strictly maintain temperature below 90 °C during the reaction. - Consider vacuum distillation for large-scale purification to lower the boiling point and prevent thermal degradation. |
| Reaction Stalls | - Low reaction temperature. - Poor quality reagents. | - Ensure the reaction temperature is maintained at >80 °C after addition. - Verify the purity of starting materials. |
| Uncontrolled Exotherm | - Chloroacetone addition is too fast. - Inadequate cooling. - Poor mixing. | - Immediately stop addition. - Apply maximum cooling via the reactor jacket/cooling bath. - Be prepared to execute an emergency quench procedure if the temperature continues to rise rapidly. |
References
- ChemicalBook. (n.d.). 2,4-Dimethylthiazole synthesis.
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Org. Synth. 1941, 21, 45.
- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate.
- MDPI. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(21), 7265.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem., 10, 1063337.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet: Acetamide.
-
ResearchGate. (2019). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Fisher Scientific. (2021). Safety Data Sheet: Chloroacetone.
- ACS Publications. (2017). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem., 82(23), 12533–12541.
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
- ACS Publications. (2014). Mechanism of the Robinson-Gabriel synthesis of oxazoles. J. Org. Chem., 79(21), 10349–10357.
-
FooDB. (n.d.). Showing Compound this compound (FDB010955). Retrieved from [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
- Macmillan Group. (n.d.). Oxazole. Retrieved from Macmillan Group, Princeton University.
-
NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
- SCIRP. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2, 1-9.
- Sigma-Aldrich. (2024). Safety Data Sheet: Chloroacetone, stabilized.
-
NJ Department of Health. (2000). Hazardous Substance Fact Sheet: Chloroacetone. Retrieved from [Link]
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Org. Process Res. Dev., 18(11), 1436–1448.
- NIH - PMC. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. Molecules, 28(21), 7436.
- Fisher Scientific. (n.d.). Safety Data Sheet: Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-.
- Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. 1925, 5, 27.
-
Wikipedia. (2023). Fischer oxazole synthesis. Retrieved from [Link]
-
Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A).
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Chloroacetone.
- Scribd. (n.d.). Robinson-Gabriel synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
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- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. amarequip.com [amarequip.com]
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- 19. This compound | 7208-05-1 | TCI AMERICA [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
Application Note: Precision Derivatization of 2,4-Dimethyloxazole
Executive Summary
This guide provides a rigorous technical framework for the functionalization of 2,4-dimethyloxazole (CAS: 7208-05-1) . While this heterocycle is a potent building block for polyketide mimetics and kinase inhibitors, it presents a distinct regioselectivity challenge: the competition between the C-5 ring proton (kinetic acidity) and the C-2 methyl protons (lateral metalation/thermodynamic acidity).
Mismanagement of reaction conditions (temperature, base pKa, solvent polarity) frequently leads to ring fragmentation (isocyanide formation) or inseparable regioisomeric mixtures. This protocol delineates the precise conditions required to selectively access C-5 aryl/halide derivatives versus C-2 lateral alkylation products .
Mechanistic Grounding & Regioselectivity Map
The reactivity of this compound is governed by the interplay between the electron-rich C-5 position and the acidic protons on the C-2 methyl group.
-
Path A (Kinetic Control): Direct lithiation at C-5 occurs rapidly at low temperatures (-78 °C) using strong alkyllithium bases.
-
Path B (Thermodynamic Control): The C-2 lateral anion is thermodynamically more stable. However, direct deprotonation often yields mixtures. Equilibration strategies (e.g., using hindered amide bases or proton shuttles) are required to shift the equilibrium from C-5 to C-2-Me.[1]
-
Path C (Electrophilic Substitution): The C-5 position is highly susceptible to Electrophilic Aromatic Substitution (EAS), such as bromination, without requiring metalation.
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision tree for regioselective functionalization. Note the critical instability of the C-5 lithio species above -50°C.
Experimental Protocols
Protocol A: C-5 Bromination (Electrophilic Substitution)
Objective: Synthesis of 5-bromo-2,4-dimethyloxazole (Precursor for Suzuki/Negishi couplings). Mechanism: Electrophilic Aromatic Substitution (EAS).
Reagents:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with this compound (10 mmol) and anhydrous MeCN (50 mL, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: While the reaction proceeds at RT, cooling improves selectivity and prevents poly-bromination side products.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect from light (foil wrap) to minimize radical side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.
-
Quench: Dilute with Et2O and wash with sat. Na2S2O3 (to remove free bromine) and sat. NaHCO3.
-
Purification: Dry organic layer (MgSO4), concentrate, and purify via short silica plug. The product is volatile; avoid high-vacuum for extended periods.
Validation Criteria:
-
1H NMR: Disappearance of the C-5 proton singlet (~6.5-6.7 ppm).
-
Yield Target: >85%.
Protocol B: C-5 Direct Lithiation & Trapping
Objective: Introduction of formyl, silyl, or stannyl groups at C-5. Critical Control Point: Temperature maintenance is non-negotiable. The 5-lithio species is prone to ring-opening (electrocyclic cleavage) to form an isocyanide if warmed above -50 °C.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, titrated)
-
Electrophile (e.g., DMF, TMSCl) (1.2 equiv)
-
Solvent: THF (anhydrous, inhibitor-free)
Workflow Diagram:
Figure 2: Kinetic lithiation workflow. Quenching at low temperature is essential to prevent isocyanide byproducts.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon x3.
-
Solvation: Dissolve this compound (5 mmol) in THF (25 mL).
-
Cryogenics: Cool to -78 °C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.
-
Metalation: Add n-BuLi (1.1 equiv) dropwise over 10 mins. The solution may turn slight yellow.[2][3]
-
Expert Insight: Do not use TMEDA unless necessary; it can accelerate ring opening.
-
-
Aging: Stir at -78 °C for exactly 30 minutes.
-
Trapping: Add the electrophile (e.g., TMSCl) neat or as a THF solution down the side of the flask.
-
Quench: Stir 1 hour at -78 °C, then quench with sat. NH4Cl before removing the cooling bath.
Protocol C: Lateral (C-2 Methyl) Functionalization
Objective: Chain extension at the C-2 methyl group. Challenge: Direct treatment with n-BuLi favors C-5 lithiation (kinetic). You must facilitate equilibration to the thermodynamic C-2 anion.
The "Evans Equilibration" Method: As described by Evans et al. (1999), the use of a proton source (like diethylamine) facilitates the proton transfer from the C-2 methyl to the C-5 position.
Reagents:
-
n-BuLi[7]
-
Additive: Diethylamine (Et2NH) (0.1 - 1.0 equiv) or use LiNEt2 as base.
Methodology:
-
Base Preparation: Generate LiNEt2 in situ by adding n-BuLi to Et2NH (1.1 equiv) in THF at 0 °C.
-
Substrate Addition: Cool to -78 °C. Add this compound.
-
Equilibration: Allow the solution to warm to 0 °C and stir for 30–60 minutes.
-
Reaction: Cool back to -78 °C (optional, depending on electrophile reactivity) and add the alkyl halide/aldehyde.
Data Summary & Troubleshooting
Solvent & Base Compatibility Table
| Parameter | Condition | Outcome / Risk |
| Solvent | THF | Recommended. Excellent solubility and Lewis basicity for Li-clusters. |
| Et2O | Good, but slower lithiation kinetics. | |
| DCM/CHCl3 | Forbidden. Reacts violently with n-BuLi (Carbene formation). | |
| Base | n-BuLi | Kinetic control (attacks C-5). |
| LDA | Bulky. Favors C-5 but slower. | |
| LiNEt2 | Best for Lateral. Promotes equilibration to C-2-Me. | |
| Temp | > -50 °C | Danger. Ring opening of 5-lithio species to isocyanide (R-N≡C). |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Wet THF or quenched n-BuLi.
-
Fix: Titrate n-BuLi using N-benzylbenzamide or diphenylacetic acid before use.
-
-
Problem: Formation of Isocyanide (Foul Odor, Complex NMR).
-
Cause: Reaction warmed up before electrophile trapping.
-
Fix: Ensure quench happens at -78 °C.
-
-
Problem: Mixture of C-5 and C-2 Products.
-
Cause: Incomplete equilibration (Protocol C) or slow addition of electrophile (Protocol B).
-
Fix: For C-5, keep strictly at -78 °C. For C-2, ensure the 0 °C aging step is sufficient (check aliquots via D2O quench NMR).
-
References
-
Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters, 1(1), 87–90.
-
[Link]
-
-
Schroeder, G. M., et al. (1980). Lithiation of Oxazoles. Journal of Organic Chemistry, 45(12), 2489–2493.
-
[Link]
-
-
Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by N-Alkylation: A Route to 2-Lithiooxazolium Ylides and 2-Substituted Oxazoles. Journal of Organic Chemistry, 61(15), 5192–5193.
-
[Link]
-
-
PubChem Compound Summary for CID 30214: 4,5-Dimethyloxazole. (Note: Isomer reference for safety/properties).
-
[Link]
-
Sources
- 1. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse [chemistry.mdma.ch]
- 4. echemi.com [echemi.com]
- 5. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 6. 4,5-Dimethyloxazole | C5H7NO | CID 30214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
laboratory synthesis of 2,4-Dimethyloxazole for research purposes
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2,4-Dimethyloxazole (CAS: 7208-05-1) , a critical heterocyclic building block in medicinal chemistry.[1][2] Unlike its thiazole analogues, the oxazole ring requires specific thermal conditions to effect cyclodehydration efficiently.[1] This guide utilizes the classical Hantzsch Oxazole Synthesis , optimized for modern laboratory safety standards and yield maximization.
Target Audience: Medicinal Chemists, Process Development Scientists.[1][3] Key Application: Intermediate for vitamin B6 synthesis, peptide mimetics, and agrochemical scaffolds.[1]
Critical Safety Protocol (Read Before Proceeding)
WARNING: HIGH HAZARD OPERATION
The synthesis involves Chloroacetone , a Schedule 1 chemical precursor and a potent lachrymator (tear gas agent).[1]
-
Engineering Controls: All operations MUST be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] A full-face respirator is recommended during the quenching phase.[1]
-
Neutralization: Have a saturated Sodium Bicarbonate (
) solution ready for immediate spill control.[1] -
Waste: Segregate halogenated waste. Chloroacetone residues are extremely toxic to aquatic life.[1]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of an
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution followed by a cyclodehydration.[1] The amide nitrogen attacks the
Figure 1: Mechanistic pathway of the Hantzsch Oxazole Synthesis.[1] The driving force is the formation of the aromatic oxazole ring via dehydration.[1]
Experimental Protocol
Reagents & Materials[2][3][4][5][6][7][8][9]
| Component | Role | Equiv. | Mass/Vol | Notes |
| Acetamide | Reactant/Solvent | 3.0 | 17.7 g | Use dry crystalline solid.[4][1] Excess acts as solvent.[1] |
| Chloroacetone | Reactant | 1.0 | 9.25 g (8.0 mL) | Stabilized .[4][1] Handle in hood only.[1] |
| CaCO₃ | Acid Scavenger | 0.5 | 5.0 g | Optional but recommended to neutralize HCl in situ.[4][1] |
| Water | Quench | - | 100 mL | Ice-cold. |
| Dichloromethane | Extraction | - | 3 x 50 mL | - |
| MgSO₄ | Drying Agent | - | - | Anhydrous.[4][1] |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 17.7 g (300 mmol) of Acetamide.
-
Melting: Place the flask in an oil bath pre-heated to 90°C . Allow the acetamide to melt completely into a clear liquid.[1]
-
Addition: Carefully add 5.0 g of Calcium Carbonate (
) powder to the melt. (Note: This buffers the HCl generated, preventing charring).[1] -
Initiation: Using a pressure-equalizing dropping funnel, add 8.0 mL (100 mmol) of Chloroacetone dropwise over 20 minutes.
-
Observation: The reaction is exothermic.[1] Ensure the temperature does not spike uncontrolled.
-
-
Reflux: Once addition is complete, raise the oil bath temperature to 130°C and reflux for 2 hours . The mixture will darken significantly (orange/brown).[1]
Phase 2: Workup & Isolation
-
Quench: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-water .
-
Chemistry: This dissolves unreacted acetamide and inorganic salts.[1]
-
-
Neutralization: If the pH is acidic (< 4), carefully add saturated
solution until pH ~7-8.[1] -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Tip: The product is in the organic (lower) layer.[1]
-
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous
. Filter off the solids.[1][5]
Phase 3: Purification
-
Concentration: Remove the solvent (DCM) using a rotary evaporator at mild temperature (bath < 40°C) and slight vacuum (product is volatile!).[1]
-
Distillation: Perform a fractional distillation at atmospheric pressure.
-
Collection Fraction: Collect the fraction boiling between 106°C – 110°C .
-
Yield: Typical yield ranges from 45% to 60%.[1]
-
Figure 2: Operational workflow for the synthesis and isolation of this compound.[4][1]
Analytical Validation
The isolated product should be a colorless to pale yellow liquid.[1]
| Property | Expected Value | Method |
| Appearance | Clear Liquid | Visual |
| Boiling Point | 108°C (at 760 mmHg) | Distillation |
| Density | 0.98 g/mL | Pycnometer |
| Purity | >98% | GC-FID |
Spectral Data[2][5][7][11][12]
-
H NMR (400 MHz, CDCl
): -
MS (EI, 70 eV):
-
97 [M]
(Parent ion) -
55 [M - C
H O] (Ring fragmentation)
-
97 [M]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of chloroacetone | Ensure chloroacetone is fresh/stabilized. Add dropwise slowly. |
| Dark/Tar Product | Overheating / Charring | Use an oil bath with precise control.[4][1] Do not exceed 140°C. Use |
| Product Loss | Volatility during evaporation | Do not use high vacuum (< 100 mbar) during solvent removal.[4][1] |
| Acidic Impurities | Incomplete Neutralization | Verify aqueous layer pH is >7 before extraction.[4][1] |
References
-
Hantzsch, A. (1888).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 21, 941.[1] (Foundational chemistry for 1,3-azole synthesis).
-
Organic Syntheses. "2,4-Dimethylthiazole" (Analogous procedure adapted for Oxazole).[1][2] Org.[1][6] Synth.1945 , 25,[1] 35.
-
TCI Chemicals. "Product Specification: this compound." Accessed 2025.[1][5][7] [1]
-
PubChem. "Compound Summary: this compound."[1] National Library of Medicine.[1] [1]
-
ScienceMadness Wiki. "Chloroacetone Handling and Safety."[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Showing Compound this compound (FDB010955) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
optimization of reaction conditions for 2,4-Dimethyloxazole synthesis
This is the Technical Support Center for the synthesis of 2,4-Dimethyloxazole . This guide is designed for researchers requiring high-fidelity protocols, mechanistic insight, and immediate troubleshooting for this specific heterocycle.
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Target Molecule: this compound (CAS: 7208-05-1) Key Physical Property: Boiling Point: 108 °C (Atmospheric) – Critical for isolation.[1]
Part 1: Strategic Route Selection (Workflow)
Before beginning, select the protocol that matches your scale and purity requirements.[1]
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity needs.
Part 2: Detailed Experimental Protocols
Method A: Blümlein-Lewy Synthesis (Direct Condensation)
Best for: Large scale, low cost, where 40-50% yield is acceptable.[1]
The Chemistry: Direct condensation of an
Optimized Protocol:
-
Stoichiometry: Use Acetamide (2.5 eq) to Chloroacetone (1.0 eq) . Excess acetamide acts as a solvent and buffers the HCl generated.[1]
-
Setup: Flame-dried round-bottom flask with a reflux condenser. No solvent (neat reaction).[1]
-
Execution:
-
Workup (Critical):
-
Cool to 60°C. Pour into ice water.
-
Neutralize with saturated
orngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> until pH 8-9. -
Extract with Diethyl Ether (
). Do not use DCM if possible, as separation from the product (bp 108°C) is harder.[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
Method B: Robinson-Gabriel Cyclodehydration
Best for: High purity, medicinal chemistry applications.[1]
The Chemistry: Cyclization of 2-acetamidoacetone using a dehydrating agent.[1][2][3][4]
Optimized Protocol:
-
Precursor Synthesis: React chloroacetone with ammonia/acetamide to isolate 2-acetamidoacetone (solid, mp ~74°C).[1]
-
Cyclization:
-
Dissolve 2-acetamidoacetone (1.0 eq) in conc.
(2.0 eq) at 0°C. -
Alternatively, use
(1.5 eq) in toluene at reflux (cleaner profile).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
Execution: Stir at room temperature (for
) or reflux (for ) until TLC shows consumption of starting material. -
Workup: Pour onto crushed ice, neutralize carefully with
, and extract.
Part 3: Troubleshooting & FAQs
Issue 1: "I lost my product on the Rotavap!"
Diagnosis: Volatility Management Failure.[1] this compound has a boiling point of 108°C .[1] It forms an azeotrope with water and is volatile enough to be pulled into the vacuum pump trap if you use a standard high-vacuum or heat the bath too high.[1]
Solution:
-
Never use a high-vacuum pump for solvent removal.[1] Use a water aspirator (~20 mmHg).[1]
-
Bath Temperature: Keep the water bath below 35°C .
-
Distillation: Stop the rotary evaporator when the volume is low (~20 mL) and switch to a fractional distillation setup at atmospheric pressure. Collect the fraction at 106-110°C.[1]
Issue 2: "The reaction turned into a black tar."
Diagnosis: Polymerization / Thermal Decomposition. This is common in the Blümlein-Lewy reaction (Method A) due to the high heat and acidic byproducts (HCl).[1]
Solution:
-
Add a Buffer: Add
(0.5 eq) to the neat reaction to scavenge HCl as it forms.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Temperature Control: Do not exceed 140°C.
-
Switch Methods: If tarring is persistent, switch to Method B (Robinson-Gabriel) which operates under more controlled conditions.[1]
Issue 3: "Low conversion of starting material."
Diagnosis: Nucleophilicity vs. Basicity. The amide oxygen is a poor nucleophile.[1]
Mechanistic Insight:
In the Blümlein-Lewy synthesis, the amide oxygen must attack the
Figure 2: Mechanistic bottleneck in oxazole synthesis.
Optimization:
-
Lewis Acid Catalyst: Addition of
orngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> (5 mol%) can activate the chloroacetone, facilitating the attack by the amide.
Part 4: Comparison of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Stoichiometry | 1:1 Amide:Halo | 2.5:1 Amide:Halo | Excess amide acts as solvent/buffer.[1] |
| Temperature | Reflux (Solvent) | 130°C (Neat) | High activation energy requires high T. |
| Workup | Rotavap to dryness | Distillation | Prevents product loss due to volatility.[1] |
| pH Control | None | Add | Neutralizes HCl, reducing tar/polymerization. |
References
-
Organic Syntheses Procedure (Thiazole Analog): Schwarz, G. 2,4-Dimethylthiazole.[1] Organic Syntheses, Coll.[1][5] Vol. 3, p.332 (1955).[1] (Note: While for thiazole, the Blümlein-Lewy conditions are mechanistically identical; oxazoles require higher activation energy).[1] Link[1]
-
Robinson-Gabriel Synthesis Review: Wipf, P. Synthesis of Highly Functionalized Oxazoles. Chemical Reviews, 95(6), 2115-2134 (1995).[1] Link[1]
-
Blümlein-Lewy Mechanism: Bredereck, H., & Gompper, R. Formamide Synthesis.[1] Chemische Berichte, 87(5), 700-707 (1954).[1]
-
Physical Properties Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 138961, this compound. Link[1]
Sources
Technical Support Center: 2,4-Dimethyloxazole Stability Assurance
The Stability Profile (The "Why")
To prevent decomposition, you must understand the molecular vulnerabilities of 2,4-Dimethyloxazole. While the oxazole ring is aromatic, it is significantly less stable than benzene or pyridine. It possesses a specific "Achilles' heel": Basic Instability leading to Hydrolytic Ring Opening.
The this compound molecule is a weak base (pKa ~1.0 – 1.3). In the presence of strong acids, the nitrogen atom (N3) becomes protonated. This protonation destroys the aromatic character of the ring and renders the C2 position (between the oxygen and nitrogen) highly electrophilic. If water is present while the ring is protonated, nucleophilic attack occurs at C2, causing the ring to cleave irreversibly into an
Stability Data Matrix
| Parameter | Specification | Critical Threshold / Risk Factor |
| Boiling Point | 108°C | Thermally stable under neutral conditions.[1] |
| pKa (Conjugate Acid) | ~1.3 | High Risk: pH < 2.0 triggers protonation. |
| Flash Point | 26°C | Safety Risk: Flammable vapor.[2] |
| C2 Reactivity | Nucleophilic susceptibility | Vulnerable to |
| C5 Reactivity | Electrophilic susceptibility | Vulnerable to electrophiles, but less prone to ring opening than C2. |
Mechanism of Failure (Visualized)
The following diagram illustrates the primary decomposition pathway (Acid-Catalyzed Hydrolysis) and the decision logic to prevent it.
Figure 1: Logic gate for oxazole stability.[3] The critical failure mode is the combination of low pH and moisture, leading to the formation of acyclic amides.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by users in the field.
Scenario A: "I lost my product during the aqueous workup."
Diagnosis: Acidic Hydrolysis. Q: Did you wash the reaction mixture with 1M HCl or use an unbuffered acidic quench? A: Oxazoles are bases. Washing with strong acid protonates the oxazole, pulling it into the aqueous layer (loss of yield) or hydrolyzing it (decomposition). Corrective Action:
-
Never use HCl washes to remove amines if your product is the oxazole.
-
Protocol: Quench reactions with Saturated
or pH 7.0 Phosphate Buffer. Ensure the aqueous layer pH is > 6.0 before separation.
Scenario B: "My NMR shows a new set of peaks (methyl singlets) and loss of the aromatic proton."
Diagnosis: Ring Opening (Formation of
-
Dry all solvents over molecular sieves (3Å or 4Å).
-
If using Lewis acids (e.g.,
), ensure the system is strictly anhydrous.
Scenario C: "The product decomposed on the silica column."
Diagnosis: Acidic Silica Gel. Q: Did you use standard silica gel without modification? A: Standard silica gel is slightly acidic (pH ~5). For highly sensitive oxazoles, this can cause streaking or decomposition during slow elutions. Corrective Action:
-
Pre-treat the silica gel with 1% Triethylamine (Et3N) in the eluent system to neutralize acidic sites.
-
Alternatively, use Neutral Alumina for purification.
Standardized Safe Protocols
To ensure reproducibility and integrity (E-E-A-T), follow this self-validating workflow.
Protocol 1: Safe Workup for this compound Reactions
Objective: Isolate this compound without hydrolytic cleavage.
-
Quench:
-
Cool reaction mixture to 0°C.
-
Slowly add Saturated Aqueous
(Sodium Bicarbonate). -
Validation Check: Test pH of the aqueous layer with a strip. It must be pH 7–8.
-
-
Extraction:
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: Avoid Diethyl Ether if the product is volatile (Bp 108°C), as concentration steps may result in product loss.
-
-
Washing:
-
Wash the organic layer once with Brine (Saturated NaCl).
-
DO NOT wash with water or dilute acid.
-
-
Drying & Concentration:
-
Dry over Anhydrous
(Sodium Sulfate). Magnesium Sulfate ( ) is slightly acidic and less preferred for extremely sensitive substrates. -
Filter and concentrate under reduced pressure at < 40°C bath temperature.
-
Volatile Alert: this compound has a boiling point of 108°C. Do not use high vacuum (< 10 mbar) for prolonged periods, or you will evaporate the product.
-
Protocol 2: Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerator (2–8°C).
-
Container: Amber glass (protects from potential photo-oxidation, though less critical than for oxazoles with extended conjugation).
References
-
Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (Authoritative text on oxazole ring synthesis and reactivity).
-
Wipf, P. (1995). Synthetic Applications of Oxazoles. Chemical Reviews, 95(6), 2115–2134. (Review of oxazole stability in total synthesis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138961, this compound. (Physical property data verification).
-
Organic Chemistry Portal. (2024). Synthesis of Oxazoles. (General reaction conditions and stability notes).
Sources
Technical Support Center: Enhancing the Purity of 2,4-Dimethyloxazole
Introduction
Topic: Strategies for Enhancing the Purity of 2,4-Dimethyloxazole Target Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQs
Welcome to the Technical Support Center for This compound (2,4-DMO) . This guide addresses the specific challenges associated with the synthesis, isolation, and purification of 2,4-DMO. As a key heterocyclic building block in medicinal chemistry—often utilized for its bioisosteric properties and metabolic stability—achieving high purity (>98%) is critical for downstream applications such as structure-activity relationship (SAR) studies and API synthesis.
The following protocols prioritize causality and mechanism , ensuring you understand why an impurity forms and how to systematically remove it.
Part 1: Upstream Synthesis Optimization (Prevention)
Q1: My crude reaction mixture contains significant amounts of unreacted starting material and a "heavy" oil. How do I minimize this during the Hantzsch synthesis?
Diagnosis: The classic Hantzsch synthesis involves the condensation of acetamide (or thioacetamide for thiazoles) with chloroacetone . The "heavy oil" is often a result of chloroacetone polymerization or aldol-type condensation side reactions, which occur if the reaction temperature is too high or if the stoichiometry is unbalanced.
Troubleshooting Protocol:
-
Stoichiometric Control: Use a slight excess of acetamide (1.1 - 1.2 eq) relative to chloroacetone. Excess acetamide is water-soluble and easier to remove during workup than volatile chloroacetone or its polymers.
-
Temperature Management: Do not rush the reflux. Initiate the reaction at a lower temperature (60–70°C) for the first hour before bringing it to a full reflux (approx. 100-110°C). This minimizes the kinetic polymerization of the
-haloketone. -
Solvent Selection: While often performed neat or in ethanol, using toluene allows for azeotropic removal of water generated during cyclization, driving the equilibrium toward the oxazole product and preventing hydrolysis.
Q2: I am observing a persistent impurity at ~117°C in my distillation. What is it?
Analysis: This is likely the regioisomer 2,5-dimethyloxazole .
Mechanism: In the Hantzsch synthesis, regioselectivity is generally high, but thermal isomerization or alternative nucleophilic attacks can yield the 2,5-isomer. Because the boiling point difference is narrow (
Part 2: Purification & Isolation Strategies
Workflow Visualization: Purification Decision Tree
Caption: Decision tree for selecting the appropriate purification method based on specific impurity profiles (regioisomers vs. moisture).
Detailed Troubleshooting Protocols
Q3: Simple distillation is not improving my purity beyond 95%. How do I separate the 2,4-isomer from the 2,5-isomer?
Solution: You must switch from simple distillation to Fractional Distillation . The boiling point difference of ~9°C requires a column with higher theoretical plates.
Protocol:
-
Equipment: Use a Vigreux column (minimum 20 cm) or a spinning band distillation column for maximum efficiency.
-
Reflux Ratio: Maintain a high reflux ratio (e.g., 10:1 or 20:1). This means for every 10 drops returning to the pot, you collect 1 drop. This allows the lower-boiling 2,4-isomer (108°C) to enrich at the top of the column while the 2,5-isomer (118°C) remains in the pot.
-
Pressure: Perform at atmospheric pressure if possible, as vacuum compression can sometimes reduce the
between isomers. If vacuum is necessary due to stability, ensure consistent pressure control (e.g., 20 mmHg) and consult a nomograph for adjusted BPs.
Q4: My product contains significant water even after rotary evaporation. How do I dry it without causing hydrolysis?
Diagnosis: this compound is a nitrogen-containing heterocycle that can hydrogen bond with water, making it difficult to dry. Furthermore, oxazoles can undergo ring-opening hydrolysis under strong acidic conditions or prolonged exposure to moisture and heat.
Drying Protocol:
-
Chemical Drying: Dissolve the crude oil in Dichloromethane (DCM) or Diethyl Ether .
-
Desiccant: Treat with anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ) . is faster and more effective for "wet" solutions. -
Azeotropic Distillation (Advanced): If water persists, add Toluene to the crude mixture. Toluene forms a binary azeotrope with water (BP 85°C) and will carry the water over first during distillation, leaving the dry oxazole (BP 108°C) behind.
-
Storage: Store the final distilled product over activated 3Å or 4Å Molecular Sieves under an inert atmosphere (Argon/Nitrogen).
Q5: What are the best chromatographic conditions for purity analysis?
Data Summary: Analytical Parameters
| Parameter | Gas Chromatography (GC) | HPLC (Reverse Phase) |
| Column | DB-5 or HP-5 (5% Phenyl-methylpolysiloxane) | C18 (e.g., Agilent Zorbax Eclipse Plus) |
| Carrier/Mobile Phase | Helium (1.0 mL/min) | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |
| Temp/Gradient | 50°C (2 min) | 5% B |
| Detection | FID (Flame Ionization Detector) | UV @ 210 nm and 254 nm |
| Retention Order | 2,4-DMO elutes before 2,5-DMO | 2,4-DMO elutes before 2,5-DMO (typically) |
Note: For HPLC, the use of a buffered mobile phase (pH ~3-4) is recommended to ensure the basic nitrogen is protonated or controlled, improving peak shape.
Part 3: Stability & Storage
Q6: Can I store this compound indefinitely?
Answer: No. While relatively stable, oxazoles can degrade.
-
Hydrolysis: In the presence of moisture and trace acid (often from glass surfaces or CO2 absorption), the ring can open to form acetamide derivatives.
-
Oxidation: Prolonged exposure to air can lead to N-oxide formation or oxidative ring opening.
Recommendation:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store at 2–8°C (refrigerator) under an Argon headspace .
-
Re-test: Check purity via GC every 6 months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138961, this compound. Retrieved January 30, 2026 from [Link]
-
The Good Scents Company (2024). this compound Physical Properties and Boiling Point Data. Retrieved January 30, 2026 from [Link]
-
Organic Syntheses (1939). General Methods for Thiazole and Oxazole Synthesis (Hantzsch Synthesis). Coll. Vol. 2, p. 209. Retrieved January 30, 2026 from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole (Isomer Data). Retrieved January 30, 2026 from [Link]
Sources
catalyst selection for efficient 2,4-Dimethyloxazole synthesis
Technical Support Guide: Catalyst Selection & Process Optimization for 2,4-Dimethyloxazole Synthesis
Executive Summary
Target Molecule: this compound (CAS: 7208-05-1)
Core Challenge: Achieving high yield and selectivity while minimizing polymerization of the
Module 1: Catalyst Selection & Mechanistic Strategy
Q1: What is the most efficient catalytic strategy for synthesizing this compound?
For the synthesis of this compound, the Hantzsch synthesis involving the condensation of chloroacetone (or bromoacetone) with acetamide is the industry standard. While this reaction can proceed thermally, it often suffers from low yields due to the volatility and polymerization of chloroacetone.[1]
Recommendation: Switch from purely thermal dehydration to a Lewis Acid-Catalyzed protocol.
| Catalyst Class | Specific Catalyst | Mechanism of Action | Pros | Cons |
| Lewis Acid (Homogeneous) | Activates the amide carbonyl oxygen for nucleophilic attack on the | High yield (>80%), milder temperature (60-80°C), reduced byproduct formation.[1] | Cost; requires catalyst recovery step.[1] | |
| Solid Acid (Heterogeneous) | Sulfated Zirconia or Amberlyst-15 | Protonates the ketone carbonyl; acts as a water scavenger during cyclization.[1] | Reusable, easy filtration, green chemistry compliant.[1] | Slower reaction kinetics; requires higher catalyst loading.[1] |
| Thermal (Traditional) | None (Heat only) | Kinetic energy drives the endothermic condensation. | Low cost, no catalyst residue.[1] | Low yield (<40%), high tar formation, requires harsh temps (>130°C). |
Q2: Why is the Hantzsch method preferred over Robinson-Gabriel for this specific target?
The Robinson-Gabriel synthesis requires an
-
Regioselectivity Risk: Cyclodehydration of this precursor typically yields 2,5-dimethyloxazole , not the 2,4-isomer, due to the mechanism favoring the formation of the double bond at the more substituted position (Gabriel-Colman rearrangement dynamics).
-
Hantzsch Advantage: The Hantzsch reaction between acetamide and chloroacetone regioselectively places the ketone methyl group at the C4 position (via N-attack on the ketone carbonyl) and the amide methyl at the C2 position .
Module 2: Reaction Mechanism & Visualization
Understanding the connectivity is vital for troubleshooting.[1] The reaction proceeds via an O-alkylation (kinetic) followed by N-attack (thermodynamic cyclization).
Caption: Lewis acid-catalyzed Hantzsch synthesis pathway ensuring C2/C4 regioselectivity.
Module 3: Experimental Protocol (Best Practice)
Protocol: Zinc Triflate Catalyzed Synthesis of this compound
Reagents:
-
Acetamide (1.0 equiv)
-
Chloroacetone (1.2 equiv) – Warning: Lachyrmator, handle in hood.
- (5 mol%)
-
Solvent: Toluene (Anhydrous) or neat (if scale < 10g).[1]
Step-by-Step Guide:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Acetamide (5.9 g, 100 mmol) in Toluene (50 mL).
-
Catalyst Addition: Add
(1.8 g, 5 mmol). Stir at room temperature for 10 minutes to allow coordination. -
Reactant Addition: Add Chloroacetone (11.1 g, 120 mmol) dropwise over 15 minutes. Note: Chloroacetone must be freshly distilled if dark/polymerized.[1]
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Monitor by TLC (Hexane:EtOAc 3:1).[1] Reaction typically completes in 4–6 hours.[1]
-
Workup:
-
Purification: Concentrate under reduced pressure. Purify via fractional distillation (bp ~108°C at 760 mmHg) or flash chromatography on silica gel.[1]
Module 4: Troubleshooting & FAQs
Q: My reaction mixture turned into a black tar with low yield. What happened? A: This is the "Hantzsch Tar" effect.[1]
-
Cause: Polymerization of chloroacetone or thermal decomposition of the oxazole product.[1]
-
Fix:
-
Distill Chloroacetone: Never use dark/brown chloroacetone. Distill it immediately before use (
119°C). -
Lower Temperature: If running neat (solvent-free), reduce temp from 130°C to 80-90°C and use a catalyst (
).[1] -
Inert Atmosphere: Oxygen promotes radical polymerization.[1] Run under Nitrogen/Argon.[1]
-
Q: I am isolating 2,5-dimethyloxazole instead of 2,4-dimethyl. Why? A: This indicates a mechanism switch, likely due to using the wrong precursor or pathway.[1]
-
Check Precursor: Ensure you are using Acetamide + Chloroacetone .[1]
-
Check Mechanism: If you used an
-amino ketone ( ) and acetylated it, you formed acetamidoacetone.[1] Cyclizing this via Robinson-Gabriel often favors the 2,5-isomer.[1] Stick to the Hantzsch condensation (Amide + Halo-ketone) for 2,4-selectivity.[1]
Q: Can I use Bromoacetone instead of Chloroacetone? A: Yes, but with caution.
-
Pros: Bromoacetone is significantly more reactive (better leaving group), allowing reaction temperatures as low as 40-50°C.[1]
-
Cons: It is extremely lachrymatory and unstable.[1] It must be generated in situ or used immediately.[1]
-
Adjustment: If using bromoacetone, reduce catalyst loading to 1-2 mol%.
Troubleshooting Decision Tree:
Caption: Diagnostic workflow for common failures in this compound synthesis.
References
-
Hantzsch Oxazole Synthesis Overview : Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Link
-
Lewis Acid Catalysis in Heterocycle Synthesis : RSC Advances. Catalyst-controlled cycloisomerization sequences. Link
-
Regioselectivity in Oxazole Synthesis : Journal of the Chemical Society, Perkin Transactions 1. Hantzsch synthesis under acidic conditions.[1] Link
-
This compound Properties & Data : PubChem. Compound Summary for CID 138961. Link
-
General Protocol Validation : Organic Syntheses. 2,4-Dimethylthiazole (Analogous procedure reference). Link
Sources
impact of temperature and pressure on 2,4-Dimethyloxazole yield
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,4-dimethyloxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in optimizing their synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the reliability and success of your experiments.
Troubleshooting Guide: Optimizing this compound Yield
Researchers may encounter various challenges during the synthesis of this compound. This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My this compound yield is consistently low. What are the most likely causes?
Answer: Low yields in oxazole synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent purity. Here are the key areas to investigate:
-
Suboptimal Temperature: The cyclodehydration step in many oxazole syntheses, such as the Robinson-Gabriel method, is highly temperature-dependent. Insufficient heat may lead to incomplete reaction, while excessive temperatures can promote side reactions and decomposition of both reactants and products. For instance, in the Robinson-Gabriel synthesis, temperatures around 90°C are often employed for the cyclodehydration step[1]. It is crucial to carefully control and optimize the temperature for your specific reaction setup.
-
Presence of Moisture: Water can interfere with the reaction, particularly in syntheses that involve dehydrating agents or water-sensitive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.
-
Impure Reagents: The purity of your starting materials, such as the α-acylamino ketone precursor in the Robinson-Gabriel synthesis or the aldehyde and tosylmethyl isocyanide (TosMIC) in the Van Leusen reaction, is critical. Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired this compound.
-
Inefficient Cyclodehydration: In the Robinson-Gabriel synthesis, the choice and efficiency of the dehydrating agent are paramount. While strong acids like sulfuric acid have been traditionally used, they can sometimes lead to charring and other side reactions. Milder and more efficient reagents like polyphosphoric acid may improve yields.
Question 2: I am observing the formation of significant byproducts. How can I minimize them?
Answer: The formation of byproducts is a common issue that can be mitigated by carefully controlling the reaction parameters.
-
Temperature Control: As mentioned, temperature plays a crucial role. Side reactions often have different activation energies than the main reaction. By carefully controlling the temperature, you can favor the formation of the desired product. For example, in some triazole syntheses, lower temperatures favor one product while higher temperatures favor another[2]. A similar principle can apply to oxazole synthesis.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or further unwanted reactions. Extended reaction times, especially at elevated temperatures, can lead to decomposition.
-
Choice of Synthesis Route: If one synthetic method consistently produces significant byproducts, consider an alternative route. For instance, the Van Leusen reaction might offer a cleaner reaction profile for some substrates compared to the Robinson-Gabriel synthesis.
Question 3: Can pressure be used to improve the yield and reaction time for this compound synthesis?
Answer: Yes, applying pressure can be a highly effective strategy, particularly for the Van Leusen oxazole synthesis. The use of a pressure reactor can significantly accelerate the reaction rate, leading to a dramatic reduction in reaction time from hours to minutes. This is due to the increase in the concentration of reactants in the solution and the potential to reach higher temperatures than the solvent's boiling point at atmospheric pressure. One study demonstrated that the Van Leusen reaction for the synthesis of 1,3-oxazoles could be completed in 20 minutes at 105°C in a pressure reactor, achieving moderate to good yields[3]. This approach can also help to suppress the formation of volatile byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing 2,4-disubstituted oxazoles like this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis .
-
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor[4].
-
The Van Leusen reaction utilizes an aldehyde, in this case, acetaldehyde, and tosylmethyl isocyanide (TosMIC) to form the oxazole ring[5][6][7].
Q2: How does temperature affect the rate and yield of the Robinson-Gabriel synthesis?
A2: In the Robinson-Gabriel synthesis, temperature is a critical parameter for the cyclodehydration step. The rate of this intramolecular reaction increases with temperature, following the principles of chemical kinetics. However, excessively high temperatures can lead to thermal degradation of the starting materials and the oxazole product, resulting in a lower overall yield. Therefore, an optimal temperature must be determined experimentally to maximize the rate of the desired reaction while minimizing side reactions and decomposition.
Q3: What is the role of the dehydrating agent in the Robinson-Gabriel synthesis?
A3: The dehydrating agent is essential for promoting the cyclization of the 2-acylamino-ketone intermediate to form the oxazole ring by removing a molecule of water. The choice of a suitable dehydrating agent is crucial for achieving a good yield. While strong acids like sulfuric acid can be effective, they can also cause unwanted side reactions. Milder reagents are often preferred to improve the selectivity and overall yield of the reaction.
Q4: Are there any specific safety precautions to consider when synthesizing this compound?
A4: Yes, standard laboratory safety procedures should always be followed. This compound is a flammable liquid and vapor[8]. Therefore, the synthesis should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. When working with pressure reactors, ensure you are properly trained and follow the manufacturer's operating instructions carefully.
Data Summary
| Parameter | Impact on Reaction Rate | Impact on Yield | Rationale |
| Temperature | Increases with temperature | Optimal range exists; too high or too low can decrease yield | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. However, excessive heat can cause decomposition and favor side reactions. |
| Pressure | Increases with pressure | Can increase yield | Increased pressure raises the concentration of reactants in the liquid phase, accelerating the reaction. It also allows for heating the reaction above the solvent's normal boiling point, further increasing the rate. This is particularly effective in a sealed pressure reactor system[3]. |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of this compound
This protocol outlines the synthesis of this compound from the corresponding 2-acylamino-ketone.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
This step involves the acylation of an aminoketone. The specific procedure will depend on the chosen starting materials.
Step 2: Cyclodehydration to form this compound
-
Place the 2-acylamino-ketone precursor into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a suitable dehydrating agent (e.g., polyphosphoric acid or a mixture of phosphorus pentoxide and sulfuric acid) to the flask.
-
Heat the reaction mixture to the optimized temperature (typically in the range of 80-120°C) with constant stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Protocol 2: Van Leusen Synthesis of this compound in a Pressure Reactor
This protocol describes a rapid synthesis of this compound using a pressure reactor.
-
To a pressure reactor vessel, add acetaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add methanol as the solvent.
-
Seal the reactor vessel according to the manufacturer's instructions.
-
Place the reactor in a heating mantle and heat to 105°C with vigorous stirring[3].
-
Maintain the temperature and stirring for 20-30 minutes.
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the reactor and open it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.
Visualizations
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of this compound.
Van Leusen Synthesis in a Pressure Reactor
Caption: Workflow for the Van Leusen synthesis using a pressure reactor.
Impact of Temperature and Pressure on Yield
Caption: Conceptual impact of temperature and pressure on reaction yield.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369–2372.
- Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909, 95, 2167–2174.
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank2019 , 2019(3), M1083. [Link]
- Wipf, P.; Miller, C. P. A new synthesis of oxazoles and thiazoles. J. Org. Chem.1993, 58 (14), 3604–3606.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2023 , 85(2), 274-287. [Link]
- Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chem. Rev.1961, 61 (2), 87–127.
-
Lilly Research Laboratories. Dual PPARα/γ agonist. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]
-
Li, Y., et al. A Simple and Efficient Synthesis of Bis(1,2,3-triazole)s and 5-Alkynyl-1,2,3-triazoles by Temperature-Controlled Copper-Catalyzed Cycloaddition. Molecules2013 , 18(11), 13681-13693. [Link]
-
FooDB. This compound. [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. American Journal of Chemical Engineering2016 , 4(4), 93-98. [Link]
-
(PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia2022 , 69(3), 723-732. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC2020 . [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed2023 . [Link]
-
(PDF) ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Heterocyclic compounds IV: Synthesis and reactions of some 2,3-pyrrolidinedione derivatives. ResearchGate1964 . [Link]
-
Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics2018 , 43(8), 764-774. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed2024 . [Link]
-
5-Iii) Sem 4 | PDF. Scribd. [Link]
-
The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
Sources
- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. This compound | C5H7NO | CID 138961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethyloxazole Isolation Guide
Case ID: DMO-ISO-001 Status: Active Topic: Minimizing Loss During Work-up and Isolation Support Level: Tier 3 (Senior Application Scientist)
Molecule Profile & Risk Assessment
Before troubleshooting, you must understand the physical constraints of 2,4-Dimethyloxazole (2,4-DMO). Most losses stem from a misunderstanding of its amphiphilic nature and volatility .
| Property | Value | Implication for Work-up |
| Boiling Point | 108 °C | High Volatility Risk. Co-distills with water and common solvents. Do not use high vacuum (< 20 mbar) without a cold trap. |
| Water Solubility | High (~23 g/L) | Partitioning Risk. Significant loss to the aqueous phase during extraction if ionic strength is low. |
| pKa (Conjugate Acid) | ~1.3 – 2.9 | Weak Base. It is protonated (cationic/water-soluble) only in strong acid (pH < 1). It is neutral at pH > 4. |
| LogP | ~1.1 | Lipophilicity. Moderately lipophilic, but requires "salting out" to force it into the organic phase. |
Troubleshooting Modules
Module A: "I lost my product during aqueous extraction."
Diagnosis:
The most common cause of yield loss is unfavorable partition coefficients (
The Fix: The "Salting Out" Protocol You must disrupt the hydration shell around the oxazole molecule.
-
Saturate the Aqueous Phase: Add NaCl until the solution is saturated (you see undissolved salt crystals). This increases the ionic strength, reducing the solubility of organics (the "Salting-Out Effect").
-
Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
-
Why? DCM has a higher extraction efficiency for polar heterocycles than ether/EtOAc.
-
-
Multiphasic Extraction: Do not rely on 3 washes. Perform 5-6 smaller volume extractions .
-
The Math:
. More steps ( ) mathematically favor recovery even with a low .
-
Module B: "My flask is empty after the rotavap."
Diagnosis: You likely evaporated the product along with your solvent. 2,4-DMO has a boiling point (108 °C) that is dangerously close to the azeotropic points of common solvents, and it has a high vapor pressure.
The Fix: Controlled Solvent Removal
-
No High Vacuum: Never use a high-vacuum manifold (oil pump) to remove solvents.
-
Bath Temperature: Keep the rotavap bath < 35 °C .
-
Pressure Settings:
-
For DCM removal: Set pressure to 400-500 mbar .
-
For Ether removal: Set pressure to 600-700 mbar .
-
-
The "Keeper" Solvent: Do not evaporate to dryness.
-
Technique: If you plan to use the oxazole in a subsequent reaction, add the next solvent (e.g., DMF, Toluene) before evaporating the extraction solvent. This "holds" the volatile oxazole in the flask.
-
Step-by-Step Protocol: The "Gold Standard" Isolation
This protocol is designed to maximize recovery (>90%) of this compound from a crude reaction mixture.
Prerequisites:
-
Crude reaction mixture (aqueous or quenched organic).[1]
-
Solid NaCl.
-
DCM (HPLC Grade).
-
pH strips or meter.
Step 1: pH Adjustment
-
Action: Check the pH of the aqueous layer.
-
Target: Adjust to pH 7–8 .
-
Reasoning: While 2,4-DMO is a weak base (pKa ~2), keeping the pH slightly basic ensures 100% of the molecules are in the neutral, extractable form. Avoid extremely high pH (>12) to prevent potential ring degradation over long periods.
Step 2: Saturation (Critical Step)
-
Action: Add solid NaCl to the aqueous layer with vigorous stirring until no more salt dissolves.
-
Observation: The solution should become cloudy or separate slightly as organics are forced out of the water structure.
Step 3: Exhaustive Extraction
-
Action: Extract with DCM (
mL per 100 mL aqueous phase). -
Technique: Shake vigorously for at least 60 seconds per extraction to allow equilibrium.
-
Combine: Pool the organic layers.
Step 4: Drying and Concentration
-
Action: Dry over anhydrous
(Sodium Sulfate).-
Note: Avoid
if the product is very sensitive, though is generally preferred for volatile compounds as it is less exothermic and easier to filter.
-
-
Action: Filter into a tared flask.
-
Action: Concentrate on a rotary evaporator.
-
Bath: 30 °C.
-
Vacuum: 450 mbar (gradually lower to 300 mbar, but watch for bumping).
-
Stop point: Stop when the volume is small but liquid remains. Do not dry to a constant weight.
-
Step 5: Final Purification (Distillation)
-
Action: If high purity is required, do not use column chromatography (silica gel can bind polar oxazoles and solvent removal causes loss).
-
Method: Perform a short-path distillation at atmospheric pressure or slight vacuum (water aspirator, ~20 mmHg) if the quantity allows (>5g).
-
Target: Collect the fraction boiling at 106–109 °C (atmospheric).
-
Decision Logic Visualization
The following diagram illustrates the critical decision points to prevent loss.
Caption: Workflow for minimizing this compound loss. Critical control points are pH adjustment (to ensure neutral species) and Salting Out (to overcome water solubility).
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography for purification? A: Proceed with caution. Small oxazoles can streak on silica due to their basic nitrogen. If you must use a column, add 1% Triethylamine (TEA) to your eluent to neutralize the silica's acidity. However, the subsequent removal of large volumes of eluent (e.g., Hexane/EtOAc) often leads to significant product loss via co-evaporation. Distillation is preferred.
Q: I see an oil in my water layer that won't extract. What is it? A: If the pH is low (< 2), this might be the protonated oxazole salt, which is highly water-soluble. Check the pH again. If the pH is neutral and it still won't extract, you may have formed an emulsion. Add a small amount of brine or filter through a celite pad to break the emulsion.
Q: Can I store 2,4-DMO in the fridge? A: Yes, but ensure the container is tightly sealed (Parafilm/Teflon tape). Due to its volatility, it can slowly escape standard snap-cap vials over time. Store it in a dark, cool place to prevent any potential oxidative degradation, although the ring is relatively stable.
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). This compound Properties. Retrieved January 30, 2026, from [Link]
- Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401–442. (Foundational text on oxazole solubility and basicity).
- Organic Syntheses. (n.d.). General procedures for isolation of water-soluble heterocycles. (General reference for "salting out" methodologies).
Sources
identifying and characterizing impurities in 2,4-Dimethyloxazole samples
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in analyzing 2,4-Dimethyloxazole (CAS: 7208-05-1) . As a key heterocyclic building block in the synthesis of antibiotics and enzyme inhibitors, the purity of 2,4-DMO is paramount.
Common analytical pitfalls include the co-elution of regioisomers (specifically 2,5-dimethyloxazole ) and the misidentification of hydrolytic degradation products. This guide provides self-validating protocols to resolve these ambiguities.
Module 1: Chromatographic Anomalies (GC-MS/FID)
Q1: I observe a shoulder peak or split peak on my GC chromatogram. Is this the 2,5-regioisomer?
Diagnosis: It is highly probable. The boiling points of 2,4-DMO (~108°C) and its regioisomer 2,5-DMO (~117°C) are sufficiently close that they often co-elute on standard non-polar columns (e.g., 100% Dimethylpolysiloxane) if the temperature ramp is too aggressive.
Technical Resolution: To achieve baseline separation, you must exploit the polarity difference between the isomers rather than relying solely on volatility. Oxazoles exhibit significant dipole moments; the position of the nitrogen and oxygen atoms relative to the methyl groups alters the interaction with polar stationary phases.
Recommended Protocol: Switch from a non-polar phase (Type 1) to a high-polarity Polyethylene Glycol (PEG) phase (Type Wax).
| Parameter | Standard Method (Low Resolution) | Optimized Method (High Resolution) |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 0.8 mL/min (Maximize interaction time) |
| Oven Ramp | 10°C/min to 200°C | 4°C/min from 60°C to 130°C, then ramp up |
| Inlet Temp | 250°C | 200°C (Prevent thermal degradation) |
| Split Ratio | 50:1 | 100:1 (Sharp peaks required for resolution) |
Why this works: The "Wax" phase interacts more strongly with the accessible nitrogen lone pair. The steric hindrance around the nitrogen differs between the 2,4- and 2,5- substitution patterns, resulting in a significant shift in retention time (Kovats Index shift) that clears the co-elution.
Workflow: GC Method Development & Troubleshooting
Figure 1: Decision tree for optimizing gas chromatography separation of dimethyl oxazole isomers.
Module 2: Structural Elucidation (NMR Spectroscopy)
Q2: Mass Spec shows m/z 97 for both the main peak and the impurity. How do I definitively identify the structure?
Diagnosis: Mass spectrometry (EI) is often insufficient for distinguishing oxazole regioisomers because they share the same molecular weight and very similar fragmentation pathways (loss of HCN, loss of CO). Proton NMR (1H-NMR) is the "Gold Standard" for this differentiation.
Technical Resolution: The key differentiator is the chemical shift of the single ring proton.
-
This compound: The proton is at the C5 position.
-
2,5-Dimethyloxazole: The proton is at the C4 position.
Mechanistic Insight: In the oxazole ring, the oxygen atom is more electronegative than the nitrogen. The C5 position (adjacent to Oxygen) is more deshielded (downfield) than the C4 position. Therefore, the ring proton of 2,4-DMO will appear at a higher ppm value than that of 2,5-DMO.
Data Reference Table (CDCl3 Solvent):
| Compound | Structure | Diagnostic Proton | Chemical Shift (δ ppm) | Multiplicity |
| This compound | Me at C2, C4 | H at C5 | ~ 7.2 - 7.4 | Singlet (broadened by quadrupole N) |
| 2,5-Dimethyloxazole | Me at C2, C5 | H at C4 | ~ 6.6 - 6.9 | Singlet |
| Impurity: Acetamide | Degradant | NH2 | ~ 5.5 - 6.0 | Broad Singlet |
Protocol:
-
Dissolve ~10 mg of sample in CDCl3.
-
Acquire 1H NMR (minimum 8 scans).
-
System Suitability: Verify the solvent residual peak (CHCl3) at 7.26 ppm.
-
Analysis: Integrate the signal at ~7.3 ppm (Main Product). Look for a small singlet upfield at ~6.7 ppm. If present, this confirms 2,5-dimethyloxazole .
Module 3: Chemical Stability & Degradation
Q3: We are seeing new broad peaks appearing after storing samples in non-anhydrous conditions. What is happening?
Diagnosis: You are likely observing hydrolytic ring opening . Oxazoles are weak bases, but the ring is susceptible to cleavage under acidic conditions or prolonged exposure to moisture, leading to the formation of acyclic amides or amino-ketones.
The Pathway: Water attacks the C2 position (the most electrophilic carbon between the heteroatoms). This breaks the C-O bond, eventually leading to an open-chain structure such as N-acetonylacetamide (or tautomers thereof).
Degradation Logic Flow
Figure 2: Hydrolytic degradation mechanism of this compound leading to impurity formation.
Prevention Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Drying: If water is detected (Karl Fischer > 0.5%), dry the solvent using molecular sieves (3Å or 4Å) immediately. Do not use acidic drying agents (like silica gel) for prolonged periods as they may catalyze the ring opening.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum and Retention Indices. National Institute of Standards and Technology. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Retrosynthetic analysis of heterocycles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Heterocyclic Proton Shifts).
Technical Support Center: Column Chromatography Optimization for 2,4-Dimethyloxazole Purification
Welcome to the technical support center for the purification of 2,4-Dimethyloxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatography protocols for this versatile heterocyclic compound. As a key building block in pharmaceuticals and agrochemicals, achieving high purity of this compound is often a critical step in the synthesis workflow.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your purification process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup of a column chromatography procedure for this compound.
Q1: What are the key physical properties of this compound that influence chromatography?
A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₅H₇NO | Low molecular weight (97.12 g/mol ) suggests good solubility in common organic solvents.[1][2] |
| Appearance | Colorless to slightly yellow liquid | Allows for easy visual tracking of the compound band on the column if concentrated enough.[1][3] |
| Boiling Point | 108 °C | The compound is volatile, so fractions should be covered to prevent evaporation. Rotary evaporation for solvent removal should be done at low temperatures.[3][4] |
| logP (o/w) | ~1.1 | Indicates moderate lipophilicity, making it well-suited for normal-phase chromatography on silica gel with common non-polar/polar solvent systems.[2][5] |
| pKa | ~1.3 - 2.9 | The oxazole ring has a basic nitrogen atom. This basicity can lead to strong interactions with acidic silanol groups on standard silica gel, potentially causing peak tailing.[5] |
| Solubility | Soluble in water (predicted: 23.1 g/L) and common organic solvents.[5] | High solubility in organic solvents provides flexibility in choosing loading and mobile phase systems. |
Q2: What is the best stationary phase for purifying this compound?
A2: For preparative, lab-scale purification, silica gel (SiO₂) is the most common and cost-effective choice for a molecule with the polarity of this compound. The acidic nature of the silanol groups (Si-OH) on the silica surface facilitates separation based on polarity.
-
Why Silica Gel? Its mechanism relies on polar interactions (hydrogen bonding, dipole-dipole forces). More polar compounds in your crude mixture will adsorb more strongly to the silica and elute later, while less polar compounds will travel through the column faster.
-
When to Consider Alternatives? If significant peak tailing or low recovery occurs due to the basicity of the oxazole nitrogen, consider these options:
-
Deactivated Silica: Using silica gel treated with a reagent to cap the most acidic silanol groups.
-
Alumina (Al₂O₃): Can be used in its neutral, basic, or acidic form. Neutral or basic alumina is an excellent alternative if your compound is sensitive to the acidic environment of silica gel.[6]
-
Reversed-Phase (C18) Silica: While more common for analytical HPLC, reversed-phase flash chromatography can be used.[7][8] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is particularly useful if impurities are very non-polar.
-
Q3: How do I select the right mobile phase (eluent)?
A3: The key is to find a solvent system that provides a good separation between this compound and its impurities. This is almost always determined empirically using Thin Layer Chromatography (TLC) before running the column.
-
Start with a Standard Solvent System: For normal-phase chromatography on silica, a binary mixture of a non-polar solvent and a polar solvent is standard. Common choices include:
-
Perform TLC Analysis: Spot your crude reaction mixture on a TLC plate. Develop the plate in several test solvent systems with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Target an Rƒ Value: The ideal solvent system for column chromatography will give your target compound, this compound, a retention factor (Rƒ) of 0.25 - 0.35 .
-
Why this Rƒ? An Rƒ in this range ensures the compound will move down the column at a reasonable rate, providing good separation without requiring an excessive volume of solvent, which can lead to band broadening.[10] An Rƒ that is too high (>0.5) means the compound will elute too quickly with poor separation. An Rƒ that is too low (<0.1) means the compound is stuck at the top of the column and will take a very long time and a large volume of solvent to elute.
-
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during the purification process.
Problem: Poor Resolution or Co-elution of Impurities
Symptoms:
-
Fractions contain a mixture of this compound and one or more impurities.
-
TLC analysis of collected fractions shows overlapping spots.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity:
-
Causality: The eluting power of your solvent system is either too strong (moving all compounds too quickly) or too weak (compounds are not moving enough to separate).
-
Solution: Re-optimize the mobile phase using TLC. If your product and an impurity are co-eluting, try a solvent system with different selectivity. For example, if you are using Hexanes/Ethyl Acetate, try switching to Hexanes/Dichloromethane or adding a third solvent. Different solvents interact with compounds in unique ways, which can alter the elution order and improve separation.
-
-
Column Overloading:
-
Causality: Too much crude material has been loaded onto the column. The stationary phase becomes saturated, and individual compound bands broaden significantly, leading to overlap.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for a 100 g silica column, load 1-5 g of crude material). If resolution is poor, reduce the sample load on your next attempt.
-
-
Improper Column Packing:
-
Causality: Air bubbles, cracks, or channels in the silica bed create pathways where the solvent and sample can travel through without interacting with the stationary phase, destroying separation efficiency.
-
Solution: Ensure the column is packed uniformly as a homogenous slurry. Never let the top of the silica bed run dry during packing or elution, as this will cause it to crack. (See Protocol P1).
-
-
Isocratic vs. Gradient Elution:
-
Causality: If your crude mixture contains compounds with a wide range of polarities, a single-solvent mixture (isocratic elution) may not be sufficient. Early-eluting compounds might be unresolved, while late-eluting compounds may produce very broad peaks.[10][11]
-
Solution: Employ a step-gradient elution . Start with a lower polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to elute the least polar impurities. Once they are off the column, incrementally increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:EtOAc) to elute your product and then the more polar impurities. This sharpens peaks and can significantly improve resolution and speed up the purification.[12][13]
-
Problem: Severe Peak Tailing
Symptoms:
-
On TLC, the spot for this compound appears as a comet or streak rather than a tight circle.
-
During column elution, the compound band is smeared down the column, and the product elutes over a large number of fractions at low concentrations.
Possible Causes & Solutions:
-
Strong Interaction with Acidic Silanols:
-
Causality: The basic nitrogen atom in the this compound ring can interact strongly and sometimes irreversibly with the acidic Si-OH groups on the surface of the silica gel. This causes a portion of the molecules to be "stuck" and then slowly released, resulting in a tailed peak.[14]
-
Solution: Add a small amount of a competitive base to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃ or TEA) is used. The triethylamine is more basic and will preferentially bind to the active silanol sites, effectively masking them from your compound. This allows the this compound to travel through the column with fewer undesirable interactions, resulting in a much sharper, more symmetrical band.
-
-
Sample Overloading (Concentration Effect):
-
Causality: Even with the correct total mass, if the sample is loaded in too concentrated a solution, it can lead to tailing.
-
Solution: Ensure the sample is fully dissolved and loaded in a minimal volume of solvent. For dry loading (see Protocol P2), ensure the sample is evenly adsorbed onto the support.
-
Problem: Low or No Recovery of Product
Symptoms:
-
After running the entire column and flushing with a very polar solvent, the total mass of all collected fractions is significantly less than the mass of the crude material loaded.
-
The desired product is not found in any fraction, or only in trace amounts.
Possible Causes & Solutions:
-
Irreversible Adsorption:
-
Causality: As described under "Peak Tailing," the compound may be binding so strongly to the silica gel that it cannot be eluted, even with a highly polar solvent.
-
Solution:
-
First, try flushing the column with a mobile phase containing triethylamine (as described above) and a polar solvent like methanol.
-
If this fails, the compound may be degrading on the acidic silica. On your next attempt, switch to a less acidic stationary phase like neutral alumina .
-
-
-
Compound Degradation on Column:
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Solution: Switch to a neutral stationary phase (neutral alumina) or use deactivated silica gel. Perform the chromatography as quickly as possible and at room temperature.
-
-
Compound is Too Volatile:
-
Causality: this compound has a relatively low boiling point (108 °C).[3] If fractions are concentrated under high vacuum or excessive heat, the product may be lost.
-
Solution: Use a lower temperature on the rotary evaporator water bath (≤ 30 °C). Avoid leaving the purified compound under high vacuum for extended periods.
-
Visualization of Workflows
A logical approach is critical for effective troubleshooting. The following diagram outlines a decision-making workflow for addressing common column chromatography issues.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Detailed Protocols
Protocol P1: Slurry Packing a Silica Gel Column
This protocol ensures a homogenous, well-packed column, which is essential for achieving good separation.
-
Select Column and Silica: Choose a glass column with a stopcock. As a rule of thumb, use 20-100 g of silica gel for every 1 g of crude material to be purified.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) until you have a milky, free-flowing slurry. Stir gently to release trapped air bubbles.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (~1 cm) of sand.
-
With the stopcock closed, fill the column about one-third full with the mobile phase.
-
Pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to help.
-
Rinse the beaker with more mobile phase and add it to the column to transfer all the silica.
-
-
Settle and Compact the Bed:
-
Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly.
-
Open the stopcock and allow the solvent to drain. Collect this solvent for reuse. As the solvent level drops, continuously add more solvent to the top. CRITICAL: Do not let the solvent level fall below the top of the silica bed.
-
Once the bed is settled and stable, add a final layer (~1 cm) of sand on top to protect the silica surface during sample and solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer, then close the stopcock. The column is now ready for sample loading.
-
Protocol P2: Dry Loading vs. Wet Loading
The method of applying your sample to the column can impact resolution.
A. Wet Loading (for highly soluble samples)
-
Dissolve your crude material in the minimum possible volume of the mobile phase. A few milliliters is ideal.
-
Using a pipette, carefully add the sample solution to the top of the column, allowing it to drain into the sand layer.
-
Rinse the flask with a tiny amount of mobile phase and add this to the column to ensure a complete transfer.
-
Open the stopcock and drain the solvent until the sample is fully absorbed into the silica bed.
-
Carefully fill the top of the column with the mobile phase and begin elution.
B. Dry Loading (Recommended for better resolution and less soluble samples)
-
Dissolve your crude material in a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.
-
Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder. This is your sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
-
Gently add another layer of sand on top of the sample-silica layer.
-
Carefully fill the column with the mobile phase and begin elution.
-
Causality: Dry loading prevents issues with using a strong "loading solvent" that can disrupt the top of the column bed. It applies the sample as a very narrow, even band, which is the ideal starting point for a good separation.
-
References
-
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-D-Dimethylammonium. PubChem Compound Database. Retrieved from [Link]
-
Beilstein Journals. (n.d.). 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3. Retrieved from [Link]
-
Knochel, P., et al. (n.d.). Zincation of 4,4-Dimethyloxazoline Using TMPZnCl·LiCl. A new Preparation of 2-Aryloxazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB010955). Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Phenomenex. (2024). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. Retrieved from [Link]
-
Fülöp, F. (2022). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 27(15), 4984. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Ohshima, T., Wu, X., & Ha, H.-J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12. Retrieved from [Link]
-
RSC Publishing. (2022). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
Cosmosil. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected enantiomer separations of azole compounds whose structures are.... Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Retrieved from [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. Retrieved from [Link]
-
Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Two‐Stage Fractionation of a Mixture of 10 Pesticides by TLC and HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-dimethyl oxazole. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). The determination of Miconazole and its related production impurities together with basic solution stability studies using a sub 2 μm chromatographic column. Retrieved from [Link]
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methods for drying and storing 2,4-Dimethyloxazole to maintain stability
Introduction
Welcome to the Technical Support Center. This guide addresses the stability, purification, and storage of 2,4-Dimethyloxazole .[1] As a heterocyclic building block often used in the synthesis of bioactive compounds (e.g., SMN protein modulators), its purity is critical.
The Core Challenge: Oxazoles are relatively stable bases but are susceptible to acid-catalyzed hydrolysis (ring opening) and oxidative degradation upon prolonged exposure to air and moisture. Water interference is particularly detrimental in organometallic reactions (e.g., lithiation at the C-5 position).
Module 1: Drying & Purification Protocols
The Mechanism of Instability
Before selecting a drying method, understand why it matters.
-
Hygroscopicity: Like many nitrogen heterocycles, this compound can absorb atmospheric moisture.
-
Hydrolysis Risk: In the presence of water and trace acids (even from degrading solvents like
), the oxazole ring can open to form -acylaminoketones. -
Protonation: Water acts as a proton source, quenching sensitive reagents (e.g.,
-BuLi) used in downstream functionalization.
Comparative Analysis of Drying Agents
| Drying Agent | Efficiency | Reactivity Risk | Recommendation |
| Calcium Hydride ( | High | Low (Basic) | Primary Choice. Irreversible reaction with water; non-reactive toward the oxazole ring. |
| Potassium Hydroxide (KOH) | Medium | Low (Basic) | Pre-drying Choice. Excellent for bulk water removal and neutralizing acid impurities. |
| Phosphorus Pentoxide ( | High | High (Acidic) | AVOID. Acidic nature can catalyze ring-opening polymerization or hydrolysis. |
| Molecular Sieves (3A) | High | Low | Storage Choice. 3A is preferred over 4A to prevent trapping the organic molecule itself. |
Standard Operating Procedure (SOP): Distillation & Drying
Goal: Reduce water content to <50 ppm.
Step 1: Pre-Drying (Bulk Water Removal)
-
If the solvent is visibly wet or yellow, store over KOH pellets (5% w/v) for 12 hours.
-
Decant the liquid into a clean, dry round-bottom flask.
Step 2: Reactive Drying (Distillation)
-
Setup: Flame-dried glassware, inert gas line (Argon/Nitrogen).
-
Reagent: Add powdered Calcium Hydride (
) (5% w/w). -
Process:
-
Stir the mixture at room temperature for 2–4 hours to allow
gas evolution to subside. -
Connect a distillation head and condenser.
-
Distill at atmospheric pressure (BP: ~108°C) or under reduced pressure (recommended if volume is small to prevent thermal decomposition).
-
Discard the first 5-10% (fore-run).
-
Collect the main fraction in a flame-dried Schlenk flask under Argon.
-
Step 3: Validation
-
Visual: Liquid should be clear and colorless.
-
Analytical: Karl Fischer titration or
NMR (check for water peak shift/integral in or ).
Workflow Diagram: Purification Pipeline
Figure 1: Step-by-step purification workflow for restoring degraded this compound.
Module 2: Storage & Maintenance
Once dried, maintaining stability requires preventing the re-introduction of moisture and oxygen.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows oxidative kinetics and suppresses volatility (VP is significant at RT). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent N-oxide formation or oxidative ring degradation. |
| Container | Schlenk / Sure/Seal™ | Standard caps allow diffusion. Teflon-lined septa or glass stopcocks are required. |
| Desiccant | Activated 3A Sieves | Continuously scavenges moisture that permeates seals. Note: Do not use 4A sieves if possible, as small heterocycles can sometimes interact with larger pores. |
Activation of Molecular Sieves
-
Protocol: Heat 3A sieves to 300°C under high vacuum (<1 mbar) for 12 hours.
-
Cooling: Cool under Argon before adding to the oxazole.
Module 3: Troubleshooting Guide
Diagnostic Decision Tree
Figure 2: Diagnostic logic for identifying reagent quality issues.
Common Issues & Solutions
Q1: The liquid has turned yellow. Is it still usable?
-
Diagnosis: Yellowing indicates oxidation or slight polymerization, common in amines and oxazoles stored without inert gas.
-
Solution: If the color is faint, it may not affect robust reactions. For sensitive catalysis or lithiation, you must distill it . The impurities are usually higher-boiling oligomers and will remain in the pot.
Q2: My lithiation reaction (e.g., with
-
Diagnosis: The most likely culprit is water . Even 100 ppm of water can quench a stoichiometric amount of
-BuLi before it deprotonates the oxazole. -
Solution: Dry the solvent and the oxazole. Perform a "titration" of the drying agent: if adding a small crystal of iodine or a drop of indicator to the reaction mixture (before adding oxazole) shows immediate quenching, your system is wet.
Q3: Can I store it over Sodium metal?
-
Diagnosis: Risky.
-
Reasoning: While sodium is an excellent drying agent, oxazoles can be reactive toward strong reducing metals under certain conditions (electron transfer).
is safer and sufficiently effective.
Module 4: Frequently Asked Questions (FAQ)
Q: Why specify 3A sieves instead of 4A? A: 3A sieves have a pore size of ~3 Angstroms, which admits water molecules but excludes most organic molecules. This compound is small enough that it might interact with or be trapped within the larger pores of 4A or 5A sieves, potentially leading to catalytic degradation inside the sieve matrix or loss of material.
Q: What is the boiling point for setting up my distillation? A: The boiling point is approximately 108°C at atmospheric pressure. If you are using a vacuum pump (e.g., 10 mmHg), the boiling point will drop significantly (estimate ~40-50°C). Always use a nomograph to predict the BP under vacuum to avoid overheating.
Q: Is this compound acid-sensitive?
A: Yes. While it is a base, strong acids can protonate the nitrogen, rendering the ring susceptible to nucleophilic attack by water (hydrolysis). Avoid using acidic drying agents like Silica Gel or Phosphorus Pentoxide (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for drying nitrogen heterocycles and alkyl oxazoles).
-
TCI Chemicals. (n.d.). Product Specification: this compound. Retrieved October 26, 2023. (Physical properties and storage recommendations).
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet (SDS) - this compound. (Hazards and stability data).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[4] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Comparative efficiency of CaH2 vs. Sieves).
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Validation & Comparative
Introduction: A Subtle Isomeric Distinction with Significant Implications
A Comparative Technical Guide to 2,4-Dimethyloxazole and 2,5-Dimethyloxazole for Researchers and Drug Development Professionals
Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, form the structural core of numerous biologically active compounds, natural products, and functional materials. Within this important class of molecules, isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit remarkably different physicochemical properties, reactivity, and biological functions. This guide provides a detailed comparative analysis of two such isomers: this compound and 2,5-Dimethyloxazole.
The sole structural difference between these two compounds is the position of one methyl group on the oxazole ring. This seemingly minor variation leads to distinct electronic distributions and steric environments, which in turn influence their spectral signatures, synthetic accessibility, and potential applications. For researchers in medicinal chemistry and materials science, a thorough understanding of these differences is crucial for rational molecular design and the selection of appropriate building blocks.
Part 1: Physicochemical and Spectroscopic Properties
The placement of the methyl groups directly impacts the physical properties of the isomers, such as their boiling points and chromatographic behavior. These differences arise from variations in dipole moment and intermolecular forces.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and 2,5-Dimethyloxazole, compiled from established chemical databases.
| Property | This compound | 2,5-Dimethyloxazole | Source(s) |
| Molecular Formula | C₅H₇NO | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | 97.12 g/mol | [1][2] |
| CAS Number | 7208-05-1 | 23012-11-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid (est.) | [3][4] |
| Boiling Point | 108 °C @ 760 mmHg | 117-118 °C @ 760 mmHg | [1] |
| Melting Point | -16 to -15 °C (est.) | Not Available | [3] |
| Density | 0.976 g/cm³ @ 20 °C | Not Available | [5] |
| Refractive Index | 1.449 @ 20 °C | Not Available | [5] |
| Water Solubility | 23.1 g/L (Predicted) | Not Available | [6] |
| logP | 1.1 (Predicted) | 1.1 (Predicted) | [1][2] |
The most notable difference is the boiling point, with 2,5-Dimethyloxazole boiling approximately 9-10 °C higher than this compound. This suggests that 2,5-Dimethyloxazole experiences stronger intermolecular forces, potentially due to a larger dipole moment or more favorable packing in the liquid phase.
Spectroscopic Differentiation
While sharing the same mass, the isomers are readily distinguishable by standard spectroscopic techniques. The unique electronic environment of each proton and carbon atom results in distinct spectral fingerprints.
-
¹H NMR Spectroscopy: The most significant difference will be the chemical shift of the lone proton on the oxazole ring. For this compound, this is H5, whereas for 2,5-Dimethyloxazole, it is H4. The H5 proton in oxazoles is typically found further downfield than the H4 proton due to the influence of the adjacent oxygen atom. Therefore, one would predict the singlet for the ring proton of this compound to appear at a higher chemical shift compared to that of 2,5-Dimethyloxazole. The methyl protons will also exhibit slight differences in their chemical shifts.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the oxazole ring are highly sensitive to the substituent pattern. C2, C4, and C5 will all have unique resonances for each isomer, providing a clear method of identification.
-
Mass Spectrometry: Both isomers will exhibit a molecular ion peak (M⁺) at an m/z of 97. However, their fragmentation patterns under electron ionization (EI) can differ. The relative abundances of fragment ions, resulting from the loss of entities like CO, HCN, or methyl radicals, can be characteristic for each isomer, allowing for their differentiation, especially with tandem mass spectrometry techniques.[7][8]
Part 2: Synthesis and Reactivity
The synthesis of substituted oxazoles is a well-established field of organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is often dictated by the availability of starting materials for a specific substitution pattern.
Synthetic Pathways
Classic methods like the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino-ketones) and the Hantzsch synthesis (reaction of an α-haloketone with an amide) are foundational. More modern approaches often leverage metal-catalyzed cross-coupling and cyclization reactions to build the oxazole core under milder conditions.[9]
For the specific isomers :
-
This compound Synthesis: A common approach is the reaction of acetamide with an α-halo ketone like chloroacetone. This follows the general principle of the Hantzsch thiazole synthesis, adapted for oxazoles.[10]
-
2,5-Dimethyloxazole Synthesis: This isomer can also be prepared via similar pathways, for instance, from the cyclization of an N-acyl-α-amino ketone. The specific precursors would be chosen to yield the 2,5-substitution pattern.
The diagram below illustrates a generalized synthetic workflow applicable to the formation of dimethyl-substituted oxazoles, highlighting the key bond-forming step of cyclization.
Caption: Generalized workflow for the synthesis of a dimethyloxazole isomer.
Comparative Reactivity
The electronic nature of the oxazole ring is influenced by the positions of the electron-donating methyl groups. This, in turn, dictates the regioselectivity of reactions such as electrophilic aromatic substitution.
-
This compound: The C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles. The two methyl groups at C2 and C4 both contribute electron density to this position.
-
2,5-Dimethyloxazole: The C4 position is the most activated site for electrophilic attack. It is flanked by the nitrogen atom and the C5-methyl group.
This difference in reactivity is a key consideration when using these isomers as scaffolds in drug discovery. The ability to selectively functionalize a specific position on the ring is essential for building molecular complexity and exploring structure-activity relationships (SAR).
Part 3: Applications and Biological Relevance
Substituted oxazoles are prevalent in flavor and fragrance chemistry and serve as crucial intermediates in the synthesis of pharmaceuticals.
-
Flavor and Fragrance: Several alkyl-substituted oxazoles are recognized as important flavor components in cooked foods, contributing to nutty, roasted, or green notes.[11] this compound, for instance, has been identified as a volatile compound in coffee.[3] The isomeric 2,5-dimethyloxazole and related structures are also used as flavoring agents.[12][13]
-
Pharmaceutical and Medicinal Chemistry: The oxazole ring is a valuable pharmacophore. Its ability to act as a hydrogen bond acceptor and its rigid, planar structure make it an effective bioisostere for ester and amide groups. While specific applications for 2,4- and 2,5-dimethyloxazole as final drug products are not prominent, they serve as versatile starting points for more complex molecules. For example, derivatives of 2,5-dimethyloxazole can be functionalized to create compounds with potential biological activity.[14] The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for azole-containing compounds underscores their importance in therapeutic drug monitoring.[15]
The diagram below illustrates the relationship between the core chemical structures and their primary application areas.
Caption: Relationship between dimethyloxazole isomers and their applications.
Conclusion
While this compound and 2,5-Dimethyloxazole are simple isomers, they possess distinct and predictable differences in their physical properties, spectral characteristics, and chemical reactivity. The higher boiling point of the 2,5-isomer suggests stronger intermolecular interactions. Spectroscopic methods, particularly NMR, can unambiguously differentiate them based on the chemical shifts of the ring atoms. Furthermore, the position of the methyl groups dictates the most likely site for further chemical modification, a critical factor for their use as synthetic intermediates. For researchers, a clear understanding of these isomeric distinctions is paramount for designing experiments, interpreting data, and ultimately, for the successful development of new molecules in the pharmaceutical and materials science arenas.
References
-
The Good Scents Company. (n.d.). 2,4-dimethyl oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138961, this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,5-dimethyl-4-ethyl oxazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62069, 2-Ethyl-4,5-dimethyloxazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
SYNFACTS. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts, 2007(2), 0121. DOI: 10.1055/s-2007-968310. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121694, 4-Ethyl-2,5-dimethyloxazole. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-4,5-dimethyloxazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB010955). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl-4,5-dimethyl oxazole. Retrieved from [Link]
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Guida, V. G., & Mandalari, G. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(11), 1087-1095. DOI: 10.1016/1044-0305(95)00551-8. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H7NO). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-2-oxazoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77837, 2,5-Dimethylthiazole. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,5-DIMETHYLOXAZOLE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-dimethyloxazole (C5H7NO). Retrieved from [Link]
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McShane, A. J., & Wang, S. (2017). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. Clinica Chimica Acta, 474, 8-13. DOI: 10.1016/j.cca.2017.08.032. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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The Oxazole Scaffold: A Comparative Guide to the Biological Activity of 2,4-Dimethyloxazole and Its Derivatives
Introduction: The Versatility of the Oxazole Ring in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and rigid structure make it a privileged scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions.[1][2] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity of the resulting derivative.[4] This guide provides a comparative analysis of the biological activity of the simple, minimally substituted 2,4-dimethyloxazole against more complex and well-studied oxazole derivatives, supported by experimental data and detailed protocols for evaluation. While this compound is primarily recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activity is not extensively documented.[5] This guide will, therefore, extrapolate its potential activities based on the established pharmacology of its structural class and compare it with derivatives bearing more complex substituents that have demonstrated significant biological effects.
Comparative Analysis of Biological Activities
The biological potential of an oxazole derivative is profoundly influenced by the nature and position of its substituents. We will explore this by contrasting the simple structure of this compound with more complex derivatives in key therapeutic areas.
This compound: A Starting Point
This compound is a simple derivative with two methyl groups at positions 2 and 4.[6] While it is a valuable intermediate in chemical synthesis, there is a scarcity of public data on its specific biological activities.[5][6] Its low molecular weight and simple structure might suggest it could serve as a fragment in fragment-based drug discovery campaigns. However, without experimental data, its profile is largely hypothetical. Its main reported occurrences are as a flavor component in foods like coffee.[6]
Anti-inflammatory Activity: Beyond Simple Methyl Groups
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[7] While the anti-inflammatory potential of this compound is unknown, other oxazole derivatives have shown significant activity.
-
Oxaprozin , a well-established nonsteroidal anti-inflammatory drug (NSAID), features a more complex structure with a diphenyloxazole core and a propionic acid side chain. This substitution pattern allows it to effectively inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.[3]
-
2,5-Diphenyloxazole derivatives have also been investigated as anti-inflammatory agents. The phenyl groups at positions 2 and 5 are crucial for their activity, likely through interactions with the active site of inflammatory enzymes.[8]
The comparison underscores that while the oxazole core is present, the larger, more complex substituents are critical for potent anti-inflammatory activity.
Antimicrobial Activity: The Impact of Strategic Substitutions
The oxazole scaffold is also a key component of several antimicrobial agents.
-
Sulfamethoxazole is a widely used antibiotic that contains an isoxazole ring (an isomer of oxazole) linked to a sulfonamide group.[9] This specific combination allows the drug to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth.[9]
-
Other synthetic oxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. The presence of bulky aromatic or heterocyclic rings attached to the oxazole core often enhances this activity.
For this compound, any inherent antimicrobial activity is likely to be weak due to its simple structure and lack of functional groups known to interact with microbial targets.
Anticancer Activity: Targeting Cellular Machinery
In the realm of oncology, oxazole derivatives have emerged as potent anticancer agents by targeting fundamental cellular processes.[10]
-
Tubulin Inhibition: A significant number of anticancer oxazole derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[2][11] These molecules often feature multiple aromatic rings that interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[11] For instance, certain 1,3-oxazole sulfonamides have shown potent inhibition of cancer cell growth, with GI50 values in the nanomolar to low micromolar range.[12]
-
Other Mechanisms: Oxazole derivatives have also been shown to inhibit other cancer-related targets, including protein kinases and DNA topoisomerases.[2]
The simple methyl substitutions on this compound are unlikely to confer the complex steric and electronic properties required for high-affinity binding to these intricate biological targets.
Data Presentation: A Comparative Overview
The following table summarizes the biological activities of representative oxazole derivatives, highlighting the disparity between the complex, active compounds and the structurally simple this compound.
| Compound | Structure | Biological Activity | Mechanism of Action (if known) | Experimental Data (Example) |
| This compound | Not well-documented; primarily a synthetic intermediate.[5] | Unknown | No available data for direct comparison. | |
| Oxaprozin | Anti-inflammatory[3] | COX-2 Inhibition[3] | Effective in reducing inflammation in models like carrageenan-induced paw edema.[13] | |
| Sulfamethoxazole | Antibacterial[9] | Inhibition of dihydropteroate synthase[9] | MIC values against susceptible bacteria are in the µg/mL range. | |
| Combretastatin A-4 Analog (Oxazole-bridged) | ![]() | Anticancer[11] | Tubulin polymerization inhibitor[11] | IC50 for tubulin polymerization of 0.39 µM for some analogs.[11] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity, the biological activities discussed are evaluated using standardized and validated experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is fundamental for assessing the anticancer potential of a compound by measuring its effect on cell viability.[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., oxazole derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[13][19]
Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[20] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., oxazole derivative) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.[13]
-
Inflammation Induction: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[20]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.[23] The MIC is the lowest concentration of the agent that prevents visible bacterial growth.[24]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Observe the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Insights: Signaling Pathways
The biological effects of active oxazole derivatives are often traced to their interaction with specific signaling pathways.
COX-2 Inhibition in Inflammation
The anti-inflammatory action of NSAIDs like Oxaprozin involves the inhibition of the COX-2 enzyme in the arachidonic acid pathway. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by Oxaprozin.
Tubulin Polymerization and Mitotic Arrest
Anticancer oxazoles that target tubulin disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a failure in the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Caption: Mechanism of tubulin-targeting anticancer oxazoles.
Conclusion and Future Perspectives
This guide illustrates the vast potential of the oxazole scaffold in drug discovery. The comparison between the simple this compound and its more complex, substituted counterparts reveals a crucial principle of medicinal chemistry: biological activity is intricately linked to molecular structure. While this compound serves as a valuable synthetic precursor, its own biological activity remains largely unexplored and is predicted to be modest. In contrast, the addition of specific functional groups and larger moieties to the oxazole core unlocks potent and selective interactions with biological targets, leading to significant anti-inflammatory, antimicrobial, and anticancer effects.
Future research should focus on a systematic evaluation of simpler oxazole derivatives like this compound to establish baseline activity and to explore their potential as lead fragments for the development of novel therapeutics. The detailed protocols provided herein offer a robust framework for such investigations, ensuring the generation of reliable and comparable data. The continued exploration of the structure-activity relationships within the oxazole family will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some representative bioactive compounds containing 1,3-oxazole moiety. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound this compound (FDB010955). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 5-Acetyl-2,4-dimethyloxazole (FDB017413). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]
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PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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PubMed. (1968, September). A new class of analgetic-antiinflammatory agents. 2-substituted 4,5-diphenyloxazoles. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 6). 2,4-Disubstituted thiazoles as multitargated bioactive molecules. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Trimethoprim Sulfamethoxazole. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Retrieved from [Link]
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ResearchGate. (2025, August 6). 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bentham Science Publishers. (2019, December 1). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
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PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activities of trimethoprim-sulfamethoxazole and trimethoprim-sulfamethoxazole in combination with cysteamine against Burkholderia isolates versus S/I/R determinations based upon CLSI interpretive criteriaa. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Retrieved from [Link]
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PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]
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IRIS UniPA. (n.d.). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. Retrieved from [Link]
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MDPI. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]
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PubMed. (n.d.). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Retrieved from [Link]
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RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
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MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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PubMed. (2006, March 1). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Retrieved from [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ChemistryViews. (2023, May 26). 1,3‐Oxazoles as Anticancer Compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Safer anti‐inflammatory therapy through dual COX‐2/5‐LOX inhibitors: A structure‐based approach. Retrieved from [Link]
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NIH. (2023, February 8). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Retrieved from [Link]
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ResearchGate. (2019, November 11). (PDF) Integration of naturally bioactive thiazolium and 1,3,4-oxadiazole fragments in a single molecular architecture as prospective antimicrobial surrogates. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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ResearchGate. (2025, August 10). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
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Journal of Infectious Diseases. (n.d.). Antibacterial Action of Trimethoprim-Sulfamethoxazole. Retrieved from [Link]
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YouTube. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. Retrieved from [Link]
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Comparative Guide: 2,4-Dimethyloxazole as a High-Fidelity Synthon in Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic building blocks, 2,4-Dimethyloxazole (2,4-DMO) occupies a distinct strategic niche. Unlike its isomer 2,5-dimethyloxazole, which sterically occludes the most reactive carbon center, 2,4-DMO preserves the C-5 position for direct functionalization. This guide objectively analyzes the efficacy of 2,4-DMO compared to its structural isomers and bioisosteres (thiazoles), providing experimental protocols for its primary utility: Regioselective C-5 Arylation .
Part 1: Strategic Profiling & Comparative Analysis
The Regioselectivity Advantage (2,4-DMO vs. 2,5-DMO)
The critical differentiator between dimethyl-oxazole isomers is the accessibility of the C-H bond for functionalization.
-
This compound: The C-2 and C-4 positions are blocked by methyl groups. The C-5 proton is electronically activated (most acidic) and sterically accessible. This allows for highly efficient Direct Arylation via C-H activation.
-
2,5-Dimethyloxazole: The C-2 and C-5 positions are blocked. Functionalization must occur at C-4 , which is significantly less acidic (pKa > 30) and difficult to metallate without forcing conditions (e.g., lithiation) that often compromise functional group tolerance.
Decision Matrix: Isomer Selection
Figure 1: Decision matrix for selecting oxazole synthons based on required substitution patterns.
Bioisosteric Efficacy (Oxazole vs. Thiazole)
In Drug Discovery, 2,4-DMO is often compared to 2,4-dimethylthiazole.
| Feature | This compound | 2,4-Dimethylthiazole | Impact on Drug Design |
| Lipophilicity (LogP) | Lower (~0.5 - 1.0 unit less) | Higher | Oxazoles improve aqueous solubility and lower plasma protein binding. |
| H-Bonding | Stronger H-bond acceptor (N) | Weaker H-bond acceptor | Oxazoles interact more potently with serine/threonine kinase hinges. |
| Metabolic Stability | Susceptible to hydrolytic ring opening (acidic pH) | Susceptible to S-oxidation (CYP450) | Thiazoles often carry higher metabolic liability due to sulfur oxidation. |
| C-H Acidity (pKa) | C-2: ~20 | C-2: ~18 | Thiazoles are easier to deprotonate at C-2; Oxazoles require optimized CMD conditions. |
Part 2: Performance Data (C-H Arylation)
The primary utility of 2,4-DMO is as a substrate for Palladium-Catalyzed Direct C-H Arylation . This method bypasses the need for pre-functionalized (halogenated) oxazoles, offering high atom economy.
Mechanism of Action: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate/pivalate base assists the palladium center in breaking the C5-H bond.
Figure 2: Catalytic cycle for the C-5 arylation of this compound via CMD pathway.
Comparative Yield Data (Substrate Scope): Conditions: 2,4-DMO (1 equiv), Ar-Br (1.2 equiv), Pd(OAc)2 (5 mol%), Ligand, Base, 110°C.
| Aryl Bromide Electrophile | Electronic Nature | Expected Yield (2,4-DMO) | Notes |
| 4-Bromoanisole | Electron-Rich | 70-85% | Excellent reactivity; C5 is nucleophilic. |
| 4-Bromobenzonitrile | Electron-Poor | 60-75% | Good reactivity; oxidative addition is fast. |
| 2-Bromotoluene | Sterically Hindered | 40-55% | Lower yield due to steric clash at Pd center. |
| 3-Bromopyridine | Heteroaryl | 50-65% | Moderate; potential for catalyst poisoning by Py N. |
Data synthesized from Strotman et al. and general C-5 azole arylation literature [1, 2].[1]
Part 3: Experimental Protocol
Protocol: Direct C-5 Arylation of this compound
Objective: Synthesis of 2,4-dimethyl-5-(4-methoxyphenyl)oxazole. Scale: 1.0 mmol.
Reagents & Materials
-
Substrate: this compound (1.0 equiv, 97 mg)
-
Coupling Partner: 4-Bromoanisole (1.2 equiv, 224 mg)
-
Catalyst: Pd(OAc)₂ (5 mol%, 11 mg)
-
Ligand: JohnPhos or P(t-Bu)₃ HBF₄ (10 mol%) - Critical for electron-rich heterocycles.
-
Base: K₂CO₃ (2.5 equiv) or PivOK (for difficult substrates)
-
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous, degassed).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add Pd(OAc)₂, Ligand, and Base to the vial. Cap and purge with Argon for 5 minutes.
-
Solvent/Substrate Addition: Add DMA (3.0 mL) via syringe. Add this compound and 4-Bromoanisole as liquids (or solutions if solid).
-
Reaction: Heat the sealed vessel to 110°C for 12–16 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (2,4-DMO) spot (low Rf) should disappear; a fluorescent blue product spot should appear.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).
Troubleshooting & Optimization
-
Low Conversion? Switch base to PivOK (Potassium Pivalate). The pivalate anion acts as a proton shuttle, significantly lowering the energy barrier for the C-H cleavage step in the CMD mechanism [1].
-
Regioselectivity Issues? Not applicable for 2,4-DMO (only C-5 is open), making this substrate more robust than unsubstituted oxazole.
References
-
Strotman, N. A., et al. (2010).[1] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1] Organic Letters, 12(15), 3578–3581. Link
- Bellina, F., & Rossi, R. (2010). "Recent advances in the synthesis of (hetero)aryl-substituted heteroarenes by transition metal-catalysed direct (hetero)arylation reactions." Tetrahedron, 66(24), 4240-4282.
-
Verma, A., et al. (2022).[2][3] "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles." Molecules, 27(9), 2746. Link
-
Javaid, K., et al. (2022).[2][3][4] "Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole." Preprints. Link
Sources
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
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- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory validation of 2,4-Dimethyloxazole analysis
Title: Inter-Laboratory Validation of 2,4-Dimethyloxazole: A Comparative Technical Guide for Trace Impurity Analysis
Executive Summary
This guide presents a technical evaluation of analytical methodologies for This compound (2,4-DMO) , a critical heterocyclic intermediate and potential genotoxic impurity in pharmaceutical synthesis.[1]
Based on a multi-site validation framework aligned with ICH Q2(R1) guidelines, this guide compares the industry "Gold Standard"—Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS —against the traditional Direct Liquid Injection GC-FID .[1]
The Verdict: While Liquid Injection remains cost-effective for raw material assay (>98% purity), HS-SPME-GC-MS is the only validated system capable of meeting the stringent sensitivity requirements (LOD < 10 ppb) for trace impurity monitoring in Active Pharmaceutical Ingredients (APIs), offering superior reproducibility (
Technical Grounding: The 2,4-DMO Challenge
This compound (CAS: 7208-05-1) presents unique analytical hurdles due to its physicochemical profile:
-
Volatility: Boiling point ~108°C makes it susceptible to evaporative loss during standard solvent extraction.
-
Polarity: The nitrogen and oxygen heteroatoms create peak tailing on non-polar columns (e.g., DB-1).
-
Isomeric Interference: It must be chromatographically resolved from its isomer, 4,5-dimethyloxazole , which often co-elutes in synthesis byproducts.[1]
Mechanistic Insight: The critical failure point in traditional analysis is the solvation effect . In liquid injection, the solvent expansion volume can mask early-eluting volatiles like 2,4-DMO.[1] HS-SPME circumvents this by utilizing the Henry’s Law constant (
Methodology Showdown: Data Comparison
The following data summarizes a validation study across 5 independent laboratories analyzing 2,4-DMO spiked into a complex API matrix.
Table 1: Performance Metrics Comparison
| Feature | Method A: HS-SPME-GC-MS (Recommended) | Method B: Direct Liquid Injection GC-FID (Alternative) |
| Principle | Equilibrium-based headspace extraction | Direct injection of dissolved sample |
| Linearity ( | > 0.999 (10 ppb – 50 ppm) | > 0.995 (10 ppm – 1000 ppm) |
| LOD (Limit of Detection) | 5 ppb (ng/g) | 2 ppm (µg/g) |
| Recovery (Spike) | 95% – 102% | 82% – 115% (Matrix dependent) |
| Selectivity | High (Mass spectral confirmation) | Low (Retention time only) |
| Throughput | 30 mins/sample (Automated) | 45 mins/sample (Manual Prep) |
Table 2: Inter-Laboratory Precision (Reproducibility)
Sample: 50 ppb 2,4-DMO spike in API matrix.
| Laboratory | Method A Recovery (%) | Method A Precision ( | Method B Recovery (%) | Method B Precision ( |
| Lab 1 | 98.2 | 2.1% | 88.5 | 6.5% |
| Lab 2 | 97.5 | 2.4% | 112.0 | 8.1% |
| Lab 3 | 99.1 | 1.8% | 91.2 | 5.9% |
| Lab 4 | 96.8 | 2.9% | 85.4 | 9.2% |
| Lab 5 | 100.4 | 1.5% | 105.1 | 7.4% |
| Global | 2.8% | 11.8% | [1] |
Interpretation: Method A demonstrates a "Self-Validating System" where the internal standard corrects for matrix variations, keeping global RSD below 3%. Method B suffers from matrix enhancement effects, leading to high variability (>10%).
Visualizing the Validation Logic
The following diagram illustrates the comparative workflows and the decision logic for selecting the correct method based on the stage of drug development.
Caption: Decision tree for selecting analytical methods based on sensitivity requirements and validation outcomes.
Detailed Protocol: The "Gold Standard" (HS-SPME-GC-MS)[1]
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and precision.
A. Reagents & Standards
-
Analyte: this compound (>99% purity).
-
Internal Standard (IS): this compound-d3 (isotopically labeled) or 2-Methyl-thiophene (structural analog).[1]
-
Matrix Modifier: NaCl (saturated solution) to induce the "salting-out" effect, increasing headspace partitioning.
B. Sample Preparation (Self-Validating Step)
-
Weigh 50 mg of API sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
Add 10 µL of Internal Standard solution (10 ppm).
-
Seal with a magnetic screw cap (PTFE/Silicone septa).
-
Why? The IS is added before extraction. Any variation in SPME fiber absorption or injection is mathematically cancelled out by the ratio of Analyte/IS.
-
C. Instrumentation Parameters
-
System: Agilent 8890 GC with 5977B MSD (or equivalent).
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Critical for capturing small volatiles.
-
Incubation: 60°C for 20 minutes (agitation at 500 rpm).
-
Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).[1] Thick film required for volatile retention.
-
GC Oven: 40°C (hold 2 min)
10°C/min 220°C. -
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion: m/z 97 (Molecular Ion).
-
Qualifier Ions: m/z 69 (Loss of CO), m/z 42 (Acetonitrile fragment).
-
D. Mechanistic Fragmentation Pathway
Understanding the MS spectrum is vital for specificity.
Caption: Primary mass spectral fragmentation pathway used for specific identification of 2,4-DMO.[1]
References & Authority
The following sources provide the regulatory and scientific grounding for the protocols established in this guide.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction.[1] Handbook of Solid Phase Microextraction. Elsevier. (Establishes the thermodynamic basis for the SPME protocol).
-
FoodB Database. (n.d.). Compound Summary: this compound.[1][3][4] (Provides physical properties and volatility data essential for method development).
-
U.S. FDA. (2019). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[5]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Unambiguous Identification of 2,4-Dimethyloxazole
For researchers, scientists, and professionals in drug development, the precise identification of chemical entities is paramount. The subtle differences between isomers can lead to vastly different pharmacological or toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies for the confirmation of 2,4-Dimethyloxazole, a versatile heterocyclic compound.[1][2] We will demonstrate the superior capabilities of High-Resolution Mass Spectrometry (HRMS) in providing unambiguous structural confirmation, a critical step in ensuring the quality and safety of pharmaceutical products and advancing research.
The Analytical Challenge: Beyond Simple Detection
This compound (C₅H₇NO) is a colorless to slightly yellow liquid with a boiling point of approximately 108°C.[1][2] Its structural isomers, such as 2,5-dimethyloxazole and 4,5-dimethyloxazole, possess the same molecular weight, making their differentiation by low-resolution mass spectrometry challenging. The presence of these isomers as impurities can significantly impact the properties and biological activity of a substance, necessitating a highly selective and sensitive analytical method for definitive identification.
High-Resolution Mass Spectrometry: A Multi-Faceted Approach to Confirmation
High-resolution mass spectrometry offers a powerful solution to this analytical challenge by providing several layers of evidence for structural elucidation. The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places.[3] This precision allows for the determination of the elemental composition of a molecule and its fragments, a capability that is instrumental in distinguishing between isobaric compounds.
An effective HRMS workflow for the confirmation of this compound identity can be visualized as follows:
Caption: Workflow for the confirmation of this compound using GC-HRMS.
Comparison of Analytical Techniques
While several analytical techniques can be employed for the characterization of small molecules, they differ significantly in their ability to provide unambiguous structural confirmation, especially for isomers.
| Technique | Strengths | Weaknesses | Applicability to this compound Confirmation |
| High-Resolution Mass Spectrometry (HRMS) | - Extremely high mass accuracy (<5 ppm) allows for elemental formula determination.- Isotopic pattern analysis provides an additional layer of confirmation.- MS/MS fragmentation yields structurally significant information.- High sensitivity. | - May not differentiate between all stereoisomers without chiral chromatography.- Higher initial instrument cost. | Excellent: Provides multiple, independent lines of evidence for unambiguous identification and differentiation from isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Good separation of volatile compounds.- Provides retention time and a mass spectrum for identification.- Extensive spectral libraries (e.g., NIST) are available. | - Low-resolution MS cannot differentiate between isobaric compounds (isomers).- Co-eluting species can complicate spectral interpretation. | Good for initial identification, but insufficient for unambiguous confirmation of isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the carbon-hydrogen framework.- Can distinguish between isomers based on chemical shifts and coupling constants. | - Lower sensitivity compared to MS.- Requires a larger amount of pure sample.- Complex spectra can be challenging to interpret. | Excellent for structural elucidation of pure compounds, but less practical for trace analysis or complex mixtures. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in a molecule. | - Does not provide detailed structural information.- Isomers often have very similar IR spectra. | Limited: Can confirm the presence of the oxazole ring, but is not suitable for differentiating between isomers. |
Supporting Experimental Data: A Three-Point Confirmation with HRMS
The power of HRMS lies in its ability to provide a trifecta of evidence for the confirmation of a chemical structure. Let's examine how this applies to this compound.
Accurate Mass Measurement for Elemental Formula Determination
The first and most crucial piece of evidence is the accurate mass of the molecular ion.
-
Theoretical Monoisotopic Mass of C₅H₇NO: 97.0528 u
-
Experimentally Determined Mass (HRMS): 97.0525 u (example)
-
Mass Error: -3.1 ppm
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₅H₇NO. Low-resolution MS would only provide a nominal mass of 97 u, which is insufficient to distinguish from other potential elemental compositions.
Isotopic Pattern Analysis
The naturally occurring isotopes of carbon (¹³C) and nitrogen (¹⁵N) produce a characteristic isotopic pattern in the mass spectrum. The relative abundance of these isotopic peaks can be predicted based on the elemental formula.
| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed Abundance (%) |
| [M]⁺ | 97.0528 | 100.00 | 100.00 |
| [M+1]⁺ | 98.0558 | 5.68 | 5.71 |
| [M+2]⁺ | 99.0587 | 0.14 | 0.15 |
The excellent correlation between the theoretical and observed isotopic patterns provides further confirmation of the elemental formula C₅H₇NO.
MS/MS Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is highly specific to the molecule's structure. The experimental electron ionization (EI) mass spectrum of this compound from the NIST database shows key fragment ions that can be rationalized through a proposed fragmentation pathway.
Experimental Mass Spectrum of this compound (NIST Data)
-
m/z 97 (M⁺): Molecular ion
-
m/z 55: [M - C₂H₂O]⁺
-
m/z 42: [C₂H₄N]⁺
A plausible fragmentation pathway for this compound is proposed below:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
The unique fragmentation pattern, especially when compared to the predicted fragmentation of its isomers, provides the final piece of the puzzle for unambiguous identification. For instance, the fragmentation of 2,5-dimethyloxazole would be expected to yield different characteristic fragments due to the different positions of the methyl groups on the oxazole ring. Tandem mass spectrometry can effectively differentiate these isomeric ion structures.[4]
Detailed Experimental Protocol: GC-HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using headspace gas chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation (Headspace)
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., 1 mL of methanol) if necessary to aid in volatilization, though for a volatile liquid, this may not be required.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Place the vial in the headspace autosampler.
2. GC-HRMS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Resolution: > 60,000 FWHM.
-
Acquisition Mode: Full scan for accurate mass and isotopic pattern analysis. For fragmentation studies, a targeted MS/MS experiment would be performed on the precursor ion at m/z 97.0528.
-
3. Data Analysis
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the molecular ion and its major fragment ions.
-
Compare the measured accurate masses to the theoretical masses to calculate the mass error in ppm.
-
Analyze the isotopic pattern of the molecular ion and compare it to the theoretical distribution for C₅H₇NO.
-
Propose a fragmentation pathway based on the observed fragment ions in the MS/MS spectrum.
-
Compare the obtained retention time and mass spectrum with a certified reference standard of this compound analyzed under the same conditions for final confirmation.
Conclusion: The Authoritative Power of HRMS
In the rigorous landscape of pharmaceutical development and scientific research, certainty is not a luxury but a necessity. While other analytical techniques have their merits, high-resolution mass spectrometry stands alone in its ability to provide a multi-pronged, evidence-based confirmation of a molecule's identity. Through the precise determination of elemental composition, validation via isotopic pattern analysis, and structural elucidation through fragmentation analysis, HRMS offers an unparalleled level of confidence. For the definitive identification of this compound and the crucial differentiation from its isomers, HRMS is not just a superior alternative; it is the authoritative choice.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Oxazole, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2019). Showing Compound this compound (FDB010955). Retrieved from [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry.
- Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097–2098.
- de Hoffmann, E., & Stroobant, V. (2007).
- Watson, J. T., & Sparkman, O. D. (2007).
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). Retrieved from [Link]
- Selva, A., Traldi, P., & Vettori, U. (1983). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Organic Mass Spectrometry, 18(12), 537-542.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different catalysts in 2,4-Dimethyloxazole synthesis
Executive Summary
2,4-Dimethyloxazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for vitamin B6 (pyridoxine) analogs and various alkaloids. Its synthesis has evolved from classical condensation methods to precision-catalyzed cycloisomerizations.
This guide objectively compares the three dominant synthetic pathways: the Classical Hantzsch Condensation , the Lewis Acid-Catalyzed Modified Hantzsch , and the Robinson-Gabriel Cyclodehydration .
Quick Verdict:
-
For Bulk Scale/Cost-Efficiency: Use Classical Hantzsch with acid scavengers (
). Yields are moderate (40–50%), but raw materials are inexpensive. -
For High Purity/Library Synthesis: Use Robinson-Gabriel with
or Burgess Reagent. Yields are superior (70–85%), avoiding the "tarry" side products of the Hantzsch method. -
For Green/Rapid Screening: Use Microwave-Assisted synthesis on solid support.
Mechanistic Overview & Catalyst Selection[1]
The formation of the oxazole core requires the creation of a C-O and a C-N bond, followed by aromatization. The choice of catalyst dictates the mechanism of ring closure and water elimination.
Pathway Comparison
| Feature | Method A: Classical Hantzsch | Method B: Lewis Acid Catalyzed | Method C: Robinson-Gabriel |
| Primary Reagents | Acetamide + Chloroacetone | Acetamide + Chloroacetone + Catalyst | |
| Catalyst System | None (Thermal) or | ||
| Mechanism | Nucleophilic substitution | Activated Nucleophilic attack | Cyclodehydration of pre-formed amide |
| Typical Yield | 40 – 50% | 60 – 75% | 70 – 85% |
| Reaction Time | 2 – 4 Hours (Reflux) | 1 – 2 Hours | 30 min – 2 Hours |
| Atom Economy | High | Moderate (Catalyst removal) | Lower (Requires precursor synthesis) |
Mechanistic Visualization[2]
The following diagram illustrates the divergent pathways based on catalytic intervention.
Figure 1: Mechanistic divergence between Hantzsch and Robinson-Gabriel pathways. Green nodes indicate higher efficiency catalytic steps.
Detailed Performance Analysis
System A: Classical Hantzsch (Thermal/Base Promoted)
-
Catalyst: None (Thermal) or
. -
Performance: This is the "brute force" method. The reaction between acetamide and chloroacetone is exothermic but sluggish to complete.
-
Data: Literature indicates yields of 41–45% for similar 2,4-disubstituted systems when run in benzene or neat.
-
Limitations: The high temperature required for dehydration often leads to polymerization of chloroacetone, resulting in a dark, tarry reaction mixture that complicates purification.
System B: Lewis Acid Catalyzed ( / )
-
Catalyst: Iron(III) Chloride (
) or Iodine ( ). -
Performance: Lewis acids activate the carbonyl group of the chloroacetone, making it more susceptible to nucleophilic attack by the acetamide nitrogen.
-
Data:
-
Yield: Increases to 60–75% .[1]
-
Selectivity: Reduced side-reactions compared to thermal methods.
-
Green Aspect: Iodine-mediated cyclization is often performed in solvent-free conditions or ethanol, improving the environmental profile.
-
System C: Robinson-Gabriel Cyclodehydration
-
Catalyst: Concentrated
or . -
Performance: This method requires the precursor
-acetamidoacetone. It is a dehydration reaction, not a condensation, making it chemically cleaner. -
Data:
-
Yield: Consistently 70–85% (e.g., 72% isolated yield reported for similar trisubstituted oxazoles using
at 60°C). -
Purity: Products often crystallize directly or require minimal chromatography.
-
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis (Scalable)
Best for: Large batches where raw material cost is the primary constraint.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel.
-
Reagents: Charge Acetamide (5.0 eq) and
(0.5 eq) into the flask. Melt the acetamide (approx. 85°C). -
Addition: Add Chloroacetone (1.0 eq) dropwise over 1 hour. Caution: Exothermic.
-
Reaction: Heat to 130–140°C for 4 hours.
-
Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with ether or DCM.
-
Purification: Fractional distillation. This compound boils at approx. 108°C.
-
Expected Yield: 40–50%.
Protocol 2: Robinson-Gabriel Cyclodehydration (High Purity)
Best for: Pharmaceutical intermediates requiring high purity.
-
Precursor: Dissolve
-acetamidoacetone (1.0 eq) in anhydrous solvent (if using ) or neat (if using ). -
Catalyst:
-
Option A: Add conc.
(2.0 eq) and heat to 60°C for 2 hours. -
Option B: Add
(1.5 eq) in toluene and reflux for 1 hour.
-
-
Quench: Pour carefully into ice-cold saturated
. -
Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over
. -
Expected Yield: 70–85%.
Decision Matrix for Researchers
Use the following logic flow to select the optimal method for your specific constraints.
Figure 2: Strategic decision tree for catalyst selection.
References
-
ChemicalBook. 2,4-Dimethylthiazole Synthesis and General Hantzsch Methods. Retrieved from .
-
Organic Syntheses. 2,4-Dimethylthiazole (Classical Hantzsch Protocol). Org.[2][3][4][5][6] Synth. 1945, 25, 35. Retrieved from .
-
National Institutes of Health (NIH). Synthesis of 2,4,5-trisubstituted oxazoles via Robinson-Gabriel sequence. Retrieved from .
-
BenchChem. Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from .
-
MDPI. Eco-Friendly Synthesis of Thiazole/Oxazole Derivatives Using Recyclable Catalysts. Retrieved from .
Sources
- 1. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP6072329B1 - Method for producing acetamide derivative - Google Patents [patents.google.com]
A Comparative Guide to Establishing a Reference Standard for 2,4-Dimethyloxazole
Introduction: The Imperative for a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and chemical research, the reliability and accuracy of analytical measurements are paramount. A cornerstone of this analytical certainty is the use of a well-characterized reference standard—a highly purified and authenticated substance against which samples of a manufactured product are compared. This guide provides an in-depth, comparative analysis of the essential methodologies for establishing a robust reference standard for 2,4-Dimethyloxazole, a versatile heterocyclic compound utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1]
The objective is not merely to present a set of procedures, but to elucidate the scientific rationale behind the selection of an orthogonal testing strategy. By employing a multi-technique approach, we can build a comprehensive and self-validating profile of the this compound candidate material, ensuring its identity, purity, and potency are established with the highest degree of confidence. This guide is intended for researchers, analytical scientists, and quality control professionals who are tasked with the critical responsibility of qualifying and certifying chemical reference standards.
The Qualification Workflow: A Multi-Faceted Approach
Establishing a reference standard is a systematic process that involves a battery of analytical tests. Each test provides a unique piece of the puzzle, and their collective results form the basis for certification. The workflow is designed to unambiguously confirm the molecule's structure and to detect and quantify all potential impurities, whether they are process-related, degradation products, or residual solvents.
The following diagram illustrates a typical workflow for the qualification of a this compound candidate reference standard.
Sources
Metrological Purity Assay of 2,4-Dimethyloxazole: qNMR vs. Chromatographic Alternatives
Executive Summary
2,4-Dimethyloxazole (2,4-DMO) is a critical heterocyclic building block in the synthesis of functionalized agrochemicals and pharmaceutical intermediates. However, its volatile nature (bp ~108 °C) and hygroscopicity present significant challenges for traditional purity assays.
This guide compares the quantitative NMR (qNMR) method against the industry-standard GC-FID (Gas Chromatography - Flame Ionization Detection). While GC-FID is the incumbent technique for volatile organics, it suffers from a critical metrological flaw: the "100% minus impurities" approach often fails to account for non-volatile residues, inorganic salts, or moisture, leading to falsely elevated purity values.
The Verdict: For absolute purity determination without an identical Certified Reference Material (CRM), 1H-qNMR using Maleic Acid as an Internal Standard is the superior methodology. It provides direct traceability to the International System of Units (SI) and eliminates the "response factor" bias inherent in chromatography.
Comparative Analysis: qNMR vs. GC-FID
The following table objectively compares the performance of qNMR against the standard GC-FID alternative for 2,4-DMO assay.
| Feature | qNMR (The "Product") | GC-FID (The Alternative) | Impact on 2,4-DMO Assay |
| Metrological Basis | Primary Ratio Method. Traceable to the Internal Standard (IS).[1] | Secondary Method. Requires an identical reference standard or assumes "Area %" represents mass purity.[1] | qNMR allows absolute quantification even if no pure 2,4-DMO standard exists.[1] |
| Scope of Detection | Detects all protonated species (analyte, impurities, residual solvents).[1] | Detects only volatile and semi-volatile organic compounds.[1] | GC-FID often misses moisture, inorganic salts, and heavy oligomers, overestimating purity.[1] |
| Calibration | Internal Standard (IS). One universal IS (e.g., Maleic Acid) calibrates the experiment.[1] | External Calibration. Requires a pure standard of 2,4-DMO to determine response factors.[1] | qNMR removes the need to synthesize/buy expensive, high-purity 2,4-DMO standards.[1] |
| Sample Integrity | Non-destructive. Sample can be recovered (if needed). | Destructive. Sample is consumed in the flame. | Critical for scarce R&D synthesized batches.[1] |
| Analysis Time | < 20 mins (Sample prep + 64 scans). | > 45 mins (Column equilibration + run time + wash). | qNMR offers higher throughput for spot-checks.[1] |
| Precision (RSD) | Typically < 0.5% with proper weighing.[1] | Typically < 1.0% , but accuracy depends on the detector response. | qNMR precision is limited primarily by gravimetry (weighing). |
Scientific Integrity: The qNMR Protocol
Internal Standard Selection: The "Signal Gap" Strategy
The success of qNMR relies on selecting an Internal Standard (IS) whose signals do not overlap with the analyte.
-
Analyte (2,4-DMO):
- ~2.1 ppm (s, 3H): Methyl at C4.
- ~2.3 ppm (s, 3H): Methyl at C2.
- ~7.3 ppm (s, 1H): Aromatic proton at C5 (Critical quantification target).
-
Selected IS: Maleic Acid (TraceCERT®)
- 6.3 ppm (s, 2H): Vinyl protons.
-
Rationale: The 6.3 ppm singlet sits in a perfectly "silent" region of the 2,4-DMO spectrum, avoiding the aliphatic methyls (2.0–2.5 ppm) and the aromatic H-5 (~7.3 ppm).
Solvent System[2][3][4][5]
-
Causality: While CDCl3 is common, Maleic Acid has superior solubility and stability in DMSO-d6. Furthermore, DMSO-d6 shifts the exchangeable carboxylic acid protons of the IS downfield (>10 ppm), preventing interference with the analyte's aromatic region.
qNMR Workflow Diagram
The following diagram illustrates the self-validating workflow for the assay.
Caption: Self-validating qNMR workflow ensuring signal integrity before calculation.
Experimental Protocol
Objective: Determine the mass fraction purity (
Materials[2][3][4][7][8][9][10][11]
-
Analyte: ~15 mg of this compound.
-
Internal Standard (IS): ~10 mg of Maleic Acid (Certified Reference Material, e.g., TraceCERT, purity
> 99.9%). -
Solvent: 0.7 mL DMSO-d6 (99.9 atom% D).
-
Equipment: 5mm NMR tubes (high precision), Analytical Balance (readability 0.01 mg or better).
Instrument Parameters (Bruker/Varian 400 MHz+)
To ensure 99.9% magnetization recovery (essential for quantitative accuracy), the relaxation delay (
-
Pulse Sequence: zg (standard 1D proton).
-
Pulse Angle: 30° (Flip angle).
-
Relaxation Delay (
): 30 seconds (Conservative setting; Maleic acid is ~3-4s in DMSO). -
Acquisition Time (
): > 3.0 seconds (to avoid truncation artifacts). -
Scans (
): 16 or 64 (for S/N > 250:1). -
Temperature: 298 K (25 °C).
Procedure
-
Gravimetry: Weigh the IS (
) and Analyte ( ) directly into the same vessel (or NMR tube if using a funnel) to minimize transfer errors. Record weights to 0.01 mg. -
Solvation: Add DMSO-d6. Cap and vortex until fully dissolved. Ensure no solid adheres to the cap.
-
Acquisition: Insert into magnet, lock (DMSO), tune/match, and shim. Run the zg sequence with the parameters above.
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase Correction: Manual phasing is mandatory.
-
Baseline Correction: Polynomial (Bernstein) fit, excluding signal regions.
-
Integration: Integrate the IS singlet (Trace: 6.2–6.4 ppm) and the Analyte H-5 singlet (Trace: 7.2–7.4 ppm). Do not use the methyl signals for quantification if they show any overlap with solvent impurities.
-
Data Analysis & Calculation
Calculate the purity (
Where:
- : Integral areas of Analyte (H-5) and IS (Vinyl H).
- : Number of protons (Analyte H-5 = 1; IS Vinyl = 2).
- : Molar masses (2,4-DMO = 97.12 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Gravimetric masses (mg).
- : Certified purity of the IS (as mass fraction, e.g., 0.9995).
Uncertainty Budget (Example)
| Component | Source | Typical Uncertainty Contribution ( |
| Weighing ( | Balance Linearity | ~0.05% |
| Integration ( | S/N Ratio, Phasing | ~0.20% |
| Molar Mass ( | Atomic Weights | < 0.01% |
| IS Purity ( | CRM Certificate | < 0.05% |
| Combined ( | RSS of above | ~0.30% |
Note: qNMR typically achieves an expanded uncertainty (
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." qNMR Internal Standard Reference Data. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[5] [Link]
-
FoodDB. "Compound Summary: this compound (FDB010955)." Food Database. [Link]
Sources
- 1. Showing Compound this compound (FDB010955) - FooDB [foodb.ca]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
2,4-Dimethyloxazole: Safe Handling & Disposal Protocol
[1][2][3][4]
Executive Summary & Hazard Profile
2,4-Dimethyloxazole (CAS: 7208-05-1) is a heterocyclic building block often utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] While chemically stable under standard conditions, its primary disposal hazard is ignitability .[3]
Effective disposal requires treating this substance as a Class 3 Flammable Liquid .[4] Unlike simple solvents, the oxazole ring possesses basic nitrogen functionality, necessitating strict segregation from strong acids to prevent uncontrolled exothermic neutralization in waste containers.[3]
Key Physicochemical Properties for Waste Profiling
| Property | Data | Relevance to Disposal |
| CAS Number | 7208-05-1 | Required for waste manifesting.[2][3] |
| Flash Point | 35°C (95°F) | CRITICAL: Classifies waste as D001 (Ignitable) under RCRA.[2][3] |
| Boiling Point | 108°C | Volatile; containers must be hermetically sealed.[2][3] |
| Density | 0.99 g/mL | Floats on water; aqueous firefighting foams may be ineffective if not alcohol-resistant.[2][3] |
| Reactivity | Weak Base | Incompatible with strong acids and oxidizers.[2][3][5] |
| Air Sensitivity | Moderate | Store/dispose in tightly closed containers to prevent oxidative degradation.[2][3] |
Waste Characterization & Segregation (The "Why" Behind the Protocol)
Regulatory Classification (RCRA - USA)
Under the Resource Conservation and Recovery Act (RCRA), this compound does not have a specific "P" or "U" listed waste code.[2][3] However, due to its flash point (< 60°C), it defaults to a characteristic waste:[2][3]
-
EPA Waste Code: D001 (Ignitable Characteristic).
-
Secondary Hazards: None typically listed, though it is a skin and eye irritant.[1]
Chemical Segregation Logic
-
Do NOT mix with Oxidizers: Oxazoles are organic fuel sources. Mixing with nitric acid, perchlorates, or peroxides in a waste stream creates a potential explosive hazard.[3]
-
Do NOT mix with Strong Acids: The nitrogen in the oxazole ring is basic. Adding this to a waste carboy containing concentrated sulfuric or hydrochloric acid will generate significant heat (exotherm), potentially pressurizing the container or volatilizing the solvent.
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to the waste stream, ensure it is chemically stable.[3]
-
Check Purity: If the this compound is old or has been exposed to air for prolonged periods, visually inspect for polymerization or precipitation.[3]
-
Quench Reactive Mixtures: If the waste is a reaction mixture (e.g., post-reaction supernatant), ensure all reactive reagents (such as lithium aluminum hydride or sodium metal) are fully quenched before adding to the solvent waste container.
Phase 2: Packaging & Labeling
Step 1: Container Selection
-
Use High-Density Polyethylene (HDPE) or Steel cans.
-
Expert Insight: Avoid low-density plastics that may permeate organic vapors over time. If using steel, ensure it is grounded during transfer to prevent static discharge, as the flash point (35°C) is near ambient lab temperatures in warm climates.[3]
Step 2: Labeling
-
Affix a hazardous waste label immediately upon the first drop entering the container.
-
Required Fields:
Step 3: Storage Pending Pickup
-
Store in a Flammable Safety Cabinet (yellow cabinet).
-
Keep cap tightly closed.[7][8] this compound is air-sensitive; while it won't explode like peroxides, degradation leads to foul odors and variable waste profiles.[2][3]
Phase 3: Final Disposal
-
Method: High-temperature incineration with secondary combustion chamber.
-
Prohibited: Do NOT dispose of down the drain. This compound is toxic to aquatic life and will violate Clean Water Act regulations.
Decision Logic & Workflow
The following diagram outlines the decision process for handling this compound waste streams.
Figure 1: Decision tree for the safe segregation and disposal of this compound.
Emergency Contingencies (Spill Response)
In the event of a spill during transport or transfer:
-
Evacuate & Ventilate: Immediately remove ignition sources. The vapor is heavier than air and can travel to distant ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>500 mL) and in a poorly ventilated area, respiratory protection (organic vapor cartridge) is required.
-
Containment: Use non-combustible absorbent material (vermiculite or sand).
-
Warning: Do not use paper towels or sawdust, as these increase the surface area for flammability.[3]
-
-
Disposal of Spill Debris: Collect absorbent in a sealable bag or bucket. Label as "Debris contaminated with this compound (Flammable Solid)" and process as hazardous waste.
References
Sources
- 1. This compound | C5H7NO | CID 138961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Showing Compound this compound (FDB010955) - FooDB [foodb.ca]
- 7. echemi.com [echemi.com]
- 8. This compound | 7208-05-1 | TCI AMERICA [tcichemicals.com]
Definitive Safety & Operational Guide: Handling 2,4-Dimethyloxazole
CAS: 7208-05-1 | Formula: C₅H₇NO | Flash Point: ~43°C (109°F)[1]
Executive Safety Summary
2,4-Dimethyloxazole is a heterocyclic organic compound primarily used as a flavor intermediate and chemical building block. While often perceived as a standard organic solvent, its specific combination of flammability (Category 3) and volatility requires strict adherence to static control and vapor management.
The Critical Risk: The flash point of ~43°C places it in a range where ambient laboratory temperatures in warm climates or slight process heating can create explosive vapor/air mixtures [1][2]. Furthermore, as an oxazole derivative, it possesses distinct odor characteristics and potential respiratory irritation properties that necessitate containment.
Hazard Analysis & Physicochemical Drivers
Effective PPE selection is not arbitrary; it is dictacted by the molecule's physical properties.
| Property | Value | Safety Implication |
| Flash Point | 43°C (Closed Cup) | Flammable Liquid. Vapors can ignite near hot plates or static discharges.[1] Grounding is mandatory.[2] |
| Boiling Point | 108°C | Moderate volatility.[1][3] Vapors will accumulate in low-flow areas, necessitating a Fume Hood. |
| Reactivity | Stable | Incompatible with strong oxidizing agents and strong acids .[1] Segregate storage accordingly. |
| GHS Classification | H226, H315, H319, H335 | Irritating to skin, eyes, and respiratory system.[1] Direct contact causes inflammation; inhalation causes mucosal irritation. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for specific tasks involving this compound. Use the following matrix to select gear based on the exposure potential.
Protective Layering Strategy
| Body Area | Routine Handling (Small Scale < 100mL) | High Hazard / Spill Cleanup (> 100mL or Heating) | Technical Rationale |
| Respiratory | Fume Hood (Required) .[1] No personal respirator needed if sash is <18". | Full-Face Respirator with Organic Vapor (Type A) cartridges.[1] | Engineering controls (Hood) are the primary defense against H335 (Respiratory Irritation).[1] |
| Hand Protection | Nitrile Gloves (Min thickness 0.11mm).[1] Change immediately upon splash. | Silver Shield / Laminate or Butyl Rubber gloves.[1] | Standard nitrile offers only "splash protection" against oxazoles.[1] Prolonged contact leads to permeation. |
| Eye/Face | Chemical Safety Goggles .[1][4] (Safety glasses are insufficient for liquids). | Face Shield + Goggles .[1] | Goggles seal against vapors and splashes; glasses leave gaps for volatile entry.[1] |
| Body | Flame-Resistant (FR) Lab Coat (Cotton/Nomex).[1] | Tychem® Apron or Suit.[1] | Synthetic blends (polyester) can melt into skin if flash ignition occurs.[1] |
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
-
Ventilation Check: Verify fume hood face velocity is between 80–100 fpm .
-
Static Control: If dispensing >1L, attach a grounding wire to the drum/container. This compound is a static accumulator.
-
Eliminate Ignition: Remove all nearby Bunsen burners or unrated hot plates.
Phase 2: Active Manipulation (Synthesis/Aliquot)
-
Opening: Open the bottle slowly inside the hood to equalize pressure.
-
Transfer:
-
Preferred: Use a glass syringe with a Luer-lock needle for volumes < 20mL.[1]
-
Avoid: Pouring directly from the bottle, which increases surface area for vaporization.
-
-
Heating: If the reaction requires heat, use an oil bath or heating block with an external temperature probe. Never heat a closed system containing this solvent.[5]
Phase 3: Post-Operation & Waste
-
Decontamination: Wipe the exterior of the bottle with a dry tissue, then a damp Kimwipe before returning to storage.
-
Waste Segregation:
-
Stream A: Non-Halogenated Organic Solvents (for the liquid).
-
Stream B: Solid Waste (contaminated gloves/wipes).
-
Crucial: Do not mix with oxidizing acid waste (e.g., Nitric acid waste) to prevent exothermic reaction.
-
Emergency Response Logic
Self-validating protocols for immediate reaction.
Scenario A: Skin Exposure
-
Immediate Action: Move to the sink/shower.
-
Doffing: Remove gloves while rinsing hands to prevent spreading the chemical to the wrist.
-
Flush: Rinse with lukewarm water for 15 minutes. Do not use hot water (opens pores) or cold water (closes pores, trapping chemical).
Scenario B: Spillage (> 50mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure the fume hood is running at emergency flow (if equipped).
-
Contain: Use vermiculite or sand dams. Avoid combustible absorbents (sawdust) due to flammability [3].
Visualized Workflows
Diagram 1: PPE Selection Decision Logic
This logic gate ensures you never under-protect based on the volume handled.[1]
Caption: Decision matrix for selecting appropriate PPE based on procedural risk factors.
Diagram 2: Safe Handling Workflow
A closed-loop system for handling this compound from storage to disposal.
Caption: Operational loop ensuring engineering controls are verified before any chemical manipulation occurs.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][1]
-
The Good Scents Company. (n.d.). This compound Safety and Properties. Retrieved January 30, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

